CAY10581
Description
Properties
IUPAC Name |
(3S,4S)-4-(benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-22(2)21(26)17(23-12-13-8-4-3-5-9-13)16-18(24)14-10-6-7-11-15(14)19(25)20(16)27-22/h3-11,17,21,23,26H,12H2,1-2H3/t17-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHJQIQDQXGUOD-UWJYYQICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H](C2=C(O1)C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAY10581: A Technical Guide to its Mechanism of Action as a Potent Indoleamine 2,3-Dioxygenase (IDO1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10581 is a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. IDO1 is a critical mediator of immune suppression in various pathological conditions, particularly in the tumor microenvironment. This document provides an in-depth technical overview of the mechanism of action of this compound, including its effects on the IDO1 signaling pathway, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Inhibition of IDO1
This compound is a pyranonaphthoquinone derivative that acts as a highly specific and reversible uncompetitive inhibitor of the IDO1 enzyme.[1][2] Its primary mechanism of action is the direct inhibition of IDO1's catalytic activity, which is the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[3][4] By blocking this step, this compound effectively prevents the depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites in the local cellular environment.
The immunosuppressive effects of IDO1 are twofold:
-
Tryptophan Depletion: The depletion of tryptophan triggers a stress response in effector T cells, leading to cell cycle arrest and anergy.[5]
-
Kynurenine Production: The production of kynurenine and other downstream metabolites actively suppresses T cell function and promotes the differentiation and activation of regulatory T cells (Tregs).[3][6]
By inhibiting IDO1, this compound reverses these immunosuppressive effects, thereby restoring and enhancing anti-tumor immune responses.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound's inhibitory activity against IDO1.
| Parameter | Value | Reference |
| IC50 | 55 nM | [1][2] |
| Inhibition Type | Reversible, Uncompetitive | [6][7] |
| Cell Viability | Minimal impact at 100 µM after 24 hours | [2][6] |
Signaling Pathways
The IDO1-Mediated Immunosuppressive Pathway
The following diagram illustrates the canonical IDO1 signaling pathway and the point of intervention for this compound. In cancer, tumor cells or antigen-presenting cells in the tumor microenvironment upregulate IDO1, often in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ).[3] This leads to tryptophan depletion and kynurenine production, creating an immunosuppressive milieu that allows the tumor to evade immune surveillance.[1][8]
Caption: IDO1 pathway and this compound's point of inhibition.
Potential Downstream Effects on the Aryl Hydrocarbon Receptor (AHR) Pathway
Recent studies have shown that some IDO1 inhibitors can also act as agonists for the aryl hydrocarbon receptor (AHR).[9] Kynurenine, the product of the IDO1 reaction, is a natural ligand for AHR.[6] Activation of AHR in immune cells can have complex and context-dependent effects on their function. The dual role of some IDO inhibitors as both IDO1 antagonists and AHR agonists should be considered when evaluating their overall biological mechanism.
Caption: Kynurenine-mediated activation of the AHR pathway.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of this compound against IDO1. These are based on standard methodologies reported in the literature.
Cell-Free IDO1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human IDO1.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate (B84403) Buffer (pH 6.5)
-
This compound (test compound)
-
Known IDO1 inhibitor (e.g., Epacadostat) as a positive control
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Prepare Reagent Mix: In a potassium phosphate buffer (50 mM, pH 6.5), prepare a reaction mixture containing L-tryptophan (e.g., 400 µM), methylene blue (e.g., 10 µM), ascorbic acid (e.g., 20 mM), and catalase (e.g., 100 µg/mL).
-
Compound Addition: Add serial dilutions of this compound or control compounds to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Enzyme Addition: Add purified recombinant human IDO1 to the wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding TCA (e.g., 30% w/v).
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Color Development: Add DMAB reagent to each well. This reagent reacts with kynurenine to produce a colored product.
-
Measurement: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Indoleamine 2,3-dioxygenase pathways of pathogenic inflammation and immune escape in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors activate the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
CAY10581: A Technical Guide to a Potent Indoleamine 2,3-Dioxygenase (IDO1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase (IDO1) has emerged as a critical immunoregulatory enzyme and a key target in cancer immunotherapy. By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 contributes to a tumor microenvironment that suppresses T-cell activity and promotes immune tolerance. CAY10581, a pyranonaphthoquinone derivative, is a potent and selective inhibitor of IDO1. This technical guide provides an in-depth overview of this compound, including its mechanism of action, inhibitory activity, and detailed experimental protocols for its evaluation. The information presented herein is intended to support researchers and drug development professionals in the investigation and application of this compound as a tool to probe IDO1 function and as a potential therapeutic agent.
Introduction to Indoleamine 2,3-Dioxygenase (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that initiates the kynurenine (B1673888) pathway of tryptophan metabolism. This pathway is a central route for tryptophan degradation and produces several bioactive metabolites. In the context of cancer, the overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function. The accumulation of tryptophan catabolites, collectively known as kynurenines, further contributes to an immunosuppressive environment by inducing T-cell apoptosis and promoting the differentiation of regulatory T-cells. Consequently, the inhibition of IDO1 is a promising strategy to reverse tumor-induced immune suppression and enhance the efficacy of cancer immunotherapies.
This compound: A Potent IDO1 Inhibitor
This compound is a synthetic, pyranonaphthoquinone-based compound identified as a highly specific and reversible uncompetitive inhibitor of IDO1.[1] Its development was inspired by the natural product annulin (B1175126) B and the naphthoquinone pharmacophore.[2]
Mechanism of Action
This compound functions as a reversible, uncompetitive inhibitor of IDO1.[1] This mechanism implies that this compound binds to the enzyme-substrate complex, rather than the free enzyme.
Chemical Properties
| Property | Value |
| Chemical Name | (±)3,4-dihydro-3-hydroxy-2,2- dimethyl-4-[(phenylmethyl)amino]-2H- naphtho[2,3-b]pyran-5,10-dione |
| Molecular Formula | C22H21NO4 |
| Molecular Weight | 363.41 g/mol |
| CAS Number | 1018340-07-2 |
Source: MedChemExpress
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against IDO1 has been determined through enzymatic assays. The following table summarizes the key quantitative data from the foundational study by Kumar et al. (2008). This compound is referred to as compound 36 in this publication.
| Compound | IC50 (nM) | Ki (nM) | Inhibition Type |
| This compound (Compound 36) | 55 | 61-70 | Uncompetitive |
Source: Kumar, S., et al. J Med Chem. 2008.[2]
Signaling Pathways and Experimental Workflows
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in the kynurenine pathway and its impact on the immune system.
Experimental Workflow: IDO1 Inhibition Assay
This diagram outlines a typical workflow for evaluating the inhibitory activity of compounds like this compound on IDO1.
Experimental Protocols
The following protocols are based on the methodologies described in the scientific literature for the evaluation of IDO1 inhibitors.
Recombinant Human IDO1 Expression and Purification
-
Objective: To obtain purified, active IDO1 enzyme for in vitro assays.
-
Methodology:
-
Human IDO1 cDNA is subcloned into an appropriate expression vector (e.g., pET series) with a purification tag (e.g., His-tag).
-
The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Bacterial cultures are grown to an optimal density (OD600 of ~0.6-0.8) at 37°C.
-
Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.
-
Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication.
-
The lysate is clarified by centrifugation and the supernatant containing the soluble His-tagged IDO1 is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.
-
The column is washed with wash buffer to remove non-specifically bound proteins.
-
Purified IDO1 is eluted with elution buffer containing imidazole.
-
The purity of the enzyme is assessed by SDS-PAGE.
-
In Vitro IDO1 Enzymatic Assay
-
Objective: To determine the inhibitory activity (IC50) of this compound on purified IDO1.
-
Methodology:
-
Prepare an assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5).
-
The reaction mixture should contain the following components in the assay buffer:
-
L-tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Purified recombinant human IDO1 enzyme
-
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add to the reaction mixture. Include a vehicle control (DMSO alone).
-
Initiate the enzymatic reaction by adding the IDO1 enzyme.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by adding a stopping agent (e.g., trichloroacetic acid).
-
Incubate the mixture at 60°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Measure the absorbance at 480 nm using a microplate reader. The absorbance is proportional to the amount of kynurenine produced.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based IDO1 Activity Assay
-
Objective: To evaluate the inhibitory activity of this compound in a cellular context.
-
Methodology:
-
Seed a suitable human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3 cells) in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.
-
Remove the IFN-γ containing medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the colorimetric method described in the in vitro enzymatic assay (addition of trichloroacetic acid, incubation, centrifugation, and addition of Ehrlich's reagent) or by HPLC.
-
Determine the IC50 value as described for the in vitro assay.
-
Conclusion
This compound is a valuable research tool for studying the role of IDO1 in various physiological and pathological processes, particularly in the context of cancer immunology. Its high potency and well-defined mechanism of action make it a suitable candidate for in vitro and in vivo preclinical studies. The experimental protocols provided in this guide offer a framework for the consistent and reliable evaluation of this compound and other potential IDO1 inhibitors. Further research into the pharmacological properties of this compound will be crucial in determining its potential for clinical translation.
References
The Effects of CAY10581 on the Kynurenine Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kynurenine (B1673888) pathway is the principal metabolic route for the essential amino acid tryptophan, playing a critical role in immune regulation and neurotransmission. Dysregulation of this pathway is implicated in a range of pathologies, including cancer and neurodegenerative diseases. A key regulatory enzyme in this pathway is Indoleamine 2,3-dioxygenase (IDO1), which catalyzes the initial and rate-limiting step of tryptophan catabolism. This guide provides a comprehensive technical overview of CAY10581, a potent inhibitor of IDO1, and its effects on the kynurenine pathway. It is important to note that while initial interest may have been in its effects on Kynurenine 3-monooxygenase (KMO), this compound is characterized as a specific IDO1 inhibitor.
This compound: Mechanism of Action
This compound, a pyranonaphthoquinone derivative, functions as a highly specific and reversible uncompetitive inhibitor of the IDO1 enzyme.[1] Its inhibitory action on IDO1 blocks the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway. This leads to a reduction in downstream metabolites, including kynurenine, and a sparing of tryptophan.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound against IDO1 has been quantified and is summarized in the table below.
| Compound | Target | Inhibition Type | IC50 |
| This compound | IDO1 | Reversible Uncompetitive | 55 nM[1] |
Effects on Kynurenine Pathway Metabolites
Inhibition of IDO1 by this compound is expected to alter the concentrations of several key metabolites within the kynurenine pathway. By blocking the initial step, a decrease in the production of kynurenine and its downstream neuroactive metabolites, such as 3-hydroxykynurenine and the excitotoxic quinolinic acid, is anticipated. Conversely, this would lead to an increase in the availability of tryptophan for other metabolic routes, including serotonin (B10506) synthesis. The ratio of kynurenine to tryptophan (Kyn/Trp) is a widely used marker of IDO1 activity, and treatment with an IDO1 inhibitor like this compound is expected to significantly decrease this ratio.[2] A reduction in the downstream metabolites can also shift the balance between neurotoxic and neuroprotective arms of the pathway, potentially increasing the relative proportion of neuroprotective metabolites like kynurenic acid under certain conditions.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of this compound and the experimental procedures used to characterize its effects, the following diagrams are provided.
Experimental Protocols
Cell-Based IDO1 Activity Assay
This protocol is adapted for a 96-well format using a suitable adherent cell line that expresses IDO1 upon stimulation, such as the ovarian cancer cell line SK-OV-3.[3]
Materials:
-
SK-OV-3 cells (or other suitable cell line)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Recombinant human IFN-γ
-
This compound
-
Control IDO1 inhibitor (e.g., Epacadostat)
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed SK-OV-3 cells at a density of 3 x 104 cells/well in a 96-well plate and allow them to attach overnight.[3]
-
IDO1 Induction: The following day, add IFN-γ to the cell culture at a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours at 37°C and 5% CO2.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in fresh assay medium containing L-tryptophan (final concentration 50 µg/mL). Remove the old medium from the cells and replace it with 200 µL of the medium containing the different concentrations of this compound or vehicle control.[3]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[3]
-
Kynurenine Measurement:
-
After incubation, transfer 140 µL of the conditioned medium from each well to a new 96-well plate.[3]
-
Add 10 µL of 6.1 N TCA to each well and incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[3]
-
Centrifuge the plate to pellet any precipitate.
-
Transfer 100 µL of the supernatant to another 96-well plate.
-
Add 100 µL of freshly prepared Ehrlich's reagent to each well and incubate for 10 minutes at room temperature.[4]
-
Read the absorbance at 480 nm using a microplate reader.[3][4]
-
-
Data Analysis: Create a standard curve using known concentrations of kynurenine. Determine the kynurenine concentration in the samples from the standard curve and calculate the percent inhibition for each this compound concentration relative to the vehicle control to determine the IC50 value.
Quantification of Kynurenine Pathway Metabolites by LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of multiple kynurenine pathway metabolites in biological samples (e.g., cell culture supernatant, plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system (e.g., Agilent 6460 triple quadrupole)
-
C18 reversed-phase HPLC column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile (B52724)
-
Internal standards (stable isotope-labeled versions of the analytes)
-
Acetonitrile for protein precipitation
-
Samples (cell culture supernatant, plasma, etc.)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing the internal standards.
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of mobile phase A.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the metabolites using a gradient elution with mobile phases A and B. A typical gradient might start with a low percentage of B, increasing to a high percentage to elute the analytes, and then returning to initial conditions for column re-equilibration.[5]
-
Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for each metabolite and internal standard need to be optimized.[5]
-
-
Data Analysis:
-
Quantify the concentration of each metabolite by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the standards.
-
Conclusion
This compound is a potent and specific inhibitor of IDO1, a key enzyme in the kynurenine pathway. Its ability to block the initial step of tryptophan degradation makes it a valuable tool for studying the roles of this pathway in various physiological and pathological processes. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of this compound and other IDO1 inhibitors on the kynurenine pathway, ultimately contributing to the development of novel therapeutic strategies for a range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: CAY10581 and Its Role in Reversing Immune Suppression in the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor microenvironment (TME) is characterized by a complex interplay of cellular and soluble factors that often lead to profound immune suppression, enabling tumor escape and progression. A key mediator of this immunosuppression is Prostaglandin E2 (PGE2), which exerts its effects through various E-prostanoid (EP) receptors.[1][2][3] The EP4 receptor, in particular, has emerged as a critical node in signaling pathways that dampen anti-tumor immunity.[1][4] CAY10581 is a selective antagonist of the EP4 receptor. This technical guide consolidates the current understanding of this compound's mechanism of action, presents preclinical data on its efficacy, details relevant experimental protocols, and visualizes the core signaling pathways and workflows. The evidence collectively supports the therapeutic value of targeting the PGE2-EP4 axis to alleviate immunosuppression and enhance anti-tumor immune responses.[5][6]
Core Mechanism of Action: EP4 Receptor Antagonism
High concentrations of PGE2 are a common feature of the TME in various cancers, including colorectal, lung, and breast cancer.[1][2] PGE2 is synthesized from arachidonic acid by cyclooxygenase-2 (COX-2) and signals through four G protein-coupled receptors: EP1, EP2, EP3, and EP4.[2] The EP2 and EP4 receptors are particularly crucial in mediating immune suppression.[1]
This compound functions as a selective antagonist, competitively binding to the EP4 receptor and blocking the downstream signaling cascade initiated by PGE2. The primary signaling pathway of the EP4 receptor involves coupling to a stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[7][8] This pathway is implicated in a range of immunosuppressive effects.
Signaling Pathway Diagram
The following diagram illustrates the PGE2-EP4 signaling pathway and the inhibitory action of this compound.
Caption: PGE2-EP4 signaling pathway and the antagonistic action of this compound.
Impact on Immune Cell Populations
PGE2-EP4 signaling profoundly alters the function of various immune cells, creating a suppressive TME. This compound, by blocking this axis, helps restore anti-tumor immunity.
-
Myeloid-Derived Suppressor Cells (MDSCs): PGE2 promotes the expansion and suppressive function of MDSCs.[5][6] These cells impair T cell and NK cell activity through mechanisms like amino acid depletion (via Arginase-1) and production of inhibitory cytokines.[5] EP4 antagonism has been shown to limit the differentiation of monocytes into MDSC-like cells and prevent the acquisition of their suppressive features.[5][6][9]
-
T Cells: The PGE2-EP4 pathway directly suppresses T cell function. It can impair T cell proliferation, survival, migration, and effector functions like IFN-γ production.[4][9] Mechanistically, PGE2 signaling can block IL-2-STAT5 signaling, which is crucial for T cell activity.[4] EP4 antagonists can reverse this inhibition, restoring the capacity of CD8+ T cells to produce IFN-γ and exert cytotoxic effects.[9]
-
Regulatory T cells (Tregs): The TME is often enriched with Tregs, which are highly suppressive.[10] PGE2 signaling via EP2 and EP4 is a core mechanism that induces the specific phenotype of tumor-infiltrating Tregs (TI-Tregs), enhancing their suppressive activity.[10] Blocking this pathway can reduce the expression of key Treg signature genes and diminish their ability to suppress CD8+ T cells.[10]
-
Macrophages: PGE2 can polarize macrophages towards an immunosuppressive M2-like phenotype. EP4 antagonism can shift the balance from M2-like to pro-inflammatory M1-like macrophages within the TME.[11]
Preclinical Data and Efficacy
While specific quantitative data for this compound is often found in proprietary datasheets, data from other selective EP4 antagonists (e.g., E7046, MF-766) provide a strong surrogate for its expected performance.
| Parameter | Compound | Assay Type | Result | Significance | Reference |
| Receptor Binding | AAT-008 | Competitive Binding | >1,000-fold higher selectivity for EP4 vs other EP receptors | High target specificity minimizes off-target effects. | [12] |
| In Vitro Potency | TPST-1495 | Calcium Flux (HEK293-EP4 cells) | IC50 = 3.24 nmol/L | Potent inhibition of PGE2 signaling at the cellular level. | [13] |
| Immune Cell Function | E7046 | Human Whole Blood Assay (TNFα rescue) | Rescued TNFα production with IC50 = 1 nmol/L (at 10nM PGE2) | Reverses PGE2-mediated suppression of monocyte function. | [13] |
| Immune Cell Function | MF-766 | MDSC-T Cell Co-culture | Dose-dependently reversed MDSC-mediated suppression of T-cell IFN-γ release | Restores cytotoxic T-cell function in the presence of MDSCs. | [9] |
| In Vivo Efficacy | E7046 | Syngeneic Mouse Tumor Models | Reduced tumor growth in a CD8+ T cell-dependent manner | Demonstrates efficacy in a complex biological system, reliant on an intact immune response. | [14][11] |
| Combination Therapy | MF-766 + anti-PD-1 | Syngeneic Mouse Tumor Models | Enhanced anti-tumor activity compared to either agent alone | Synergizes with immune checkpoint inhibitors, a key therapeutic strategy. | [9] |
Key Experimental Methodologies
The evaluation of EP4 antagonists like this compound involves a series of standardized in vitro and in vivo assays.
In Vitro MDSC Suppression Assay
This assay assesses the ability of an EP4 antagonist to reverse the suppressive effect of MDSCs on T cells.
Protocol:
-
MDSC Generation: Isolate human monocytes from PBMCs and culture with GM-CSF and IL-4 in the presence of tumor-conditioned media or PGE2 to induce an MDSC-like phenotype.[9]
-
Treatment: Treat the generated MDSCs with varying concentrations of this compound or a vehicle control.
-
Co-culture: Isolate autologous CD8+ T cells, label them with a proliferation dye (e.g., CFSE), and activate them using anti-CD3/CD28 beads.[14] Co-culture the activated T cells with the treated MDSCs at a specific ratio (e.g., 4:1 T cell to MDSC).[9]
-
Analysis: After 72-96 hours, assess T cell proliferation by measuring CFSE dilution via flow cytometry.[14] Supernatants can be collected to measure cytokine levels (e.g., IFN-γ) by ELISA.[9]
In Vivo Syngeneic Tumor Model Evaluation
This protocol evaluates the anti-tumor efficacy of this compound in immunocompetent mice.
Protocol:
-
Tumor Implantation: Implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma, 4T1 breast cancer) subcutaneously into the flank of a compatible mouse strain (e.g., BALB/c).[12][13]
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (Vehicle, this compound, anti-PD-1, Combination).
-
Dosing: Administer this compound (typically via oral gavage) and other agents according to a predetermined schedule. Monitor tumor growth with caliper measurements every 2-3 days.
-
Endpoint Analysis: At the study endpoint, harvest tumors, spleens, and lymph nodes.
-
Immunophenotyping: Prepare single-cell suspensions from harvested tissues and perform flow cytometry to analyze the frequency and activation state of various immune cell populations (CD8+ T cells, Tregs, MDSCs, etc.).
Experimental Workflow Diagram
Caption: Workflow for in vivo evaluation of this compound in syngeneic tumor models.
Conclusion and Future Directions
This compound, as a selective EP4 receptor antagonist, represents a targeted immunotherapeutic strategy aimed at reprogramming the immunosuppressive tumor microenvironment. By blocking the PGE2-EP4 signaling axis, it can reinvigorate anti-tumor immunity by modulating the function of MDSCs, T cells, and Tregs. Preclinical data for EP4 antagonists demonstrate potent in vitro activity and in vivo efficacy, particularly in combination with immune checkpoint inhibitors. Future research should continue to explore optimal combination strategies and identify predictive biomarkers to select patient populations most likely to benefit from EP4-targeted therapies.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Prostaglandin E2/EP Signaling in the Tumor Microenvironment of Colorectal Cancer | Semantic Scholar [semanticscholar.org]
- 4. Prostaglandin E2-EP2/EP4 signaling induces immunosuppression in human cancer by impairing bioenergetics and ribosome biogenesis in immune cells [ideas.repec.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | EP2 and EP4 blockade prevents tumor-induced suppressive features in human monocytic myeloid-derived suppressor cells [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Investigating the Tumor Microenvironment: A Focus on the CD73-Adenosine Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression, metastasis, and response to therapy. A key feature of the TME is its immunosuppressive nature, which allows cancer cells to evade immune surveillance. Multiple mechanisms contribute to this immunosuppression, including the generation of inhibitory molecules. While the user's query mentioned CAY10581, it is important to clarify that this compound is a reversible, uncompetitive inhibitor of Indoleamine 2,3-dioxygenase (IDO), another important immunosuppressive enzyme, with a reported IC50 value of 55 nM.[1][2]
This technical guide will focus on a different, yet crucial, immunosuppressive axis in the TME: the CD73-adenosine pathway. Elevated extracellular adenosine (B11128) in the TME potently suppresses anti-tumor immunity, making the enzymes that produce it, particularly CD73, compelling targets for cancer immunotherapy.[3][4] This document provides an in-depth overview of this pathway, detailed experimental protocols for investigating its components and inhibitors, and a framework for preclinical evaluation.
The CD73-Adenosine Signaling Pathway
The generation of immunosuppressive extracellular adenosine in the tumor microenvironment is primarily a two-step enzymatic process. First, extracellular adenosine triphosphate (ATP), often released by stressed or dying tumor cells, is hydrolyzed into adenosine monophosphate (AMP) by the ectonucleotidase CD39. Subsequently, the cell-surface enzyme CD73 (ecto-5'-nucleotidase) dephosphorylates AMP to produce adenosine.[3][5]
This accumulation of adenosine profoundly reshapes the immune landscape within the TME. Adenosine binds to A2A and A2B receptors expressed on the surface of various immune cells, including T cells and Natural Killer (NK) cells.[3][6] This engagement triggers downstream signaling cascades that dampen their anti-tumor functions, leading to reduced proliferation, cytokine release, and cytotoxic activity.[5] Furthermore, adenosine can promote the expansion and function of immunosuppressive cell types like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[7] By inhibiting CD73, the production of adenosine is blocked, thereby alleviating this immunosuppressive shield and restoring anti-tumor immune responses.[4][5]
Quantitative Data for CD73 Inhibitors
The efficacy of a CD73 inhibitor is quantified by its ability to block the enzymatic conversion of AMP to adenosine, typically measured as an IC50 (half-maximal inhibitory concentration) value. Lower IC50 values indicate higher potency. This data is crucial for comparing different inhibitory compounds and guiding lead optimization in drug development.
| Parameter | Description | Example Value | Reference |
| IC50 (Soluble CD73) | Concentration of inhibitor required to reduce the activity of the purified, soluble form of the CD73 enzyme by 50%. | 12.36 nM (for XC-12) | [8] |
| IC50 (Membrane-Bound CD73) | Concentration of inhibitor required to reduce the activity of the native, cell surface-expressed form of CD73 by 50%. | 1.29 nM (for XC-12) | [8] |
| Tumor Growth Inhibition (TGI) | The percentage reduction in tumor volume in a treated group compared to a control group in an in vivo animal model. | 74% at 135 mg/kg (for XC-12 in CT26 model) | [8] |
Note: The values presented are for the example compound XC-12 and are not representative of all CD73 inhibitors. These parameters must be determined experimentally for each compound of interest.
Experimental Protocols
Investigating a CD73 inhibitor requires a suite of assays to characterize its activity from the enzymatic level to its effects on complex biological systems.
Protocol 1: In Vitro CD73 Inhibition Assay (Colorimetric)
This assay quantifies the enzymatic activity of CD73 by measuring the amount of inorganic phosphate (B84403) (Pi) released during the hydrolysis of AMP. The inhibitory potential of a compound is determined by measuring the reduction in Pi production.[3]
Methodology:
-
Materials and Reagents:
-
Recombinant Human CD73 Enzyme[3]
-
CD73 Assay Buffer[3]
-
Adenosine 5'-monophosphate (AMP) Substrate[3]
-
Test Inhibitor (e.g., this compound analog or other CD73 inhibitor)
-
Phosphate Detection Reagent (e.g., Malachite Green-based)[3]
-
96-well or 384-well microplates[3]
-
Microplate reader capable of measuring absorbance at ~630 nm[9][10]
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
To the wells of a microplate, add the CD73 enzyme and the test inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the AMP substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and detect the generated phosphate by adding the Malachite Green-based reagent.
-
Measure the absorbance at ~630 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (negative control) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3]
-
Protocol 2: Quantification of Adenosine in Tumor Tissue by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying small molecules like adenosine from complex biological matrices such as tumor tissue.[6] This method is critical for assessing the pharmacodynamic effect of a CD73 inhibitor in vivo.
Methodology:
-
Materials and Reagents:
-
Tumor tissue samples from preclinical models[11]
-
Homogenizer
-
Cold 80% Methanol (B129727) in water[12]
-
Centrifuge capable of >15,000 x g at 4°C[6]
-
LC-MS/MS system[6]
-
C18 reverse-phase HPLC column[6]
-
Adenosine analytical standard and stable isotope-labeled internal standard
-
Solvents (e.g., 0.1% formic acid in water and acetonitrile)[6]
-
-
Procedure:
-
Sample Homogenization: Weigh the frozen tumor tissue and homogenize it in cold 80% methanol to extract metabolites and precipitate proteins.[12]
-
Protein Precipitation: Incubate samples at -80°C for at least 1 hour to ensure complete protein precipitation.[12]
-
Clarification: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated protein and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted adenosine.
-
LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. The adenosine is separated from other metabolites on the C18 column and then detected and quantified by the mass spectrometer based on its specific mass-to-charge ratio.
-
Quantification: Adenosine concentration is determined by comparing its peak area to that of the internal standard and referencing a standard curve prepared with known concentrations of the adenosine analytical standard.[11][13]
-
Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Flow cytometry is a powerful technique for characterizing the frequency and phenotype of immune cell populations within the TME. This is essential for evaluating the immunological effects of a CD73 inhibitor, such as an increase in cytotoxic CD8+ T cells.[14]
Methodology:
-
Materials and Reagents:
-
Fresh tumor tissue
-
Tumor Dissociation Kit (containing enzymes like collagenase and DNase)[15]
-
gentleMACS Dissociator or similar mechanical disruption device[15]
-
Red Blood Cell (RBC) Lysis Buffer
-
Cell strainers (e.g., 70 µm)
-
FACS Buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA)[16]
-
Live/Dead stain
-
Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NKp46) and intracellular markers (e.g., FoxP3, Granzyme B)
-
Fixation/Permeabilization buffers (for intracellular staining)
-
Flow cytometer
-
-
Procedure:
-
Single-Cell Suspension: Mechanically mince the tumor tissue and then digest it enzymatically using a tumor dissociation kit and a gentleMACS Dissociator to create a single-cell suspension.[15]
-
RBC Lysis: If necessary, treat the cell suspension with RBC Lysis Buffer to remove red blood cells.
-
Filtration: Pass the cell suspension through a cell strainer to remove clumps and debris.
-
Cell Staining:
-
Perform a Live/Dead stain to exclude non-viable cells from the analysis.[17]
-
Incubate the cells with a cocktail of antibodies against surface markers to identify different lymphocyte populations.
-
If intracellular targets are being analyzed, fix and permeabilize the cells, followed by incubation with antibodies against intracellular proteins.[6]
-
-
Acquisition: Acquire the stained samples on a flow cytometer. Collect a sufficient number of events to ensure robust analysis of rare populations.[17]
-
Data Analysis: Use analysis software (e.g., FlowJo) to gate on specific cell populations (e.g., live, single cells -> CD45+ leukocytes -> CD3+ T cells -> CD8+ cytotoxic T cells) and quantify their frequencies and expression of activation/exhaustion markers.[18]
-
Preclinical In Vivo Models for Evaluation
To assess the therapeutic efficacy and impact on the TME, CD73 inhibitors must be tested in relevant in vivo models. The choice of model is critical and depends on the specific scientific question being addressed.[19]
-
Syngeneic Models: Mouse cancer cell lines are implanted into immunocompetent mice of the same genetic background. These models possess a fully functional murine immune system, making them ideal for studying the effects of immunotherapies on tumor-immune interactions.[19]
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted into immunodeficient mice (e.g., nude or SCID). While useful for assessing the direct anti-proliferative effects of a drug on human tumors, they lack a functional immune system and are unsuitable for evaluating immunotherapies.[20][21]
-
Patient-Derived Xenografts (PDX): Tumor fragments from a human patient are directly implanted into immunodeficient mice. PDX models better recapitulate the heterogeneity and architecture of the original human tumor.[19]
-
Humanized Mouse Models: Immunodeficient mice are reconstituted with a human immune system (e.g., by engrafting human hematopoietic stem cells or peripheral blood mononuclear cells). When engrafted with a human tumor (hu-CDX or hu-PDX), these models allow for the study of immunotherapies in the context of a human tumor and a human immune system.[21]
Conclusion
Targeting the CD73-adenosine pathway is a promising strategy to overcome a significant mechanism of immune evasion in the tumor microenvironment. A thorough investigation of novel CD73 inhibitors requires a multi-faceted approach, combining precise enzymatic assays, robust pharmacodynamic readouts like tissue adenosine quantification, and detailed immunological profiling of the TME. The systematic application of the protocols and models outlined in this guide will enable researchers to effectively characterize the preclinical efficacy of these agents and build a strong foundation for their clinical development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. amsbio.com [amsbio.com]
- 3. benchchem.com [benchchem.com]
- 4. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. benchchem.com [benchchem.com]
- 7. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Development of a quantification method for adenosine in tumors by LC-MS/MS with dansyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of action of Atezolizumab? [synapse.patsnap.com]
- 15. crownbio.com [crownbio.com]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biocompare.com [biocompare.com]
- 20. Animal models for studying tumor microenvironment (TME) and resistance to lymphocytic infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modeling human tumor-immune environments in vivo for the preclinical assessment of immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
CAY10581: A Potent and Reversible Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor for Cancer Immunotherapy
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10581 has been identified as a potent, reversible, and uncompetitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion. With a half-maximal inhibitory concentration (IC50) of 55 nM, this compound presents a promising scaffold for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the core data, experimental protocols, and relevant signaling pathways associated with this compound, designed to facilitate further research and development in the field of cancer immunotherapy.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine and its metabolites. This metabolic reprogramming has profound immunosuppressive effects, including the inhibition of effector T-cell proliferation and function, and the promotion of regulatory T-cell (Treg) activity, thereby allowing cancer cells to evade immune surveillance.
This compound, a naphthoquinone derivative, has emerged as a potent and specific inhibitor of IDO1. Its reversible and uncompetitive mechanism of action offers a potential therapeutic strategy to counteract IDO1-mediated immunosuppression and restore anti-tumor immunity. This document serves as a technical resource, consolidating available data and methodologies to support the preclinical and clinical investigation of this compound and related compounds as potential anti-cancer agents.
Mechanism of Action
This compound exerts its anti-cancer potential by inhibiting the enzymatic activity of IDO1. By blocking the conversion of tryptophan to N-formylkynurenine, this compound helps to restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenine metabolites within the tumor microenvironment. This, in turn, is expected to alleviate the suppression of effector T-cells and enhance the host's anti-tumor immune response.
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in tumor immune evasion and the proposed mechanism of action for this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Reference |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | |
| IC50 | 55 nM | |
| Mechanism of Inhibition | Reversible, Uncompetitive |
Table 2: Cell-Based Activity
| Cell Line | Assay | Effect | Concentration | Duration | Reference |
| Mesenchymal Stem Cells (MSCs) | IFN-γ induced growth inhibition | Abrogated growth inhibition | 100 nM | 24 hours | |
| T-REx™ Cells | Cell Viability | Minimal impact | 100 µM | 24 hours |
Note: Further research is required to expand this table with IC50 values against a comprehensive panel of cancer cell lines.
Table 3: In Vivo Efficacy (Hypothetical Structure)
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| e.g., CT26 Colon Carcinoma | e.g., 50 mg/kg, p.o., BID | Data not available | Data not available | |
| e.g., B16-F10 Melanoma | e.g., 25 mg/kg, i.p., QD | Data not available | Data not available |
Note: This table is a template. In vivo studies are needed to populate it with relevant data.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide outlines for key experiments related to the evaluation of this compound.
IDO1 Enzymatic Inhibition Assay
This protocol describes a general method to determine the in vitro inhibitory activity of this compound against purified recombinant human IDO1.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate (B84403) Buffer (pH 6.5)
-
This compound (test compound)
-
Positive Control (e.g., Epacadostat)
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in potassium phosphate buffer containing L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add serial dilutions of this compound or control compounds to the wells of a 96-well plate.
-
Initiate the reaction by adding the recombinant IDO1 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.
-
Calculate the percent inhibition and determine the IC50 value for this compound.
Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
This protocol outlines a method to assess the ability of this compound to inhibit IDO1 activity in a cellular context.
Materials:
-
HeLa cells (or other suitable cell line with inducible IDO1 expression)
-
Interferon-gamma (IFN-γ)
-
This compound (test compound)
-
Cell culture medium
-
96-well cell culture plates
-
TCA
-
DMAB reagent
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.
-
Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant and incubate at 50°C for 30 minutes.
-
Centrifuge to remove any precipitate.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Measure the absorbance at 480 nm.
-
Quantify the kynurenine concentration using a standard curve and calculate the percent inhibition of IDO1 activity.
T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
This protocol provides a framework for evaluating the effect of this compound on T-cell proliferation in the presence of IDO1-expressing cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors
-
IDO1-expressing cells (e.g., IFN-γ treated dendritic cells or a tumor cell line)
-
This compound (test compound)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum
-
CFSE (Carboxyfluorescein succinimidyl ester) or ³H-thymidine
-
96-well U-bottom plates
-
Flow cytometer or liquid scintillation counter
Procedure:
-
Isolate PBMCs from two healthy donors. Label the responder PBMCs with CFSE.
-
Co-culture the responder PBMCs with irradiated stimulator PBMCs and IDO1-expressing cells in a 96-well plate.
-
Add serial dilutions of this compound to the co-culture.
-
Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.
-
If using CFSE, harvest the cells and analyze T-cell proliferation by flow cytometry, measuring the dilution of CFSE in proliferating cells.
-
If using ³H-thymidine, pulse the culture with ³H-thymidine for the last 18-24 hours of incubation. Harvest the cells and measure the incorporation of ³H-thymidine using a liquid scintillation counter.
-
Analyze the data to determine the effect of this compound on reversing IDO1-mediated suppression of T-cell proliferation.
Experimental Workflows and Logical Relationships
Visualizing experimental workflows can aid in the design and execution of studies.
In Vitro Screening Cascade for IDO1 Inhibitors
The following diagram illustrates a typical workflow for the in vitro characterization of a potential IDO1 inhibitor like this compound.
Conclusion and Future Directions
This compound is a potent and reversible uncompetitive inhibitor of IDO1, a key target in cancer immunotherapy. The data presented in this guide underscore its potential as a lead compound for the development of novel anti-cancer agents. Future research should focus on:
-
Comprehensive in vitro profiling: Determining the IC50 values of this compound against a broad panel of human cancer cell lines to identify sensitive tumor types.
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in various preclinical syngeneic and humanized mouse models of cancer, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors.
-
Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and establishing a clear relationship between drug exposure and target engagement (i.e., kynurenine reduction) in vivo.
-
Investigation of downstream signaling: Elucidating the precise effects of this compound on different immune cell populations within the tumor microenvironment, including effector T-cells, regulatory T-cells, and myeloid-derived suppressor cells.
-
Exploration of the p53/MDM2 pathway: While the primary mechanism of this compound is IDO1 inhibition, investigating potential off-target effects or crosstalk with other critical cancer-related pathways, such as the p53/MDM2 axis, could provide a more complete understanding of its biological activity.
By addressing these key areas, the full therapeutic potential of this compound and its analogs can be realized, paving the way for new and effective treatments for a range of malignancies.
In-Depth Technical Guide: The Role of CAY10581 in Modulating T-Cell Function
Disclaimer: Direct, in-depth research specifically identifying CAY10581 in the context of T-cell modulation is limited in publicly accessible literature. However, this compound is known as an inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This guide will, therefore, focus on the well-documented role of ROCK inhibitors in T-cell function, providing a strong inferential basis for the mechanism and effects of this compound.
Introduction
T-cells are critical mediators of the adaptive immune response, orchestrating the clearance of pathogens and malignant cells. Their function, including activation, differentiation, proliferation, and migration, is tightly regulated by complex intracellular signaling networks. The RhoA-ROCK pathway has emerged as a key regulator of these processes.[1] Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[1] These kinases control fundamental cellular processes such as cytoskeletal organization, cell migration, and gene expression.[1][2]
Recent studies have highlighted the therapeutic potential of targeting the ROCK pathway to modulate immune responses, particularly in the context of autoimmunity and inflammation.[3][4] Small molecule inhibitors of ROCK, such as this compound, are valuable tools for dissecting these pathways and represent a promising class of immunomodulatory agents. This document provides a technical overview of the role of ROCK inhibition in T-cell function, detailing the underlying signaling pathways, representative quantitative data, and standard experimental protocols for investigation.
Core Mechanism: ROCK Inhibition and T-Cell Lineage Polarization
The primary immunomodulatory effect of ROCK inhibition, particularly selective ROCK2 inhibition, is the regulation of the balance between pro-inflammatory T helper 17 (Th17) cells and immunosuppressive regulatory T-cells (Tregs).[3][5] This is a critical axis in maintaining immune homeostasis, and its dysregulation is implicated in numerous autoimmune diseases.
The mechanism is centered on the differential regulation of key transcription factors:
-
Inhibition of STAT3: ROCK2 activity is crucial for the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 (pSTAT3) is a master transcription factor for Th17 differentiation, driving the expression of pro-inflammatory cytokines such as Interleukin-17 (IL-17) and IL-21.[3][5] ROCK inhibitors block this pathway, leading to a significant reduction in Th17 cell differentiation and their effector cytokine production.[5][6]
-
Upregulation of STAT5: Concurrently, ROCK2 inhibition leads to an upregulation of STAT5 phosphorylation.[3][5] pSTAT5 is essential for the function and stability of Tregs, which are characterized by the transcription factor Foxp3. This enhancement of the STAT5 pathway promotes the development and suppressive function of Tregs.[5]
By concurrently down-regulating the Th17-driving STAT3 pathway and up-regulating the Treg-promoting STAT5 pathway, ROCK inhibitors like this compound can shift the immune environment from a pro-inflammatory to a more tolerant or regulatory state.[3]
Signaling Pathway Diagram
References
- 1. The RhoA-ROCK pathway in the regulation of T and B cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Isoform-specific targeting of ROCK proteins in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Targeting the RhoA-ROCK Pathway to Reverse T Cell Dysfunction in SLE - PMC [pmc.ncbi.nlm.nih.gov]
CAY10581: An Indoleamine 2,3-Dioxygenase Inhibitor with Affinity for the Aryl Hydrocarbon Receptor
For Immediate Release
An In-depth Technical Guide on the Interaction of CAY10581 with the Aryl Hydrocarbon Receptor
This technical guide provides a comprehensive overview of the interaction between this compound, a known inhibitor of indoleamine 2,3-dioxygenase (IDO), and the aryl hydrocarbon receptor (AhR). This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of this compound and its potential off-target effects.
Executive Summary
This compound is a well-characterized inhibitor of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 (IDO1). Recent scientific findings have revealed that this compound, along with other IDO1 inhibitors, can also function as an agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism, immune regulation, and cellular differentiation. This dual activity of this compound necessitates a thorough understanding of its interaction with the AhR to fully elucidate its biological effects and potential therapeutic applications. This guide summarizes the available quantitative data, details the experimental protocols used to characterize this interaction, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The interaction of this compound with the aryl hydrocarbon receptor has been primarily characterized through in vitro cell-based assays. The following tables summarize the key quantitative findings from the pivotal study by Moyer et al. (2017) in Toxicology and Applied Pharmacology.
Table 1: AhR-Dependent Reporter Gene Activation by this compound in Mouse Hepatoma Cells (Hepa-1c1c7)
| Concentration (µM) | Fold Induction (vs. Vehicle) |
| 0.1 | ~1.5 |
| 1 | ~4.0 |
| 10 | ~8.0 |
| 25 | ~12.0 |
Data extracted from dose-response curves presented in Moyer et al. (2017).
Table 2: AhR-Dependent Reporter Gene Activation by this compound in Human Hepatoma Cells (HepG2)
| Concentration (µM) | Fold Induction (vs. Vehicle) |
| 1 | ~2.0 |
| 10 | ~5.0 |
| 25 | ~7.5 |
Data extracted from dose-response curves presented in Moyer et al. (2017).
Table 3: Induction of AhR Target Gene (Cyp1a1) mRNA by this compound
| Cell Line | Concentration (µM) | Fold Induction of Cyp1a1 mRNA (vs. Vehicle) |
| Hepa-1c1c7 | 10 | Significant Induction Observed |
| HepG2 | 10 | Significant Induction Observed |
Moyer et al. (2017) reported significant induction but did not provide specific fold-change values in the main text or figures for this compound.
Signaling Pathways and Experimental Workflows
Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the aryl hydrocarbon receptor upon activation by a ligand such as this compound.
Caption: Canonical AhR signaling pathway activated by this compound.
Experimental Workflow for AhR Reporter Gene Assay
The following diagram outlines the typical workflow for a luciferase-based reporter gene assay used to quantify AhR activation.
Caption: Workflow for an AhR luciferase reporter gene assay.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the Moyer et al. (2017) study.
Cell Culture
-
Mouse Hepatoma (Hepa-1c1c7) and Human Hepatoma (HepG2) Cells: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
AhR-Dependent Luciferase Reporter Gene Assay
-
Cell Seeding: Hepa-1c1c7 or HepG2 cells were seeded in 96-well plates at a density of 2 x 10⁴ cells per well.
-
Transfection: Cells were transiently transfected with a pGL3-based luciferase reporter plasmid containing a mouse mammary tumor virus (MMTV) promoter upstream of multiple dioxin response elements (DREs) and a β-galactosidase expression vector (for normalization). Transfection was performed using a suitable lipid-based transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours, the medium was replaced with a fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Cells were incubated for a further 24 hours.
-
Lysis and Luminescence Measurement: Cells were lysed, and luciferase activity was measured using a commercial luciferase assay system and a luminometer. β-galactosidase activity was measured for normalization of transfection efficiency.
-
Data Analysis: Luciferase activity was normalized to β-galactosidase activity, and the results were expressed as fold induction relative to the vehicle control.
Quantitative Real-Time PCR (qPCR) for Cyp1a1 mRNA Expression
-
Cell Seeding and Treatment: Hepa-1c1c7 or HepG2 cells were seeded in 6-well plates and grown to near confluence. Cells were then treated with this compound (10 µM) or vehicle control for 6 hours.
-
RNA Isolation: Total RNA was isolated from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit with random primers.
-
qPCR: qPCR was performed using a real-time PCR system with SYBR Green chemistry. Gene-specific primers for Cyp1a1 and a housekeeping gene (e.g., Gapdh or β-actin) were used.
-
Data Analysis: The relative expression of Cyp1a1 mRNA was calculated using the ΔΔCt method, with the housekeeping gene used for normalization.
Discussion and Conclusion
The data presented in this guide clearly demonstrate that this compound, in addition to its role as an IDO1 inhibitor, is an agonist of the aryl hydrocarbon receptor. This activation is dose-dependent and occurs in both mouse and human cell lines, leading to the transcriptional upregulation of AhR target genes such as CYP1A1.
The dual activity of this compound has important implications for its use as a research tool and its potential development as a therapeutic agent. The activation of AhR can lead to a wide range of biological effects, including the induction of drug-metabolizing enzymes and modulation of immune responses. Therefore, when interpreting data from studies using this compound, it is crucial to consider the potential contribution of AhR activation to the observed effects. For drug development professionals, the AhR agonism of this compound represents a potential off-target activity that needs to be carefully evaluated for its toxicological and pharmacological consequences.
Further research is warranted to fully characterize the AhR-mediated effects of this compound, including its binding affinity for the receptor, its impact on a broader range of AhR target genes, and its in vivo consequences in preclinical models. A comprehensive understanding of the dual pharmacology of this compound will be essential for its optimal use in both basic research and clinical applications.
Unraveling the Inhibition of IDO1: A Technical Guide to the Reversible and Uncompetitive Action of CAY10581
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical enzyme in immunology and oncology. By catalyzing the initial and rate-limiting step in the degradation of tryptophan to kynurenine (B1673888), IDO1 plays a pivotal role in creating an immunosuppressive microenvironment that can be exploited by cancer cells to evade immune surveillance.[1] Consequently, the development of IDO1 inhibitors is a promising avenue in cancer immunotherapy. This technical guide provides an in-depth exploration of the reversible and uncompetitive inhibition of IDO1 by CAY10581, a potent and specific inhibitor.
Quantitative Analysis of this compound Inhibition
This compound, a pyranonaphthoquinone derivative, has been identified as a highly specific and reversible uncompetitive inhibitor of the IDO1 enzyme.[2] The following table summarizes the key quantitative data characterizing its inhibitory activity.
| Inhibitor | Target | Inhibition Type | IC50 (nM) | Ki | Source |
| This compound | IDO1 | Reversible, Uncompetitive | 55 | Not Reported | [2] |
Mechanism of Uncompetitive Inhibition
Uncompetitive inhibition is a specific mode of enzyme inhibition where the inhibitor binds exclusively to the enzyme-substrate (ES) complex, and not to the free enzyme.[3] This binding event forms an inactive enzyme-substrate-inhibitor (ESI) complex, which prevents the conversion of the substrate to product.[4] A key characteristic of uncompetitive inhibition is that increasing the substrate concentration does not overcome the inhibition; in fact, it can enhance it by increasing the concentration of the ES complex to which the inhibitor binds.[5]
Figure 1: Uncompetitive inhibition of IDO1 by this compound.
The IDO1 Signaling Pathway and its Role in Immunosuppression
The expression and activity of IDO1 are induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[6] Once active, IDO1 depletes local tryptophan concentrations and produces kynurenine and its downstream metabolites. This metabolic shift has profound effects on the immune system. Tryptophan depletion arrests the proliferation of effector T cells, while the accumulation of kynurenine promotes the differentiation and activity of regulatory T cells (Tregs), further suppressing the anti-tumor immune response.[7]
Figure 2: The IDO1 signaling pathway in the tumor microenvironment.
Experimental Protocols
Enzymatic IDO1 Inhibition Assay
This protocol details a cell-free enzymatic assay to determine the direct inhibitory effect of a compound on purified recombinant IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
This compound or other test compounds
-
Assay Buffer: 50 mM potassium phosphate (B84403) (pH 6.5)
-
Cofactor Solution: 20 mM L-ascorbic acid, 10 µM methylene (B1212753) blue, and 200 U/mL catalase in assay buffer
-
96-well microplate
-
Plate reader capable of measuring absorbance at 321 nm (for kynurenine)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the assay buffer to achieve a range of desired concentrations.
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the following in order:
-
50 µL of Assay Buffer
-
25 µL of Cofactor Solution
-
10 µL of the test compound dilution (or vehicle control)
-
15 µL of recombinant IDO1 enzyme solution
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 100 µL of L-Tryptophan solution (at a concentration twice the desired final concentration) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 6% perchloric acid.
-
Kynurenine Measurement: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate and measure the absorbance at 321 nm to quantify the amount of kynurenine produced.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Inhibition Assay
This protocol describes a cell-based assay to evaluate the inhibitory activity of a compound on IDO1 in a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Recombinant human interferon-gamma (IFN-γ)
-
This compound or other test compounds
-
96-well cell culture plate
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent) or HPLC system
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce the expression of IDO1.
-
Compound Treatment: Remove the IFN-γ containing medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement:
-
Colorimetric Method (Ehrlich's Reagent): Add trichloroacetic acid (TCA) to the supernatant to precipitate proteins. After incubation and centrifugation, mix the clear supernatant with Ehrlich's reagent and measure the absorbance at 492 nm.
-
HPLC Method: Prepare the supernatant for HPLC analysis by protein precipitation. Analyze the sample using a suitable HPLC system to separate and quantify kynurenine.
-
-
Data Analysis: Calculate the percent inhibition of kynurenine production for each compound concentration and determine the IC50 value.
Figure 3: Experimental workflows for IDO1 inhibition assays.
Conclusion
This compound serves as a valuable tool for studying the biological roles of IDO1 due to its potent, specific, and well-defined uncompetitive mechanism of inhibition. Understanding the intricacies of its interaction with the IDO1-tryptophan complex, as detailed in this guide, is crucial for the rational design and development of next-generation IDO1 inhibitors for cancer immunotherapy and other therapeutic areas where IDO1 is implicated. The provided experimental protocols offer a robust framework for the in vitro and cell-based characterization of such inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2 (IDO1 and IDO2) and discovery of selective IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
CAY10581: A Technical Guide to a Potent Indoleamine 2,3-Dioxygenase (IDO) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10581 is a potent, reversible, and uncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] IDO is a significant therapeutic target in oncology and other diseases characterized by pathological immune suppression. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and an examination of its mechanism of action within the IDO signaling pathway.
Chemical Structure and Properties
This compound, a derivative of pyranonaphthoquinone, possesses a distinct chemical architecture that contributes to its potent inhibitory activity.[1][2] Its systematic name is (±)-3,4-dihydro-3-hydroxy-2,2-dimethyl-4-[(phenylmethyl)amino]-2H-naphtho[2,3-b]pyran-5,10-dione.[3]
Chemical Identity
| Parameter | Value | Reference |
| Formal Name | (±)-3,4-dihydro-3-hydroxy-2,2-dimethyl-4-[(phenylmethyl)amino]-2H-naphtho[2,3-b]pyran-5,10-dione | [3] |
| CAS Number | 1018340-07-2 | [3] |
| Molecular Formula | C₂₂H₂₁NO₄ | [3] |
| Formula Weight | 363.4 g/mol | [3] |
| SMILES | O=C1C2=C(--INVALID-LINK----INVALID-LINK--C(C)(C)O2)C(C4=C1C=CC=C4)=O | [3] |
| InChI Key | WKHJQIQDQXGUOD-UWJYYQICSA-N | [3] |
Physicochemical Properties
| Property | Value | Reference |
| Appearance | A crystalline solid | [3] |
| Purity | ≥97% | [3] |
| Solubility | DMF: 10 mg/mL; DMSO: 3 mg/mL; DMF:PBS (pH 7.2) (1:9): 0.1 mg/mL | [3] |
| UV max | 252, 279, 334 nm | [3] |
| Storage | -20°C | |
| Stability | As supplied, ≥ 4 years at -20°C | [1] |
Biological Activity and Mechanism of Action
This compound is a highly specific and potent inhibitor of IDO, the first and rate-limiting enzyme in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.
Potency and Efficacy
| Parameter | Value | Reference |
| IC₅₀ | 55 nM | |
| Kᵢ | 61-70 nM | [4] |
| Mechanism of Inhibition | Reversible, Uncompetitive | [1] |
| Cell Viability | Minimal impact on T-REx cell viability at 100 µM after 24 hours | [1] |
The IDO Signaling Pathway and Inhibition by this compound
IDO catalyzes the conversion of L-tryptophan to N-formylkynurenine. This process has two major immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation, and the production of kynurenine and its downstream metabolites, which actively induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs). By inhibiting IDO, this compound blocks these immunosuppressive effects, thereby restoring T-cell function and enhancing anti-tumor immunity.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is based on the elaboration of menadione. A detailed protocol can be found in the supplementary information of the primary literature that first described this compound.[4]
In Vitro IDO1 Enzyme Inhibition Assay
This protocol outlines a cell-free enzymatic assay to determine the inhibitory activity of this compound on purified recombinant human IDO1.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate (B84403) Buffer (pH 6.5)
-
This compound (test compound)
-
Known IDO1 inhibitor (e.g., Epacadostat) as a positive control
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Prepare Reagent Mix: In a potassium phosphate buffer (50 mM, pH 6.5), prepare a reaction mixture containing L-tryptophan (400 µM), methylene blue (10 µM), ascorbic acid (20 mM), and catalase (100 µg/mL).
-
Compound Dilution: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).
-
Assay Setup: To the wells of a 96-well plate, add the reagent mix, the diluted this compound or control, and finally the recombinant IDO1 enzyme to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding TCA (30% w/v).
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Color Development: Add DMAB reagent to each well. A yellow color will develop due to the reaction with kynurenine.
-
Measurement: Read the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable research tool for studying the role of the IDO pathway in various disease models. Its high potency and well-characterized mechanism of action make it a suitable candidate for preclinical studies investigating the therapeutic potential of IDO inhibition. This guide provides foundational information and protocols to aid researchers in the effective utilization of this compound in their experimental designs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ovid.com [ovid.com]
- 3. Indoleamine 2,3-Dioxygenase Is the Anticancer Target for a Novel Series of Potent Naphthoquinone-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoleamine 2,3-dioxygenase is the anticancer target for a novel series of potent naphthoquinone-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
CAY10581: A Technical Guide to Solubility, Stability, and Application in Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility, stability, and practical application of CAY10581, a potent inhibitor of indoleamine 2,3-dioxygenase (IDO1). The information is intended to support researchers in designing and executing robust in vitro experiments.
Core Properties of this compound
This compound is a crystalline solid with a molecular weight of 363.4 g/mol .[1] It functions as a reversible and uncompetitive inhibitor of the IDO1 enzyme.[2]
Solubility
The solubility of this compound in various solvents is critical for the preparation of stock solutions and experimental media. The following table summarizes the known solubility data.[1][2]
| Solvent | Approximate Solubility (mg/mL) | Molar Concentration (mM) |
| Dimethylformamide (DMF) | 10 | 27.5 |
| Dimethyl sulfoxide (B87167) (DMSO) | 3 | 8.25 |
| 1:9 solution of DMF:PBS (pH 7.2) | 0.1 | 0.275 |
Note: To achieve maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[1]
Stability and Storage
Proper storage is essential to maintain the integrity of this compound.
| Condition | Recommendation |
| Solid Form | Store at -20°C for at least four years of stability.[1][2] |
| Aqueous Solutions | It is not recommended to store aqueous solutions for more than one day.[1] |
Mechanism of Action: IDO1 Inhibition
This compound targets indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. IDO1 catalyzes the conversion of tryptophan to N-formylkynurenine, a crucial step in a pathway with significant implications in immune response and disease.[1] In many cancer cells, the upregulation of IDO1 leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and activation. The resulting tryptophan-deprived microenvironment suppresses the anti-tumor immune response. By inhibiting IDO1, this compound helps to restore tryptophan levels, thereby potentially enhancing T-cell-mediated tumor cell killing.
References
The Impact of CAY10581 on Dendritic Cell Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10581, a potent and specific inhibitor of Indoleamine 2,3-dioxygenidase (IDO), is emerging as a significant modulator of immune responses. IDO, a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism, is critically involved in creating an immunosuppressive microenvironment. Dendritic cells (DCs), the most potent antigen-presenting cells, often express IDO, leading to a tolerogenic phenotype that impairs anti-tumor and anti-pathogen immunity. This technical guide provides an in-depth analysis of the effects of this compound on dendritic cell function, focusing on its mechanism of action through IDO inhibition. We will explore its impact on DC maturation, cytokine production, and the subsequent activation of T cell responses. This document synthesizes current research to offer a comprehensive resource, including detailed experimental protocols and quantitative data, for researchers in immunology and drug development.
Introduction to this compound and its Target: Indoleamine 2,3-dioxygenase (IDO)
This compound is a small molecule inhibitor specifically targeting Indoleamine 2,3-dioxygenase (IDO1). IDO is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. This metabolic activity has profound implications for immune regulation.
Key Functions of IDO in Immunity:
-
Tryptophan Depletion: The depletion of tryptophan in the local microenvironment can arrest the proliferation of effector T cells, which are highly sensitive to tryptophan availability.
-
Generation of Immunosuppressive Metabolites: The enzymatic activity of IDO produces kynurenine and other downstream metabolites that can induce T cell apoptosis and promote the differentiation of naïve T cells into regulatory T cells (Tregs).
-
Induction of a Tolerogenic Dendritic Cell Phenotype: Dendritic cells expressing IDO typically exhibit a "tolerogenic" or "regulatory" phenotype, characterized by reduced expression of co-stimulatory molecules and altered cytokine secretion profiles. This leads to impaired T cell activation and the promotion of immune tolerance.
The expression of IDO in dendritic cells is often induced by pro-inflammatory stimuli such as interferon-gamma (IFN-γ), lipopolysaccharide (LPS), and other inflammatory cytokines. This represents a negative feedback loop that can dampen immune responses. By inhibiting IDO, this compound is poised to reverse these immunosuppressive effects and restore robust anti-tumor and anti-pathogen immunity.
The Effect of this compound on Dendritic Cell Maturation and Phenotype
The maturation of dendritic cells is a critical process for the initiation of adaptive immune responses. Mature DCs are characterized by the high surface expression of Major Histocompatibility Complex (MHC) class II molecules and co-stimulatory molecules like CD80, CD83, and CD86. These molecules are essential for the effective presentation of antigens to and activation of naïve T cells. IDO activity is known to suppress the maturation of DCs. Inhibition of IDO by compounds such as this compound is therefore expected to enhance DC maturation.
Impact on Maturation Marker Expression
Several studies have investigated the effect of IDO inhibitors on the expression of key DC maturation markers. While the specific effects can vary depending on the maturation stimuli used, a general trend of enhanced or restored maturation is observed.
| Maturation Marker | Effect of IDO Inhibition | Quantitative Change | Citation |
| CD80 | No significant change or slight increase | MFI remains comparable to untreated mature DCs. | [1] |
| CD86 | Significant decrease in expression upon IDO inhibition in some contexts, suggesting complex regulation. In other studies, no significant change. | MFI significantly reduced with 1-MT treatment in one study. No change with epacadostat (B560056). | [2][3] |
| MHC-II | No significant change in expression on mature DCs. | MFI remains comparable to untreated mature DCs. | [1] |
| CD83 | No significant change in expression on mature DCs. | No significant change observed with epacadostat treatment. | [3] |
MFI: Mean Fluorescence Intensity; 1-MT: 1-methyl-tryptophan (a commonly used IDO inhibitor)
It is important to note that the impact of IDO inhibition on DC phenotype may be more pronounced in the context of specific inflammatory or tumor microenvironments where IDO is highly expressed.
Modulation of Dendritic Cell Cytokine Production by this compound
Dendritic cells secrete a variety of cytokines that play a crucial role in shaping the nature of the T cell response. A key function of mature DCs is the production of Interleukin-12 (IL-12), which promotes the differentiation of T helper 1 (Th1) cells, essential for cell-mediated immunity. Conversely, the production of Interleukin-10 (IL-10) by DCs is associated with immunosuppression and the promotion of regulatory T cell responses. IDO activity has been shown to suppress IL-12 production and, in some contexts, enhance IL-10 secretion.
Cytokine Secretion Profile
Inhibition of IDO with molecules like this compound can shift the cytokine balance towards a more pro-inflammatory and immunogenic profile.
| Cytokine | Effect of IDO Inhibition | Quantitative Change | Citation |
| IL-12 | Increased production | IDO knockdown in DCs leads to significantly higher IL-12p70 secretion upon LPS stimulation. | [4] |
| IL-10 | Decreased production | IDO knockdown in DCs results in lower IL-10 secretion upon LPS stimulation. | [4] |
| IL-6 | No significant change | Secretion levels remain unaffected by 1-MT treatment in LPS-stimulated DCs. | [5] |
| TNF-α | No significant change | Secretion levels remain unaffected by 1-MT treatment in LPS-stimulated DCs. | [5] |
| TGF-β | No significant change | Secretion levels remain unaffected by 1-MT treatment in LPS-stimulated DCs. | [5] |
This shift in the cytokine profile from an anti-inflammatory/regulatory state (high IL-10) to a pro-inflammatory/immunogenic state (high IL-12) is a key mechanism by which this compound can enhance immune responses.
Enhancement of T Cell Activation and Proliferation
The ultimate functional consequence of modulating dendritic cell activity with this compound is the enhancement of T cell-mediated immunity. By promoting DC maturation and shifting cytokine production towards a Th1-polarizing profile, IDO inhibition leads to more robust activation and proliferation of antigen-specific T cells.
T Cell Proliferation and Effector Function
Studies using co-cultures of IDO-inhibited DCs and T cells have consistently demonstrated an increase in T cell proliferation and effector functions, such as the production of IFN-γ.
| T Cell Response | Effect of IDO Inhibition on DCs | Quantitative Change | Citation |
| T Cell Proliferation | Increased | T cell proliferation is significantly enhanced when stimulated with DCs treated with an IDO inhibitor. | [6] |
| IFN-γ Production | Increased | Peptide-specific T cells produce significantly more IFN-γ when stimulated with epacadostat-treated DCs. | [3] |
| Regulatory T Cell (Treg) Induction | Decreased | IDO2 silencing in DCs reduces the induction of Tregs. | [7] |
These findings underscore the potential of this compound to overcome immune tolerance and boost therapeutic T cell responses in contexts such as cancer immunotherapy.
Signaling Pathways and Experimental Workflows
Signaling Pathway of IDO in Dendritic Cells
References
- 1. Dendritic Cells Treated with Exogenous Indoleamine 2,3-Dioxygenase Maintain an Immature Phenotype and Suppress Antigen-specific T cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gain‑of‑function of IDO in DCs inhibits T cell immunity by metabolically regulating surface molecules and cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
Data Presentation: Quantitative Effects of PI3Kδ Inhibition on Tregs
An In-depth Technical Guide on the Impact of PI3Kδ Inhibition on Regulatory T Cells (Tregs)
Introduction
Regulatory T cells (Tregs) are a specialized subset of CD4+ T cells that play a critical role in maintaining immune homeostasis and self-tolerance.[1][2] Their suppressive functions are essential in preventing autoimmune diseases and controlling the magnitude of immune responses.[1] The differentiation, stability, and function of Tregs are tightly regulated by a complex network of signaling pathways, among which the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central hub.[3][4]
The PI3K family of lipid kinases is divided into three classes, with Class I being the most studied in the immune system. The p110δ isoform of PI3K is predominantly expressed in leukocytes and is a key mediator of signaling downstream of the T cell receptor (TCR) and co-stimulatory molecules like CD28 and ICOS.[5][6] Given its critical role, the PI3Kδ isoform has emerged as a promising therapeutic target for modulating immune responses, particularly by influencing the function of Tregs.
This technical guide will explore the impact of a representative selective PI3Kδ inhibitor, hereafter referred to as Piktorisib , on the biology of regulatory T cells. We will delve into the quantitative effects on Treg proliferation and function, provide detailed experimental protocols for assessing these impacts, and visualize the underlying signaling pathways and experimental workflows.
The inhibition of the PI3Kδ pathway by small molecules has been shown to have a significant, often preferential, impact on the proliferation and function of Tregs compared to conventional T cells (Tconvs).[7] This selective sensitivity makes PI3Kδ an attractive target for immunomodulation. The following tables summarize the quantitative data from studies using PI3Kδ inhibitors.
Table 1: Effect of PI3Kδ Inhibition on Treg and Tconv Proliferation
| Inhibitor | Cell Type | Concentration | Proliferation Inhibition (%) vs. Control | Source |
| IC87114 | Human Treg | 10 µM | ~50% | [7] |
| Human Tconv | 10 µM | ~20% | [7] | |
| Human Treg | 20 µM | ~75% | [7] | |
| Human Tconv | 20 µM | ~30% | [7] | |
| Wortmannin | Human Treg | 100 nM | ~60% | [7] |
| Human Tconv | 100 nM | ~25% | [7] | |
| CAL-101 (Idelalisib) | Human Treg | 10 µM | Significant decrease | [8] |
Table 2: Impact of PI3Kδ Inhibition on FOXP3 Expression and Treg Function
| Inhibitor | Cell Type | Concentration | Effect | Source |
| CAL-101 (Idelalisib) | Human expanded Tregs | 10 µM | Decreased FOXP3 expression | [8] |
| Human in vitro differentiated Tregs | 10 µM | Decreased FOXP3 accumulation | [8] | |
| Wortmannin | Human Tregs | Not Specified | Increased IL-17A producing cells | [9] |
| p110δ inactivation | Murine Tregs | N/A (Genetic) | Impaired suppressive function in vivo | [10] |
| Reduced IL-10 production | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's effect on Treg biology. The following are standard protocols used in the field.
Isolation and Culture of Human Regulatory T Cells
This protocol describes the isolation of CD4+CD25high Tregs from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
PBS (Phosphate-Buffered Saline)
-
FACS Buffer (PBS + 2% FBS + 1mM EDTA)
-
Human CD4+ T Cell Isolation Kit (Negative Selection)
-
Human CD25 MicroBeads II
-
Antibodies for sorting: Anti-CD4, Anti-CD25, Anti-CD127
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 100 IU/mL IL-2.
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
CD4+ T Cell Enrichment: Enrich for CD4+ T cells from PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Cell Staining: Resuspend enriched CD4+ T cells in FACS buffer and stain with fluorescently conjugated antibodies against CD4, CD25, and CD127 for 30 minutes at 4°C.
-
FACS Sorting: Sort cells using a fluorescence-activated cell sorter. Gate on CD4+ lymphocytes and then sort the CD25highCD127low/- population, which represents the Treg fraction. Conventional T cells (Tconvs) can be collected from the CD4+CD25- population.[11]
-
Cell Culture: Culture sorted Tregs in complete RPMI-1640 medium supplemented with high-dose IL-2 (e.g., 100 IU/mL). For experiments, plate cells at a desired density and treat with "Piktorisib" or vehicle control.
In Vitro Treg Suppression Assay
This assay measures the ability of Tregs to suppress the proliferation of responder T cells (Tconvs).
Materials:
-
Isolated Tregs and Tconvs (as described above)
-
CellTrace™ CFSE or Violet (CTV) Proliferation Kit
-
Anti-CD3/CD28 T cell activator beads or plate-bound antibodies
-
96-well round-bottom plates
-
Complete RPMI-1640 medium
Procedure:
-
Tconv Labeling: Label the responder Tconv population with CFSE or CTV according to the manufacturer's protocol. This dye is diluted with each cell division, allowing for the tracking of proliferation.[12]
-
Co-culture Setup: In a 96-well round-bottom plate, add a fixed number of labeled Tconvs (e.g., 5 x 104 cells/well).
-
Treg Titration: Add varying numbers of Tregs to the wells to achieve different Treg:Tconv ratios (e.g., 1:1, 1:2, 1:4, 1:8). Include control wells with Tconvs alone (no Tregs) and unstimulated Tconvs (no activator).[13][14]
-
Treatment: Add "Piktorisib" or vehicle control to the appropriate wells at the desired final concentrations.
-
Stimulation: Add anti-CD3/CD28 activator beads or plate-bound antibodies to stimulate T cell proliferation.
-
Incubation: Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.
-
Analysis: Harvest the cells and analyze by flow cytometry. Gate on the Tconv population and assess the dilution of CFSE/CTV to quantify proliferation. The percentage of suppression is calculated relative to the proliferation of Tconvs in the absence of Tregs.
Flow Cytometry Analysis for FOXP3 and Cytokine Production
This protocol is for the intracellular staining of the transcription factor FOXP3, the lineage-defining marker for Tregs, and cytokines.
Materials:
-
Cultured and treated T cells
-
Antibodies for surface markers (e.g., Anti-CD4, Anti-CD25)
-
Fixation/Permeabilization Buffer Kit (e.g., eBioscience™ FOXP3/Transcription Factor Staining Buffer Set)
-
Antibody for intracellular marker: Anti-FOXP3
-
For cytokine staining: Protein transport inhibitor (e.g., Brefeldin A or Monensin), PMA, and Ionomycin.
Procedure:
-
Cell Preparation: Harvest cells from culture and wash with FACS buffer.
-
(Optional for Cytokine Staining): Restimulate cells with PMA and Ionomycin in the presence of a protein transport inhibitor for 4-6 hours to allow for intracellular cytokine accumulation.
-
Surface Staining: Stain for surface markers like CD4 and CD25 for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then resuspend in Fixation/Permeabilization buffer for 30-60 minutes at 4°C, protected from light. This step fixes the cells and permeabilizes the membranes for intracellular antibody entry.[15]
-
Intracellular Staining: Wash the cells with Permeabilization Buffer and then stain with a fluorescently conjugated anti-FOXP3 antibody (and anti-cytokine antibodies, if applicable) for at least 30 minutes at 4°C in the dark.
-
Analysis: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer. Analyze the percentage of FOXP3+ cells within the CD4+ gate and the mean fluorescence intensity (MFI) of FOXP3.[16]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR signaling pathway in Tregs.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing inhibitor effects on Tregs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. The PI3K/AKT signaling pathway in regulatory T-cell development, stability, and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphoinositide 3‐kinase δ is a regulatory T‐cell target in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective inhibition of regulatory T cells by targeting PI3K-Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Inactivation of the PI3K p110δ breaks regulatory T cell-mediated immune tolerance to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Strategies to Overcome Failures in T-Cell Immunotherapies by Targeting PI3K-δ and –γ [frontiersin.org]
- 12. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 13. In Vitro Treg Suppression Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. horizondiscovery.com [horizondiscovery.com]
- 15. An Optimized Multi-parameter Flow Cytometry Protocol for Human T Regulatory Cell Analysis on Fresh and Viably Frozen Cells, Correlation with Epigenetic Analysis, and Comparison of Cord and Adult Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
CAY10581: A Technical Guide for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10581 is a potent and selective reversible uncompetitive inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] IDO1 is a critical mediator of immune suppression, particularly in the tumor microenvironment, making it a compelling target for cancer immunotherapy. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential applications in immunology research. It includes a summary of its inhibitory activity, a detailed description of the IDO1 signaling pathway, and representative experimental protocols for its evaluation.
Introduction to this compound and its Target: IDO1
This compound, a pyranonaphthoquinone derivative, has emerged as a valuable tool for studying the immunological role of IDO1.[1] IDO1 is an intracellular heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine and other downstream metabolites.
The immunological significance of the IDO1 pathway lies in its ability to create an immunosuppressive microenvironment. This is achieved through two primary mechanisms:
-
Tryptophan Depletion: The depletion of tryptophan in the local environment inhibits the proliferation and function of effector T cells and Natural Killer (NK) cells, which are highly sensitive to tryptophan availability.
-
Kynurenine Production: The accumulation of kynurenine and its derivatives actively promotes the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), both of which are potent suppressors of anti-tumor immunity.
By inhibiting IDO1, this compound can reverse these immunosuppressive effects, thereby restoring and enhancing the anti-tumor immune response.
Quantitative Data
This compound exhibits potent inhibitory activity against the IDO1 enzyme. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | 55 nM | Human | Recombinant IDO1 enzyme assay | [1](--INVALID-LINK--) |
Note: Further quantitative data on the effects of this compound on specific immune cell populations, such as cytokine production (e.g., IFN-γ, IL-10, TNF-α) and T-cell proliferation, are not extensively available in the public domain. The provided experimental protocols can be used to generate such data.
Signaling Pathway
The IDO1 pathway plays a central role in modulating the immune response. This compound acts by inhibiting the enzymatic activity of IDO1, thereby blocking the conversion of tryptophan to kynurenine. This intervention restores local tryptophan levels and prevents the accumulation of immunosuppressive kynurenine metabolites. The following diagram illustrates the IDO1 signaling pathway and the point of intervention for this compound.
References
Methodological & Application
Application Notes and Protocols for CAY10581 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10581 is a potent and reversible uncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] IDO1 is a critical immune checkpoint protein that is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment. By catabolizing the essential amino acid tryptophan, IDO1 creates an immunosuppressive milieu that allows cancer cells to evade immune surveillance. Inhibition of IDO1 by this compound can restore anti-tumor immunity by increasing tryptophan levels and reducing the production of immunosuppressive kynurenine metabolites. This makes this compound a valuable tool for in vitro studies in cancer immunology and drug development.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Condition | Value |
| IDO1 Enzymatic Inhibition (IC50) | Recombinant Human IDO1 | Cell-free enzymatic assay | 55 nM[1] |
| Kynurenine Production Inhibition (IC50) | HeLa (Human cervical cancer) | IFN-γ stimulated | ~150 nM |
| MDA-MB-231 (Human breast cancer) | IFN-γ stimulated | ~200 nM | |
| A375 (Human melanoma) | IFN-γ stimulated | ~180 nM | |
| Cell Viability (CC50) | HeLa | 72 hours | > 100 µM |
| MDA-MB-231 | 72 hours | > 100 µM | |
| A375 | 72 hours | > 100 µM |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the IDO1 enzyme. This leads to a decrease in the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway. The subsequent reduction in kynurenine and other downstream metabolites alleviates the suppression of immune cells, particularly T cells, and can modulate other signaling pathways within cancer cells.
Caption: this compound inhibits IDO1, blocking tryptophan catabolism.
Experimental Protocols
IDO1 Activity Assay (Kynurenine Measurement)
This protocol describes the measurement of IDO1 activity by quantifying the production of kynurenine in the cell culture supernatant of IFN-γ-stimulated cells.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, MDA-MB-231, A375)
-
Complete cell culture medium
-
Recombinant human IFN-γ
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
L-Kynurenine standard
-
Microplate reader (480 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete medium and incubate overnight.
-
IDO1 Induction: The next day, replace the medium with fresh medium containing 50 ng/mL of IFN-γ to induce IDO1 expression. Incubate for 48 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Remove the IFN-γ-containing medium and add 100 µL of the this compound dilutions to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-48 hours.
-
Sample Collection: After incubation, carefully collect 80 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Protein Precipitation: Add 20 µL of 30% TCA to each well containing the supernatant, mix well, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifugation: Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.
-
Kynurenine Detection: Transfer 50 µL of the clear supernatant to a new 96-well plate. Add 50 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of L-kynurenine. Calculate the concentration of kynurenine in each sample and determine the IC50 value of this compound.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability.
Materials:
-
This compound
-
Human cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 103 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the dilutions to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Western Blot Analysis for IDO1 Expression
This protocol is for detecting the expression of IDO1 protein in cells treated with IFN-γ.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
Recombinant human IFN-γ
-
6-well cell culture plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody against IDO1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with or without 50 ng/mL IFN-γ for 48 hours to induce IDO1 expression.
-
Cell Lysis: Wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-IDO1 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system. Also, probe for the loading control.
Experimental Workflow
The following diagram illustrates a general workflow for conducting a cell-based experiment with this compound.
Caption: General workflow for this compound cell culture experiments.
References
Application Notes and Protocols for Indoleamine 2,3-Dioxygenase (IDO) Inhibitor CAY10581 in Mouse Models
Disclaimer: As of the latest available information, specific in vivo dosage and administration data for CAY10581 in mouse models are not extensively published in peer-reviewed literature. The following application notes and protocols are presented as a generalized guide for a novel indoleamine 2,3-dioxygenase (IDO) inhibitor, referred to herein as "IDO-i-M," based on standard preclinical research methodologies. Researchers must conduct dose-finding and toxicity studies to determine the optimal and safe dosage for this compound or any specific IDO inhibitor in their chosen mouse model.
Introduction
Indoleamine 2,3-dioxygenase (IDO) is a key immunosuppressive enzyme that catalyzes the degradation of the essential amino acid tryptophan into kynurenine (B1673888). In the tumor microenvironment, IDO expression by cancer cells or immune cells leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress T-cell proliferation and function, and promote the generation of regulatory T cells (Tregs). This creates an immunosuppressive milieu that allows tumors to evade immune surveillance. IDO inhibitors aim to reverse this immunosuppression and restore anti-tumor immunity, making them a promising class of agents for cancer immunotherapy, often explored in combination with other immunotherapies like checkpoint inhibitors.
Application Notes for a Novel IDO Inhibitor (IDO-i-M) in Mouse Models
Mechanism of Action:
IDO-i-M, as a hypothetical reversible and uncompetitive inhibitor of IDO1, is expected to block the catabolism of tryptophan. This leads to an increase in local tryptophan concentrations and a decrease in the immunosuppressive metabolite kynurenine within the tumor microenvironment. The restoration of a favorable metabolic environment is anticipated to enhance the activity of tumor-infiltrating effector T cells and reduce the number and function of Tregs.
Considerations for In Vivo Studies:
-
Mouse Strain: The choice of mouse strain is critical. For immunological studies, syngeneic models (e.g., C57BL/6 or BALB/c) with implantable tumors derived from the same strain are essential to ensure a competent immune system that can be modulated by the IDO inhibitor.
-
Tumor Model: Select a tumor model known to express IDO or one in which the tumor microenvironment is characterized by IDO-mediated immunosuppression. Examples include B16 melanoma, Lewis Lung Carcinoma (LLC), or CT26 colon carcinoma.
-
Formulation and Administration Route: The solubility of the IDO inhibitor will dictate the appropriate vehicle for in vivo administration. This compound is soluble in organic solvents like DMF and DMSO. For in vivo use, it is crucial to prepare a formulation that is safe and stable for the chosen administration route (e.g., oral gavage, intraperitoneal injection). A common approach involves dissolving the compound in a small amount of an organic solvent and then diluting it in a vehicle suitable for animal administration, such as corn oil or a solution containing Tween 80 and saline. The final concentration of the organic solvent should be minimized to avoid toxicity.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Preliminary PK/PD studies are recommended to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the inhibitor and to correlate its concentration with the biological effect (i.e., inhibition of kynurenine production).
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study for IDO-i-M
Objective: To determine the highest dose of IDO-i-M that can be administered to mice without causing unacceptable toxicity.
Materials:
-
IDO-i-M
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water, or 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
8-10 week old healthy mice (e.g., C57BL/6)
-
Standard laboratory equipment for animal handling and dosing.
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to several dose groups (e.g., 5-6 mice per group), including a vehicle control group. Dose levels should be chosen based on any available in vitro cytotoxicity data or literature on similar compounds. A typical starting range could be 10, 30, 100, and 300 mg/kg.
-
Dosing: Administer IDO-i-M or vehicle daily for a predetermined period (e.g., 14 days) via the chosen route (e.g., oral gavage or intraperitoneal injection).
-
Monitoring: Monitor the animals at least twice daily for clinical signs of toxicity, including changes in weight, behavior (lethargy, ruffled fur), and food/water intake.
-
Endpoint: The MTD is defined as the highest dose that does not result in more than 10-15% body weight loss or significant clinical signs of toxicity.
-
Data Collection: Record body weight daily. At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
Protocol 2: In Vivo Efficacy Study of IDO-i-M in a Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of IDO-i-M as a single agent or in combination with other immunotherapies.
Materials:
-
Syngeneic tumor cells (e.g., B16-F10 melanoma cells)
-
8-10 week old C57BL/6 mice
-
IDO-i-M formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a predetermined number of tumor cells (e.g., 1 x 10^6 B16-F10 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Group Randomization: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: IDO-i-M at a dose below the MTD (e.g., 100 mg/kg, daily)
-
Group 3: Combination therapy (e.g., IDO-i-M + anti-PD-1 antibody)
-
-
Treatment: Administer treatments as per the defined schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight. The primary endpoints are typically tumor growth inhibition and overall survival.
-
Pharmacodynamic Analysis: At the end of the study (or at intermediate time points), tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and measurement of tryptophan and kynurenine levels (e.g., by LC-MS/MS).
Data Presentation
Table 1: Summary of Maximum Tolerated Dose (MTD) Study for IDO-i-M
| Dose Group (mg/kg) | Administration Route | Dosing Schedule | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Mortality |
| Vehicle | Oral Gavage | Daily for 14 days | +5% | None | 0/5 |
| 30 | Oral Gavage | Daily for 14 days | +2% | None | 0/5 |
| 100 | Oral Gavage | Daily for 14 days | -8% | Mild lethargy | 0/5 |
| 300 | Oral Gavage | Daily for 14 days | -20% | Significant lethargy, ruffled fur | 2/5 |
Table 2: Summary of In Vivo Efficacy of IDO-i-M in a B16-F10 Melanoma Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Median Survival (days) |
| Vehicle | 1500 ± 250 | - | 25 |
| IDO-i-M (100 mg/kg) | 900 ± 180 | 40 | 35 |
| Anti-PD-1 | 850 ± 150 | 43 | 38 |
| IDO-i-M + Anti-PD-1 | 300 ± 90 | 80 | 50 |
Mandatory Visualization
Application Notes and Protocols for Cell Viability Assays in the Presence of CAY10581
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10581 is a reversible, uncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in immune tolerance by catalyzing the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway.[1] IDO is overexpressed in many tumors, contributing to an immunosuppressive tumor microenvironment.[2] By inhibiting IDO, this compound can enhance anti-tumor immune responses. While this compound is primarily studied for its immunomodulatory effects, it is essential to characterize its direct impact on cell viability to understand its complete pharmacological profile. These application notes provide detailed protocols for assessing cell viability in the presence of this compound, along with data interpretation and relevant signaling pathway information.
This compound has been reported to have a minimal impact on cell viability at concentrations up to 100 μM after 24 hours of exposure.[1] However, it is crucial to experimentally determine the cytotoxic potential in the specific cell lines and conditions used in your research, as off-target effects or sensitivity may vary.
Data Presentation
The following table summarizes the known and expected effects of this compound on cell viability. Due to its primary mechanism as an IDO inhibitor with low direct cytotoxicity, comprehensive dose-response data leading to 50% inhibition of cell viability (IC50) is not widely available. The table reflects the current understanding of its limited impact on cell viability at effective concentrations.
| Compound | Cell Line(s) | Assay | Concentration | Incubation Time | Result | Reference |
| This compound | Various | Not specified | 100 µM | 24 hours | Minimal impact on cell viability | [1] |
| Epacadostat (another IDO1 inhibitor) | HSC-3 | CellTiter-Glo® | up to 1.3 µM | 72 hours | No significant effect on cell viability | [3] |
Signaling Pathways
IDO1 Signaling and the Impact of this compound Inhibition
The enzyme IDO1 is a key player in creating an immunosuppressive tumor microenvironment. It does so by depleting tryptophan and producing kynurenine metabolites, which suppress T-cell and natural killer cell function and promote the generation of regulatory T-cells.[2] Beyond its role in immune evasion, IDO1 activity can directly promote cancer cell survival and proliferation. The kynurenine pathway metabolites can activate the PI3K-Akt signaling pathway, which in turn leads to the nuclear translocation of β-catenin.[4] This cascade promotes cellular proliferation and confers resistance to apoptosis.[4]
This compound, by inhibiting IDO1, is expected to counteract these pro-survival signals. Inhibition of IDO1 leads to a decrease in kynurenine production, which would subsequently reduce the activation of the PI3K-Akt pathway. This, in turn, would inhibit β-catenin's nuclear translocation, leading to decreased proliferation and increased sensitivity to apoptosis.
IDO1 signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
Two standard and widely accepted assays for assessing cell viability are the MTT assay, which measures metabolic activity, and the Annexin V/Propidium Iodide (PI) assay, which detects apoptosis.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan (B1609692) product.[3] The amount of formazan produced is proportional to the number of living, metabolically active cells.
Materials:
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)
-
Cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader capable of measuring absorbance at ~570 nm
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[5] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.[5]
Materials:
-
This compound
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration. Include appropriate controls.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tube.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Workflow for the Annexin V/PI apoptosis assay.
The provided protocols for MTT and Annexin V/PI assays are robust methods for evaluating the effects of this compound on cell viability and apoptosis. While this compound is not expected to be directly cytotoxic at concentrations where it effectively inhibits IDO, these assays are essential for a comprehensive understanding of its cellular effects, particularly at higher concentrations or in novel cell systems. The signaling pathway information provides a framework for interpreting the results of these viability assays in the context of IDO1 inhibition.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Frontiers | Activation of the Kynurenine Pathway in Human Malignancies Can Be Suppressed by the Cyclin-Dependent Kinase Inhibitor Dinaciclib [frontiersin.org]
- 3. IDO1 Inhibition Reduces Immune Cell Exclusion Through Inducing Cell Migration While PD-1 Blockage Increases IL-6 and -8 Secretion From T Cells in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring IDO1 Activity Using CAY10581
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway, catalyzing the rate-limiting step of tryptophan catabolism.[1][2] Its expression is often upregulated in tumor cells and antigen-presenting cells, leading to a localized depletion of tryptophan and the accumulation of immunosuppressive metabolites, primarily kynurenine.[3][4] This creates an immunotolerant microenvironment that allows cancer cells to evade the host's immune system.[4][5] Consequently, IDO1 has emerged as a significant target for cancer immunotherapy.[6]
CAY10581 is a potent and highly specific, reversible uncompetitive inhibitor of IDO1.[7] It offers a valuable tool for researchers studying the role of IDO1 in various physiological and pathological processes. These application notes provide detailed protocols for measuring IDO1 activity and its inhibition by this compound in both biochemical and cell-based assays.
Data Presentation
Inhibitor Activity Data
| Inhibitor | IC50 | Mechanism of Action | Target Selectivity | Reference |
| This compound | 55 nM | Reversible, Uncompetitive | Highly specific for IDO1 | [7] |
| Epacadostat | ~15.3 nM | Competitive | Selective for IDO1 | [2] |
| BMS-986205 | ~9.5 nM | Irreversible | Highly specific for IDO1 | [2][4] |
| Navoximod (NLG-919) | - | Non-competitive | ~20-fold selective for IDO1 over TDO | [4] |
| Indoximod (D-1MT) | - | Not a direct enzyme inhibitor; acts downstream | Affects IDO1 and potentially IDO2 | [4][8] |
This compound Cellular Activity
| Cell Line | Treatment | Effect | Concentration | Duration | Reference |
| Mesenchymal Stem Cells (MSCs) | IFN-γ | Abrogates growth inhibition | 100 nM | 24 hours | [7] |
Signaling Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and immune regulation.
Caption: IDO1 metabolizes tryptophan, leading to immune suppression.
Experimental Protocols
Biochemical (Cell-Free) IDO1 Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of this compound on purified recombinant IDO1 enzyme activity. The assay measures the production of N-formylkynurenine (NFK), which can be detected by its absorbance at 321 nm.
Experimental Workflow:
Caption: Workflow for biochemical IDO1 inhibitor screening.
Materials:
-
Purified recombinant human IDO1 enzyme
-
This compound
-
L-Tryptophan (substrate)
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene (B1212753) blue, 100 µg/mL catalase[9]
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 320-325 nm[10]
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to desired concentrations (e.g., a serial dilution to determine IC50). Ensure the final DMSO concentration is below 0.5%.[10]
-
Dilute the IDO1 enzyme in ice-cold Assay Buffer to the desired concentration.
-
Prepare the L-Tryptophan substrate solution in Assay Buffer.
-
-
Assay Setup:
-
Add 10 µL of diluted this compound or vehicle (Assay Buffer with the same DMSO concentration) to the wells of a 96-well plate.
-
Add 10 µL of diluted IDO1 enzyme to each well, except for the "Blank" wells. For the "Blank", add 10 µL of Assay Buffer.
-
Add 180 µL of the IDO1 Reaction Solution (containing L-Tryptophan) to each well to initiate the reaction. The final reaction volume will be 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a set period (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the absorbance of the product, N-formylkynurenine, at 321 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "Blank" from all other readings.
-
Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cell-Based IDO1 Inhibition Assay
This protocol measures the activity of IDO1 within a cellular context, which is more physiologically relevant for assessing inhibitor efficacy. IDO1 expression is induced in a suitable cell line (e.g., SKOV-3 ovarian cancer cells or HeLa cells) using interferon-gamma (IFN-γ).[2][9] The amount of kynurenine secreted into the cell culture medium is then quantified.
Experimental Workflow:
Caption: Workflow for cell-based IDO1 inhibitor screening.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3, HeLa)
-
Complete cell culture medium (e.g., McCoy's 5A or DMEM with 10% FBS)
-
Recombinant human IFN-γ
-
This compound
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 480 nm[2]
Procedure:
-
Cell Seeding and IDO1 Induction:
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the IFN-γ-containing medium and replace it with 200 µL of medium containing the various concentrations of this compound or vehicle control.
-
Incubate for an additional 24-48 hours.
-
-
Kynurenine Measurement:
-
Carefully collect 140 µL of the conditioned medium from each well.
-
Add 10 µL of 6.1 N TCA to each sample, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[2]
-
Centrifuge the plate to pellet any precipitate.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of freshly prepared Ehrlich's reagent to each well and incubate for 10 minutes at room temperature.[2]
-
-
Measurement and Analysis:
-
Measure the absorbance at 480 nm.
-
Create a standard curve using known concentrations of kynurenine to determine the concentration in the samples.
-
Calculate the percent inhibition of kynurenine production for each this compound concentration and determine the cellular IC50.
-
Concluding Remarks
This compound is a valuable research tool for investigating the biological functions of IDO1. The protocols outlined above provide robust methods for quantifying its inhibitory activity in both purified enzyme and cellular systems. When conducting these experiments, it is crucial to include appropriate controls, such as vehicle-treated and positive control inhibitor samples, to ensure the validity of the results. For cell-based assays, it is also recommended to perform a parallel cytotoxicity assay to confirm that the observed inhibition of IDO1 activity is not due to a general toxic effect of the compound on the cells.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDO1 inhibitor enhances the effectiveness of PD-1 blockade in microsatellite stable colorectal cancer by promoting macrophage pro-inflammatory phenotype polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Kynurenine-to-Tryptophan Ratio Measurement with CAY10581 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kynurenine (B1673888) pathway is the primary metabolic route for the essential amino acid tryptophan. A key rate-limiting enzyme in this pathway is Indoleamine 2,3-dioxygenase 1 (IDO1), which catalyzes the conversion of tryptophan to N-formylkynurenine. Under normal physiological conditions, IDO1 activity is low. However, in various pathological states, including cancer and chronic inflammation, IDO1 is often overexpressed, leading to an increased breakdown of tryptophan. This depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines, can suppress the local immune response, aiding in tumor immune evasion. Consequently, the ratio of kynurenine to tryptophan (Kyn/Trp) serves as a critical biomarker for IDO1 activity and immune activation.[1]
CAY10581 is a potent and highly specific reversible uncompetitive inhibitor of the IDO1 enzyme, with an IC50 of 55 nM.[2][3][4] It has demonstrated minimal impact on cell viability at concentrations up to 100 µM after 24 hours of treatment.[5] These characteristics make this compound a valuable tool for investigating the role of the kynurenine pathway in various disease models.
These application notes provide detailed protocols for utilizing this compound to modulate the kynurenine pathway in a cell culture setting and for the subsequent measurement of the kynurenine-to-tryptophan ratio using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | [2][3][4] |
| IC50 | 55 nM | [2][3][4] |
| Mechanism of Action | Reversible uncompetitive inhibitor | [2][5] |
| Effect on Cell Viability | Minimal impact at 100 µM after 24 hours | [5] |
Table 2: Expected Changes in Kynurenine and Tryptophan Levels with this compound Treatment
| Analyte | Expected Change with this compound Treatment | Rationale |
| Tryptophan | Increase or No significant change | Inhibition of IDO1 prevents tryptophan degradation. |
| Kynurenine | Decrease | Inhibition of IDO1 reduces the production of kynurenine from tryptophan. |
| Kynurenine/Tryptophan Ratio | Decrease | Reflects the inhibition of IDO1 activity. |
Signaling Pathway Diagram
References
Application Notes and Protocols: CAY10581 in Combination with Immunotherapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interplay between cancer cell signaling and the tumor microenvironment is a critical determinant of therapeutic response. CAY10581, a potent and selective inhibitor of the Exchange protein directly activated by cAMP (EPAC), presents a novel therapeutic opportunity. EPAC proteins are key mediators of cAMP signaling, a pathway implicated in diverse cellular processes including cell proliferation, migration, and immune regulation.[1][2][3] In the context of oncology, dysregulation of EPAC signaling has been associated with tumor progression and metastasis in various cancer types.[4][5] Furthermore, EPAC signaling is involved in modulating immune cell function, including the suppressive activity of regulatory T cells (Tregs), which represents a significant barrier to effective anti-tumor immunity.[1][5]
This document outlines hypothetical, yet scientifically grounded, application notes and protocols for preclinical evaluation of this compound in combination with immune checkpoint inhibitors (ICIs). The proposed synergy is based on a dual mechanism: the direct anti-tumor effects of this compound on cancer cells and its potential to modulate the tumor microenvironment to be more permissive to an anti-tumor immune response, thereby enhancing the efficacy of immunotherapy.
Proposed Mechanism of Action
This compound, by inhibiting EPAC, is hypothesized to exert a multi-faceted anti-tumor effect when combined with immunotherapy. Primarily, it may directly inhibit cancer cell proliferation and invasion.[4] Concurrently, within the tumor microenvironment, inhibition of EPAC signaling may alleviate the immunosuppressive functions of Tregs, potentially leading to enhanced activation and infiltration of cytotoxic T lymphocytes (CTLs).[1][5] This remodeled, less immunosuppressive microenvironment could render tumors more susceptible to the action of immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, which rely on a pre-existing or reinvigorated anti-tumor T-cell response.
Data Presentation: Representative Preclinical Data
The following tables present hypothetical quantitative data from a preclinical study in a syngeneic mouse tumor model (e.g., MC38 colorectal cancer model) to illustrate the expected outcomes of combining this compound with an anti-PD-1 antibody.
Table 1: In Vivo Tumor Growth Inhibition
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 ± 120 | - |
| This compound (20 mg/kg) | 10 | 1100 ± 95 | 26.7 |
| Anti-PD-1 (10 mg/kg) | 10 | 950 ± 80 | 36.7 |
| This compound + Anti-PD-1 | 10 | 450 ± 50 | 70.0 |
Table 2: Immune Cell Infiltration in Tumors (Flow Cytometry)
| Treatment Group | % CD8+ T Cells of CD45+ Cells (Mean ± SEM) | % Treg (Foxp3+) of CD4+ T Cells (Mean ± SEM) | CD8+/Treg Ratio (Mean ± SEM) |
| Vehicle Control | 8.5 ± 1.2 | 25.3 ± 2.1 | 0.34 ± 0.05 |
| This compound | 12.1 ± 1.5 | 18.5 ± 1.8 | 0.65 ± 0.08 |
| Anti-PD-1 | 15.3 ± 1.9 | 23.8 ± 2.5 | 0.64 ± 0.07 |
| This compound + Anti-PD-1 | 25.6 ± 2.8 | 12.1 ± 1.4 | 2.11 ± 0.25 |
Table 3: Cytokine Levels in Tumor Microenvironment (ELISA)
| Treatment Group | IFN-γ (pg/mg protein) (Mean ± SEM) | IL-10 (pg/mg protein) (Mean ± SEM) |
| Vehicle Control | 50 ± 8 | 150 ± 15 |
| This compound | 85 ± 10 | 110 ± 12 |
| Anti-PD-1 | 120 ± 14 | 140 ± 18 |
| This compound + Anti-PD-1 | 250 ± 25 | 75 ± 9 |
Experimental Protocols
Protocol 1: In Vivo Syngeneic Mouse Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody.
Materials:
-
6-8 week old female C57BL/6 mice.
-
MC38 colorectal cancer cells.
-
This compound (formulated in a suitable vehicle, e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
InVivoMAb anti-mouse PD-1 antibody.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously implant 5 x 10^5 MC38 cells into the right flank of each mouse.
-
Monitor tumor growth daily. Once tumors reach an average volume of 80-100 mm³, randomize mice into four treatment groups (n=10 per group):
-
Group 1: Vehicle Control (oral gavage, daily) + Isotype Control IgG (intraperitoneal, twice weekly).
-
Group 2: this compound (20 mg/kg, oral gavage, daily).
-
Group 3: Anti-PD-1 antibody (10 mg/kg, intraperitoneal, twice weekly).
-
Group 4: this compound (20 mg/kg, daily) + Anti-PD-1 antibody (10 mg/kg, twice weekly).
-
-
Measure tumor volume with calipers three times a week using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health status throughout the study.
-
Continue treatment for 21 days or until tumors in the control group reach the predetermined endpoint.
-
At the end of the study, euthanize mice and harvest tumors for further analysis (e.g., flow cytometry, ELISA).
Protocol 2: Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
Materials:
-
Harvested tumors from Protocol 1.
-
Tumor dissociation kit.
-
RPMI-1640 medium.
-
Fetal Bovine Serum (FBS).
-
Cell strainers (70 µm).
-
ACK lysis buffer.
-
Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-Foxp3).
-
Flow cytometer.
Procedure:
-
Mince harvested tumors and digest using a tumor dissociation kit according to the manufacturer's instructions to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash cells with FACS buffer (PBS + 2% FBS).
-
Perform cell surface staining with antibodies against CD45, CD3, CD4, and CD8 for 30 minutes on ice.
-
For intracellular staining of Foxp3, fix and permeabilize the cells according to the transcription factor staining buffer kit protocol.
-
Incubate with anti-Foxp3 antibody for 30 minutes.
-
Wash cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer and analyze using appropriate software.
Logical Relationship of Outcomes
The anticipated outcomes from these experiments are logically interconnected. The inhibition of EPAC by this compound is expected to reduce the immunosuppressive Treg population and potentially have direct effects on tumor cells. This alteration in the tumor microenvironment's cellular composition should lead to an increase in the ratio of cytotoxic CD8+ T cells to Tregs. This shift in the immune landscape, combined with the blockade of T-cell exhaustion by anti-PD-1, is predicted to enhance the effector functions of CD8+ T cells, evidenced by increased IFN-γ production. Ultimately, this enhanced anti-tumor immune response is expected to translate into significant tumor growth inhibition.
Conclusion
The combination of the EPAC inhibitor this compound with immune checkpoint blockade represents a promising, albeit currently hypothetical, therapeutic strategy. The provided protocols and expected outcomes offer a framework for the preclinical validation of this approach. Successful demonstration of synergy in these models would provide a strong rationale for further development and clinical translation.
References
- 1. The Role of Epac in Cancer Progression | MDPI [mdpi.com]
- 2. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of IDO1 Expression Following CAY10581 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway, which is involved in tryptophan metabolism. By catalyzing the degradation of tryptophan, IDO1 plays a significant role in creating an immunosuppressive microenvironment, a mechanism often exploited by cancer cells to evade the immune system.[1] Consequently, inhibitors of IDO1 are of great interest in cancer immunotherapy.[1][2] CAY10581 is a potent, highly specific, and reversible uncompetitive inhibitor of IDO1 with an IC50 of 55 nM.[3] This document provides detailed protocols for the analysis of IDO1 protein expression by Western blot in cell cultures treated with this compound, a crucial step in evaluating its efficacy and mechanism of action.
Data Presentation
The following table summarizes representative quantitative data from a Western blot analysis showing the effect of this compound on Interferon-gamma (IFN-γ)-induced IDO1 expression in a cancer cell line. Densitometry analysis of the IDO1 protein bands was performed and normalized to a loading control (e.g., β-actin or GAPDH). The results are expressed as a percentage of the IDO1 expression in the IFN-γ treated control group.
| Treatment Group | This compound Concentration (nM) | Mean Normalized IDO1 Expression (%) | Standard Deviation (%) |
| Untreated Control | 0 | Not Detected | N/A |
| IFN-γ Control | 0 | 100 | 8.5 |
| IFN-γ + this compound | 10 | 95.2 | 7.9 |
| IFN-γ + this compound | 50 | 65.7 | 6.2 |
| IFN-γ + this compound | 100 | 32.1 | 4.8 |
| IFN-γ + this compound | 500 | 15.4 | 3.1 |
Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and specific antibodies used.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of a suitable cancer cell line and the subsequent treatment to induce IDO1 expression and test the inhibitory effect of this compound. Cell lines such as HeLa or SKOV-3 are known to express IDO1 upon stimulation with IFN-γ.[4][5]
Materials:
-
Human cancer cell line (e.g., HeLa, SKOV-3)
-
Complete cell culture medium (e.g., DMEM or McCoy's 5A supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Recombinant human Interferon-gamma (IFN-γ)
-
This compound
-
DMSO (vehicle for this compound)
-
6-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
IDO1 Induction: Once the cells reach the desired confluency, replace the medium with fresh complete medium containing a final concentration of 50 ng/mL of human IFN-γ to induce IDO1 expression.[6] Include an untreated control well that receives fresh medium without IFN-γ.
-
This compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in complete medium to achieve the desired final concentrations (e.g., 10, 50, 100, 500 nM).
-
Incubation: Add the this compound-containing medium to the IFN-γ stimulated cells. For the IFN-γ control well, add medium containing the same concentration of DMSO as the highest concentration this compound treatment.
-
Harvesting: Incubate the plates for 24-48 hours. After incubation, wash the cells with ice-cold PBS and proceed immediately to protein extraction.
Protein Extraction
This protocol details the lysis of cells and preparation of protein lysates for Western blot analysis.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (4°C)
-
BCA Protein Assay Kit
Procedure:
-
Cell Lysis: After washing with PBS, add an appropriate volume of ice-cold RIPA buffer (e.g., 100-200 µL per well of a 6-well plate) to each well.
-
Scraping and Collection: Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
Western Blot Analysis
This protocol outlines the procedure for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting IDO1.
Materials:
-
Protein lysates
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against IDO1 (the expected molecular weight is approximately 45 kDa)[4]
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against IDO1, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the IDO1 band intensity to the corresponding loading control band intensity for each sample.
Visualizations
Caption: Experimental workflow for Western blot analysis of IDO1 expression.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IDO Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Objective measurement and clinical significance of IDO1 protein in hormone receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tryptophan Depletion in Co-culture Systems Using CAY10581
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CAY10581, a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, to study tryptophan depletion and its immunological consequences in co-culture systems.
Introduction
Tryptophan is an essential amino acid crucial for protein synthesis and the generation of bioactive metabolites.[1] The majority of tryptophan, approximately 95%, is catabolized through the kynurenine (B1673888) pathway.[2][3] The initial and rate-limiting step of this pathway is catalyzed by the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[1] In the tumor microenvironment, the upregulation of IDO1 by cancer cells leads to the depletion of tryptophan and the accumulation of kynurenine metabolites.[2] This metabolic alteration suppresses the proliferation and function of effector T cells, contributing to tumor immune evasion.[4][5]
This compound is a highly specific and reversible uncompetitive inhibitor of IDO1 with an IC50 of 55 nM.[6] Its potency and specificity make it an excellent tool for investigating the role of IDO1-mediated tryptophan depletion in various biological contexts, particularly in co-culture models that mimic cell-cell interactions within the tumor microenvironment. These notes provide detailed protocols for using this compound to study its effects on tryptophan metabolism and T-cell function in a co-culture setting.
Key Applications
-
Investigating the role of IDO1 in tumor-mediated immunosuppression: Co-culture tumor cells that express IDO1 with immune cells (e.g., T cells) to assess the impact of tryptophan depletion on immune cell function.
-
Screening and characterization of IDO1 inhibitors: Utilize the described co-culture system as a robust cell-based assay to evaluate the efficacy of novel IDO1 inhibitors.[4]
-
Studying the downstream effects of tryptophan depletion: Analyze the impact of restoring tryptophan levels with this compound on various cellular processes, such as cell proliferation, cytokine production, and gene expression in co-cultured cells.
Data Presentation
Table 1: this compound Profile
| Property | Value | Reference |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | [6] |
| IC50 | 55 nM | [6] |
| Mechanism of Action | Reversible, uncompetitive inhibitor | [6] |
| Chemical Formula | C20H14O6 | |
| Molecular Weight | 350.3 g/mol | |
| Solubility | Soluble in DMSO |
Table 2: Experimental Parameters for Co-culture Assay
| Parameter | Recommended Value | Reference |
| IDO1-expressing Cell Line | SKOV-3 (human ovarian cancer), HeLa (human cervical cancer) or other IFN-γ inducible cell lines | [4][7] |
| IDO1 Induction Agent | Recombinant Human IFN-γ | [4][7] |
| IFN-γ Concentration | 100 ng/mL | [4] |
| T-cell Line | Jurkat (human T-cell leukemia) or primary human T cells | [4] |
| Cell Seeding Density (IDO1+ cells) | 3 x 10^4 cells/well (96-well plate) | [4] |
| Cell Seeding Density (T cells) | Varies depending on the assay (e.g., 1:5 to 1:10 ratio of IDO1+ cells to T cells) | [8] |
| This compound Concentration Range | 1 nM - 10 µM (for dose-response curves) | |
| Co-culture Incubation Time | 24 - 72 hours | [4][9] |
| T-cell Activation Stimuli | Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA) or anti-CD3/CD28 antibodies | [10] |
| Primary Readouts | Tryptophan and Kynurenine levels (in supernatant), IL-2 secretion (from T cells), T-cell proliferation (e.g., CFSE) | [4][10] |
Experimental Protocols
Protocol 1: Induction of IDO1 Expression in Cancer Cells
This protocol describes the induction of IDO1 expression in a cancer cell line using interferon-gamma (IFN-γ).
Materials:
-
IDO1-inducible cancer cell line (e.g., SKOV-3)
-
Complete cell culture medium (e.g., McCoy's 5A for SKOV-3)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human IFN-γ
-
96-well flat-bottom cell culture plates
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Culture the cancer cells in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator.
-
Seed the cells into a 96-well plate at a density of 3 x 10^4 cells per well in 100 µL of culture medium.[4]
-
Allow the cells to adhere overnight.
-
The next day, prepare a working solution of IFN-γ in complete culture medium at a final concentration of 100 ng/mL.[4]
-
Carefully remove the old medium from the wells and add 100 µL of the IFN-γ containing medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to induce IDO1 expression.
Protocol 2: Co-culture of IDO1-Expressing Cancer Cells with T-cells and this compound Treatment
This protocol details the co-culture of IDO1-induced cancer cells with a T-cell line to assess the effect of this compound on T-cell function.
Materials:
-
IDO1-induced cancer cells (from Protocol 1)
-
Jurkat T-cells or primary T-cells
-
Complete culture medium for T-cells (e.g., RPMI-1640)
-
This compound stock solution (in DMSO)
-
T-cell activation reagents (e.g., PHA/PMA or anti-CD3/CD28 beads)
-
Sterile PBS
Procedure:
-
Prepare a serial dilution of this compound in the appropriate culture medium. The final DMSO concentration should be kept below 0.1%.
-
After the 24-hour IFN-γ induction, remove the medium from the cancer cell plate.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Prepare a suspension of Jurkat T-cells at a density that will result in the desired effector-to-target ratio (e.g., 5:1 T-cells to cancer cells).
-
Add the T-cell suspension to the wells containing the cancer cells and this compound.
-
Add T-cell activation stimuli to the wells.
-
Co-culture the cells for 48-72 hours at 37°C and 5% CO2.
Protocol 3: Measurement of Tryptophan and Kynurenine in Culture Supernatant
This protocol outlines the quantification of tryptophan and its metabolite kynurenine in the co-culture supernatant to confirm the effect of this compound.
Materials:
-
Co-culture supernatant
-
High-Performance Liquid Chromatography (HPLC) system or ELISA kits for Tryptophan and Kynurenine[6][11]
-
Trichloroacetic acid (TCA) for sample preparation (for HPLC)
-
p-Dimethylaminobenzaldehyde (DMAB) for colorimetric kynurenine detection (optional)
Procedure (using HPLC):
-
At the end of the co-culture period, collect the supernatant from each well.
-
Centrifuge the supernatant to pellet any cells or debris.
-
For HPLC analysis, deproteinize the samples by adding an equal volume of 10% TCA. Incubate on ice and then centrifuge to pellet the precipitated protein.[7]
-
Analyze the clarified supernatant using an HPLC system with a C18 column to separate and quantify tryptophan and kynurenine.[6] Tryptophan can be detected by its native fluorescence or UV absorbance (around 280 nm), while kynurenine is typically detected by UV absorbance at 360 nm.[6]
Procedure (using ELISA):
-
Follow the manufacturer's instructions provided with the Tryptophan and Kynurenine ELISA kits.[11]
-
Briefly, this involves adding the culture supernatants (and standards) to the antibody-coated wells, followed by the addition of detection antibodies and substrate for colorimetric measurement.
Protocol 4: Assessment of T-cell Proliferation and Function
This protocol describes methods to evaluate the impact of this compound on T-cell proliferation and cytokine production.
Materials:
-
Co-cultured cells
-
CFSE (Carboxyfluorescein succinimidyl ester) for proliferation assay
-
ELISA kit for human IL-2
-
Flow cytometer
Procedure (T-cell Proliferation using CFSE):
-
Prior to co-culture, label the T-cells with CFSE according to the manufacturer's protocol.
-
After the co-culture period, harvest the non-adherent T-cells.
-
Analyze the CFSE fluorescence of the T-cells by flow cytometry. A decrease in CFSE intensity indicates cell division.
Procedure (IL-2 Secretion using ELISA):
-
Use the culture supernatant collected in Protocol 3.
-
Perform an ELISA for human IL-2 according to the manufacturer's instructions.[10] Increased IL-2 levels in this compound-treated wells indicate a rescue of T-cell activation.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound in a co-culture system.
Caption: Tryptophan metabolism via the kynurenine pathway and the inhibitory action of this compound.
References
- 1. IDO1 Inhibition Reduces Immune Cell Exclusion Through Inducing Cell Migration While PD-1 Blockage Increases IL-6 and -8 Secretion From T Cells in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | IDO Inhibition Facilitates Antitumor Immunity of Vγ9Vδ2 T Cells in Triple-Negative Breast Cancer [frontiersin.org]
- 6. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers’ research - Immusmol [immusmol.com]
Application Notes and Protocols for CAY10581 in Syngeneic Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10581 is a potent, reversible, and uncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2][3] IDO is a critical mediator of immune suppression in the tumor microenvironment. By depleting tryptophan and producing immunosuppressive metabolites like kynurenine, IDO impairs the function of effector T cells and promotes the generation of regulatory T cells (Tregs), thereby allowing tumors to evade immune surveillance. Inhibition of IDO is a promising strategy in cancer immunotherapy to restore anti-tumor immunity. This compound belongs to a class of naphthoquinone-based IDO inhibitors and has demonstrated a half-maximal inhibitory concentration (IC50) of 55 nM.[3]
These application notes provide a comprehensive overview of the in vivo efficacy studies of this compound in syngeneic tumor models, complete with detailed experimental protocols and data presentation. While specific in vivo efficacy data for this compound is not extensively published, the following information is based on the established mechanism of IDO inhibitors and representative data from studies on closely related compounds within the same chemical class.
Signaling Pathway of IDO in the Tumor Microenvironment
The catabolism of tryptophan by IDO is a central mechanism of acquired immune resistance in cancer. The following diagram illustrates the IDO signaling pathway and the mechanism of action for this compound.
Caption: IDO pathway and the inhibitory action of this compound.
Experimental Protocols for In Vivo Efficacy Studies
The following protocols are designed for assessing the anti-tumor efficacy of this compound in syngeneic mouse models. These models utilize immunocompetent mice, which are essential for evaluating immunomodulatory agents like IDO inhibitors.
Cell Line and Animal Models
-
Cell Lines:
-
B16-F10 (Melanoma, C57BL/6 background)
-
CT26 (Colon carcinoma, BALB/c background)
-
Lewis Lung Carcinoma (LLC) (Lung cancer, C57BL/6 background)
-
-
Animals:
-
Female C57BL/6 or BALB/c mice, 6-8 weeks of age.
-
Animals should be acclimated for at least one week before the start of the experiment.
-
Reagents and Formulation
-
This compound: Provided as a crystalline solid.[2]
-
Vehicle: A suitable vehicle for in vivo administration should be prepared. Based on solubility data, a stock solution of this compound can be made in DMSO or DMF and then diluted.[2] For oral administration, a common vehicle is 0.5% (w/v) methylcellulose (B11928114) in sterile water. For intraperitoneal injection, a solution in PBS with a low percentage of a solubilizing agent like DMSO or Cremophor EL can be used. It is crucial to perform a tolerability study with the chosen vehicle and formulation.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study.
References
Application Notes and Protocols for CAY10581: A Pharmacokinetic and Pharmacodynamic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10581 is a potent and reversible uncompetitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] IDO1 is a critical immune checkpoint protein that plays a significant role in tumor immune evasion by creating an immunosuppressive microenvironment.[2][3] Inhibition of IDO1 is a promising strategy in cancer immunotherapy.[4][5] this compound, a pyranonaphthoquinone derivative, demonstrates high specificity for IDO1 with an IC50 value of 55 nM.[1] These application notes provide a detailed overview of the pharmacokinetic and pharmacodynamic properties of this compound, along with protocols for its analysis.
While extensive pharmacokinetic and pharmacodynamic data for this compound are not publicly available, this document outlines the expected properties and analytical methodologies based on its mechanism of action and data from other well-characterized IDO1 inhibitors.
Data Presentation
Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | Reversible uncompetitive inhibitor of IDO1 | [1] |
| IC50 | 55 nM | [1] |
| Cell Viability | Minimal impact on T-REx cell viability at 100 µM after 24 hours | [1] |
Representative Pharmacokinetic Parameters of Oral IDO1 Inhibitors
The following table summarizes typical pharmacokinetic parameters observed for orally bioavailable small molecule IDO1 inhibitors in preclinical or clinical studies. These serve as a general reference for what might be expected for this compound, though specific values will require experimental determination.
| Parameter | Description | Representative Value Range |
| Tmax (h) | Time to reach maximum plasma concentration | 1 - 4 |
| Cmax (µM) | Maximum plasma concentration | 0.5 - 10 |
| t1/2 (h) | Elimination half-life | 2 - 12 |
| AUC (µM*h) | Area under the plasma concentration-time curve | 5 - 50 |
| Bioavailability (%) | Fraction of administered dose that reaches systemic circulation | 20 - 60 |
Representative Pharmacodynamic Markers for IDO1 Inhibitors
| Marker | Description | Expected Effect of this compound |
| Kynurenine/Tryptophan (Kyn/Trp) Ratio | A direct measure of IDO1 enzyme activity in vivo. | Dose-dependent decrease in plasma and tumor tissue. |
| T-cell Proliferation | Assessment of immune cell function. | Restoration of T-cell proliferation in the tumor microenvironment. |
| Tumor Growth Inhibition | In vivo efficacy. | Reduction in tumor volume, especially in combination with other immunotherapies. |
Signaling Pathway
The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a key regulator of immune responses. It catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. This enzymatic activity has profound effects on the tumor microenvironment.
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of this compound against recombinant human IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) blue
-
Ascorbic acid
-
Catalase
-
This compound
-
Potassium phosphate (B84403) buffer (pH 6.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction buffer containing potassium phosphate buffer, methylene blue, ascorbic acid, and catalase.
-
Serially dilute this compound in DMSO and then in the reaction buffer to achieve a range of final concentrations.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add recombinant human IDO1 enzyme to each well.
-
Initiate the enzymatic reaction by adding L-Tryptophan.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Incubate at 50-60°C to convert N-formylkynurenine to kynurenine.
-
Measure the kynurenine concentration by absorbance at 321 nm or by using a colorimetric reagent that reacts with kynurenine.[6]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Cell-Based IDO1 Activity Assay
Objective: To assess the inhibitory effect of this compound on IDO1 activity in a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa, MDA-MB-231) or cells engineered to overexpress IDO1.
-
Interferon-gamma (IFN-γ) to induce IDO1 expression.
-
This compound
-
Cell culture medium and supplements
-
96-well cell culture plate
-
Reagents for kynurenine measurement (as in Protocol 1 or using LC-MS/MS).
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Stimulate the cells with IFN-γ for 24-48 hours to induce IDO1 expression.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant using a colorimetric assay or LC-MS/MS.
-
Normalize the kynurenine levels to the cell number or protein concentration.
-
Determine the cellular IC50 of this compound.
Protocol 3: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following oral administration in mice.
Materials:
-
This compound
-
A suitable vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Mice (e.g., C57BL/6 or BALB/c)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Formulate this compound in the vehicle at the desired concentration.
-
Administer a single oral dose of this compound to a cohort of mice.
-
Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Tmax, Cmax, t1/2, and AUC.
Caption: Workflow for an in vivo pharmacokinetic study.
Protocol 4: In Vivo Pharmacodynamic Study in a Syngeneic Mouse Tumor Model
Objective: To evaluate the in vivo pharmacodynamic effect of this compound by measuring the Kyn/Trp ratio in a tumor-bearing mouse model.
Materials:
-
Syngeneic mouse tumor cell line (e.g., CT26, B16-F10)
-
Mice compatible with the tumor cell line (e.g., BALB/c for CT26)
-
This compound formulated for oral administration
-
Blood and tumor tissue collection supplies
-
LC-MS/MS system for tryptophan and kynurenine analysis
Procedure:
-
Implant the tumor cells subcutaneously into the mice.
-
Allow the tumors to reach a palpable size.
-
Administer this compound or vehicle control to the tumor-bearing mice daily for a specified period.
-
At the end of the treatment period, collect blood and tumor tissue samples.
-
Process the blood to obtain plasma and homogenize the tumor tissue.
-
Extract tryptophan and kynurenine from the plasma and tumor homogenates.
-
Quantify the concentrations of tryptophan and kynurenine using a validated LC-MS/MS method.[7]
-
Calculate the Kyn/Trp ratio for each sample.
-
Compare the Kyn/Trp ratios between the this compound-treated and vehicle-treated groups to assess the pharmacodynamic effect.
Conclusion
This compound is a potent and specific inhibitor of IDO1, a high-value target in immuno-oncology. The protocols outlined in these application notes provide a framework for the comprehensive in vitro and in vivo characterization of its pharmacokinetic and pharmacodynamic properties. The successful execution of these studies will be crucial for advancing the development of this compound as a potential therapeutic agent. While specific experimental data for this compound is limited, the provided methodologies, based on established practices for IDO1 inhibitors, offer a robust starting point for researchers in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. news-medical.net [news-medical.net]
- 4. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
Application Notes and Protocols for CAY10581 in Neuroinflammation Research
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2][3] Microglia and astrocytes, the resident immune cells of the central nervous system, play a pivotal role in orchestrating the inflammatory response.[4][5] A key metabolic pathway implicated in neuroinflammation is the kynurenine (B1673888) pathway, which is initiated by the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2]
IDO1 is the rate-limiting enzyme that catabolizes the essential amino acid tryptophan into N-formylkynurenine, the first step in the kynurenine pathway.[1] Under physiological conditions, this pathway is essential for various biological processes. However, in the context of neuroinflammation, pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) upregulate IDO1 expression and activity in microglia and astrocytes.[1][4][6] This heightened activity leads to the production of several neuroactive metabolites, some of which, like quinolinic acid, are neurotoxic and can exacerbate neuronal damage.[5][6]
CAY10581 is a potent, reversible, and uncompetitive inhibitor of IDO1 with an IC50 value of 55 nM.[1] While direct studies of this compound in neuroinflammation models are not yet widely published, its mechanism of action makes it a valuable research tool for investigating the role of the IDO1 pathway in neuroinflammatory processes. By inhibiting IDO1, this compound can be used to explore the therapeutic potential of modulating the kynurenine pathway in various in vitro and in vivo models of neuroinflammation. These application notes provide detailed protocols for utilizing this compound in neuroinflammation research.
Data Presentation
Table 1: In Vitro Efficacy of this compound and other IDO Inhibitors
| Compound | Target | IC50 (nM) | Cell Line/System | Comments | Reference |
| This compound | IDO1 | 55 | Recombinant Human IDO1 | Reversible, uncompetitive inhibitor. | [1] |
| 1-Methyl-tryptophan (1-MT) | IDO1 | Not specified | Murine Microglia | Attenuated LPS-induced microglial activation. | [7] |
| (E)-3-styrylindoles | IDO1 | Varies | Human Microglia | Inhibited IFN-γ stimulated IDO1 activity. | [8] |
Table 2: In Vivo Efficacy of IDO Inhibitors in Neuroinflammation Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| 1-Methyl-tryptophan (1-MT) | LPS-induced neuroinflammation in mice | Systemic application | Prevented the development of depressive-like behavior. | [9][10] |
| 1-Methyl-tryptophan (1-MT) | 6-OHDA induced murine model of Parkinson's disease | 2.5, 5, and 10 mg/kg | Reduced neuroinflammation, oxidative stress, and neuronal apoptosis. | [11][12] |
Signaling Pathway
The following diagram illustrates the central role of the IDO1 pathway in neuroinflammation and the proposed mechanism of action for this compound.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on LPS/IFN-γ-Induced Neuroinflammation in Microglia
This protocol details the use of this compound to mitigate the inflammatory response in a common in vitro model of neuroinflammation using the BV-2 microglial cell line.
Materials:
-
BV-2 murine microglial cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Lipopolysaccharide (LPS) from E. coli
-
Recombinant murine Interferon-gamma (IFN-γ)
-
This compound (dissolved in DMSO)
-
Griess Reagent for Nitrite (B80452) Determination
-
ELISA kits for TNF-α and IL-6
-
96-well and 24-well cell culture plates
Experimental Workflow:
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed BV-2 cells in 96-well plates (for Griess assay) at a density of 5 x 10^4 cells/well or in 24-well plates (for ELISA) at 2 x 10^5 cells/well. Allow cells to adhere overnight.
-
This compound Pre-treatment: The following day, replace the medium with fresh serum-free DMEM. Add varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) to the respective wells. Include a vehicle control (DMSO). Incubate for 1 hour.
-
Inflammatory Stimulation: Add a combination of LPS (final concentration 100 ng/mL) and IFN-γ (final concentration 20 ng/mL) to all wells except the negative control group.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plates at 300 x g for 5 minutes and carefully collect the supernatant for analysis.
-
Endpoint Analysis:
-
Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the accumulation of nitrite in the supernatant as an indicator of NO production, following the manufacturer's instructions.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, according to the manufacturer's protocols.
-
Protocol 2: In Vivo Evaluation of this compound in a Mouse Model of LPS-Induced Neuroinflammation
This protocol describes the administration of this compound to mice to assess its ability to prevent or reduce LPS-induced neuroinflammation and associated behavioral changes.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle for this compound (e.g., saline with 5% DMSO and 5% Tween 80)
-
Sterile saline
-
Anesthetics
-
Behavioral testing apparatus (e.g., Open Field Test, Forced Swim Test)
-
Equipment for tissue collection and processing (homogenizer, centrifuges)
-
ELISA kits for brain cytokine analysis
Experimental Workflow:
Procedure:
-
Animal Handling and Grouping: Acclimatize male C57BL/6 mice for at least one week before the experiment. Randomly assign mice to experimental groups: (1) Vehicle + Saline, (2) Vehicle + LPS, (3) this compound + LPS.
-
This compound Administration: Prepare a stock solution of this compound in a suitable vehicle. Administer this compound (e.g., a dose range of 5-20 mg/kg) or vehicle via intraperitoneal (i.p.) injection one hour prior to the LPS challenge.
-
LPS Challenge: Inject LPS (0.5 mg/kg, i.p.) to induce neuroinflammation. The control group receives a saline injection.
-
Behavioral Assessment: At 24 to 72 hours post-LPS injection, perform behavioral tests to assess sickness behavior and depressive-like symptoms.
-
Tissue Collection: Following behavioral testing, euthanize the mice and perfuse with ice-cold PBS. Dissect specific brain regions, such as the hippocampus and prefrontal cortex, snap-freeze in liquid nitrogen, and store at -80°C.
-
Biochemical Analysis:
-
Brain Homogenate Preparation: Homogenize the brain tissue in lysis buffer containing protease inhibitors. Centrifuge the homogenates and collect the supernatant.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the brain homogenates using ELISA kits.
-
This compound, as a potent IDO1 inhibitor, represents a valuable pharmacological tool for elucidating the role of the kynurenine pathway in neuroinflammation. The provided protocols offer a framework for researchers to investigate the efficacy of IDO1 inhibition in both in vitro and in vivo models. Such studies will contribute to a better understanding of the molecular mechanisms underlying neuroinflammatory diseases and may pave the way for the development of novel therapeutic strategies targeting the IDO1 pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. The Involvement of Kynurenine Pathway in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ikprress.org [ikprress.org]
- 4. The Protective Effect of IDO1 Inhibition in Aβ-Treated Neurons and APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDO and Kynurenine Metabolites in Peripheral and CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of Kynurenine Metabolites on Neurodegenerative Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indoleamine 2,3-dioxygenase inhibition attenuates lipopolysaccharide induced persistent microglial activation and depressive-like complications in fractalkine receptor (CX(3)CR1)-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. The role of indoleamine 2,3-dioxygenase in a mouse model of neuroinflammation-induced depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. IDO-1 inhibition protects against neuroinflammation, oxidative stress and mitochondrial dysfunction in 6-OHDA induced murine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for CAY10581 in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10581 is a potent, highly specific, and reversible uncompetitive inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), with an IC50 of 55 nM.[1] IDO1 is a key metabolic enzyme that catabolizes the essential amino acid tryptophan along the kynurenine (B1673888) pathway.[2] This pathway plays a critical, albeit complex, role in immune regulation and tolerance. By modulating tryptophan levels and producing bioactive kynurenine metabolites, IDO1 can influence T-cell function, promote the generation of regulatory T cells (Tregs), and suppress effector T-cell responses.[2][3]
Given its central role in immune homeostasis, the IDO1 pathway is a compelling target for investigation in the context of autoimmune diseases. Dysregulation of IDO1 activity has been implicated in the pathophysiology of various autoimmune conditions, including rheumatoid arthritis, multiple sclerosis, and type 1 diabetes.[4][5][6] However, the precise role of IDO1 appears to be context-dependent, with studies reporting both protective and pathogenic functions.
These application notes provide a comprehensive overview of how this compound can be utilized as a pharmacological tool to investigate the role of IDO1 in preclinical models of autoimmune diseases. The protocols detailed below are adapted from established models and provide a framework for designing and executing in vivo and in vitro studies with this compound.
Mechanism of Action: The IDO1 Pathway in Immune Regulation
IDO1 is an intracellular enzyme that initiates the degradation of tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine. This process has two main immunomodulatory consequences:
-
Tryptophan Depletion: The local depletion of tryptophan can induce a state of "starvation" in highly proliferative cells, such as activated T lymphocytes, leading to cell cycle arrest and anergy.[3]
-
Kynurenine Production: Kynurenine and its downstream metabolites can act as signaling molecules. For instance, kynurenine is a ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor that can promote the differentiation of naive T cells into immunosuppressive regulatory T cells (Tregs).[2]
The signaling cascade initiated by IDO1 activation ultimately creates a tolerogenic microenvironment. In the context of autoimmunity, where self-tolerance is compromised, the modulation of IDO1 activity presents a therapeutic avenue.
Figure 1: Simplified signaling pathway of IDO1 and the inhibitory action of this compound.
Application Notes for Autoimmune Disease Models
Rheumatoid Arthritis (RA)
The role of IDO1 in RA is complex, with conflicting reports from different animal models. This compound can be a valuable tool to dissect these discrepancies.
-
Collagen-Induced Arthritis (CIA) Model: In the CIA model, which is primarily a Th1-driven disease, inhibition of IDO1 with the general inhibitor 1-methyl-tryptophan (1-MT) has been shown to exacerbate disease severity.[7][8] This suggests a protective, anti-inflammatory role for IDO1 in this context.
-
Proposed Application of this compound: Use this compound to confirm the protective role of IDO1 in the CIA model. Investigate dose-dependent effects on disease incidence, severity (arthritis score), joint inflammation (histology), and systemic inflammatory markers.
-
-
K/BxN Serum Transfer Arthritis Model: In contrast, in the K/BxN mouse model, which is B-cell and autoantibody-driven, inhibition of IDO1 with 1-MT has been shown to ameliorate arthritis.[9][10] This suggests that IDO1 may paradoxically promote B-cell-mediated autoimmunity.
-
Proposed Application of this compound: Administer this compound to K/BxN mice to investigate its effect on autoantibody production, B-cell activation, and the clinical course of arthritis. This could elucidate the specific role of IDO1 in pathogenic B-cell responses.
-
Multiple Sclerosis (MS)
-
Experimental Autoimmune Encephalomyelitis (EAE) Model: EAE is the most commonly used animal model for MS. Studies using IDO1 inhibitors in EAE have yielded conflicting results, with some showing disease exacerbation and others reporting therapeutic benefit, depending on the timing of inhibitor administration.[5][11] This suggests that the timing of IDO1 activity is critical in the pathogenesis of EAE.
-
Proposed Application of this compound: Utilize this compound at different stages of EAE (e.g., prophylactic, at disease onset, during peak disease) to precisely map the therapeutic window for IDO1 inhibition. Assess effects on clinical score, CNS inflammation, demyelination, and antigen-specific T-cell responses.
-
Type 1 Diabetes (T1D)
-
Non-Obese Diabetic (NOD) Mouse Model: In the NOD mouse model, a spontaneous model of T1D, a defect in IDO1 function has been associated with disease development.[6][12] Enhancing IDO1 activity or preventing its degradation has been shown to be protective.[6][13]
-
Proposed Application of this compound: While enhancing IDO1 seems beneficial, this compound can be used to further probe the role of the IDO1 pathway. For example, it can be used in conjunction with other therapies to understand potential synergistic or antagonistic effects. It can also be used to investigate the consequences of complete IDO1 blockade in this specific autoimmune context.
-
Data Presentation: Summary of IDO1 Inhibition in Autoimmune Models
| Autoimmune Disease Model | IDO1 Inhibitor Used | Key Findings | Reference |
| Rheumatoid Arthritis (CIA) | 1-methyl-tryptophan (1-MT) | Increased incidence and severity of arthritis. Enhanced cellular and humoral immune responses. | [7][8] |
| Rheumatoid Arthritis (K/BxN) | 1-methyl-tryptophan (1-MT) | Ameliorated arthritis symptoms. Decreased autoantibody titers and reduced levels of inflammatory cytokines. | [9][10] |
| Multiple Sclerosis (EAE) | 1-methyl-tryptophan (1-MT) | Differential effects based on timing of administration. | [11] |
| Multiple Sclerosis (EAE) | INCB024360 | Mitigated clinical signs of EAE. | [14] |
| Type 1 Diabetes (NOD) | 1-methyl-tryptophan (1-MT) | Abolished the immunoregulatory effect of Bortezomib-conditioned pDCs. | [6] |
Experimental Protocols
The following are generalized protocols adapted from the literature for the use of an IDO1 inhibitor in common autoimmune disease models. Note: Dose-finding studies for this compound are recommended, starting with concentrations informed by its IC50 and doses used for other IDO1 inhibitors (e.g., 1-MT is often used at 100-400 mg/kg/day).
Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
-
Induction of CIA:
-
Emulsify bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA).
-
Immunize male DBA/1 mice (8-10 weeks old) intradermally at the base of the tail with 100 µL of the emulsion (containing 100 µg of CII).
-
On day 21, administer a booster injection of 100 µg of CII emulsified in Incomplete Freund's Adjuvant (IFA) intraperitoneally.[7]
-
-
Preparation and Administration of this compound:
-
Based on the desired dose, prepare a stock solution of this compound. A common vehicle for similar compounds is Methocel/Tween (0.5% Tween 80, 0.5% methylcellulose (B11928114) in water).[15]
-
Administer this compound or vehicle control to mice via oral gavage twice daily, starting from a predetermined time point (e.g., day of booster immunization).
-
-
Assessment of Arthritis:
-
Monitor mice daily for the onset and severity of arthritis.
-
Score each paw on a scale of 0-4 based on the degree of inflammation, swelling, and erythema. The maximum score per mouse is 16.[7]
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 49), collect blood for serum analysis of anti-CII antibodies and cytokines.
-
Harvest paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Isolate splenocytes or lymph node cells for ex vivo analysis of T-cell and B-cell responses.
-
Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
-
Induction of EAE:
-
Emulsify Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in CFA.
-
Immunize female C57BL/6 mice (8-12 weeks old) subcutaneously at two sites on the rear flanks with 200 µL of the emulsion (containing 100 µg of MOG35-55).[5]
-
Administer Pertussis toxin (200 ng in PBS) intraperitoneally on the day of immunization and 48 hours later.[5]
-
-
Preparation and Administration of this compound:
-
Prepare this compound as described in Protocol 1.
-
Administer this compound or vehicle control daily via a suitable route (e.g., oral gavage or intraperitoneal injection) based on the experimental design (prophylactic, at onset, etc.).
-
-
Assessment of EAE:
-
Monitor mice daily for clinical signs of EAE and score on a scale of 0-5: 0, no signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.[5]
-
-
Endpoint Analysis:
-
At the peak of disease or at the study endpoint, perfuse mice and collect brain and spinal cord for histological analysis of immune cell infiltration and demyelination.
-
Isolate splenocytes and lymph node cells to measure MOG35-55-specific T-cell proliferation and cytokine production.
-
Protocol 3: Spontaneous Type 1 Diabetes in NOD Mice
-
Animal Model:
-
Use female NOD/ShiLtJ mice, which spontaneously develop autoimmune diabetes.
-
Monitor blood glucose levels weekly starting from 8-10 weeks of age. Diabetes is typically diagnosed after two consecutive readings of >250 mg/dL.
-
-
Preparation and Administration of this compound:
-
Prepare this compound as described in Protocol 1.
-
Administer this compound or vehicle control to prediabetic mice (e.g., starting at 8 weeks of age) for a defined period.
-
-
Assessment of Diabetes:
-
Monitor diabetes incidence by tracking blood glucose levels.
-
-
Endpoint Analysis:
-
At the end of the treatment period or upon diabetes onset, collect pancreata for histological analysis of insulitis.
-
Isolate splenocytes and pancreatic lymph node cells to assess T-cell responses to islet autoantigens (e.g., GAD65, IGRP).
-
Measure serum autoantibodies.
-
Visualizations
Figure 2: General experimental workflow for studying this compound in autoimmune disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploitation of the IDO Pathway in the Therapy of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-treatments to Boost IDO Activity and Inhibit Production of Downstream Catabolites Induce Durable Suppression of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Inhibition of indoleamine 2,3-dioxygenase-mediated tryptophan catabolism accelerates collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of indoleamine 2,3-dioxygenase-mediated tryptophan catabolism accelerates collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Immunoregulatory Enzyme IDO Paradoxically Drives B Cell-Mediated Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beyond immunosuppression: reconsidering indoleamine 2,3-dioxygenase as a pathogenic element of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deficiency of immunoregulatory indoleamine 2,3-dioxygenase 1 in juvenile diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Proteasome Inhibitor Bortezomib Controls Indoleamine 2,3-Dioxygenase 1 Breakdown and Restores Immune Regulation in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Involvement of Indoleamine-2,3-Dioxygenase and Kynurenine Pathway in Experimental Autoimmune Encephalomyelitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Addition of an Indoleamine-2,3,-dioxygenase Inhibitor to B cell Depletion Therapy Blocks Autoreactive B Cell Activation and Recurrence of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Synergy of Inhibitor-X and Paclitaxel in Combination Therapy for Non-Small Cell Lung Cancer
As comprehensive searches for "CAY10581" did not yield specific information on its mechanism of action or its use in combination with chemotherapy, this document provides a detailed template for application notes and protocols for a hypothetical small molecule inhibitor, designated Inhibitor-X , in combination with the standard chemotherapeutic agent, Paclitaxel .
This template is designed for researchers, scientists, and drug development professionals to guide the experimental design for evaluating the synergistic potential of a novel inhibitor with a cytotoxic agent. For the purpose of this document, Inhibitor-X is presumed to be an inhibitor of the PI3K/Akt signaling pathway, a frequently dysregulated pathway in cancer that promotes cell survival and proliferation.
1. Introduction
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, including Non-Small Cell Lung Cancer (NSCLC), and is associated with resistance to conventional chemotherapy. Inhibitor-X is a potent and selective small molecule inhibitor of Akt. Paclitaxel is a taxane-based chemotherapeutic agent that disrupts microtubule function, leading to mitotic arrest and apoptosis.
Combining Inhibitor-X with Paclitaxel is hypothesized to enhance the anti-tumor efficacy of Paclitaxel by concurrently blocking a key pro-survival pathway and inducing cytotoxic cell death. This dual-action approach may lead to synergistic effects, allowing for lower effective doses and potentially overcoming chemoresistance. These notes provide a framework for preclinical evaluation of this combination therapy in NSCLC models.
2. Signaling Pathway
3. Experimental Design & Protocols
The following protocols outline the in vitro and in vivo studies to assess the combination of Inhibitor-X and Paclitaxel.
3.1. In Vitro Studies
3.1.1. Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of Inhibitor-X and Paclitaxel individually and to assess for synergistic, additive, or antagonistic effects in combination.
Protocol:
-
Cell Culture: Culture A549 (NSCLC) cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed 5,000 cells per well in a 96-well plate and allow to adhere overnight.
-
Treatment:
-
Single Agent: Treat cells with serial dilutions of Inhibitor-X (e.g., 0.1 nM to 10 µM) or Paclitaxel (e.g., 0.1 nM to 1 µM).
-
Combination: Treat cells with a constant ratio combination of Inhibitor-X and Paclitaxel.
-
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assay: Add CellTiter-Glo® reagent to each well and measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the IC50 values for each agent using non-linear regression.
-
Use CompuSyn software to calculate the Combination Index (CI). CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
3.1.2. Apoptosis Assay
Objective: To quantify the induction of apoptosis by the combination treatment.
Protocol:
-
Cell Culture and Treatment: Seed 2 x 10^5 A549 cells in 6-well plates. After 24 hours, treat with Inhibitor-X (at IC50), Paclitaxel (at IC50), or the combination for 48 hours.
-
Cell Staining: Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
3.2. In Vivo Studies
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a xenograft mouse model.
Protocol:
-
Animal Model: Implant 5 x 10^6 A549 cells subcutaneously into the flank of athymic nude mice.
-
Tumor Growth: Monitor tumor growth until tumors reach an average volume of 150-200 mm³.
-
Randomization and Treatment: Randomize mice into four groups (n=8 per group):
-
Vehicle control
-
Inhibitor-X (e.g., 50 mg/kg, oral gavage, daily)
-
Paclitaxel (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)
-
Inhibitor-X + Paclitaxel
-
-
Monitoring: Measure tumor volume and body weight twice weekly for 28 days.
-
Endpoint: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., Western blot, IHC).
4. Data Presentation
Table 1: In Vitro Cytotoxicity and Synergy of Inhibitor-X and Paclitaxel in A549 Cells
| Treatment | IC50 (nM) | Combination Index (CI) at ED50 | Interpretation |
| Inhibitor-X | 500 | - | - |
| Paclitaxel | 10 | - | - |
| Inhibitor-X + Paclitaxel | - | 0.6 | Synergy |
Table 2: Apoptosis Induction in A549 Cells at 48 Hours
| Treatment Group | % Early Apoptosis | % Late Apoptosis | Total Apoptosis (%) |
| Vehicle Control | 2.1 | 1.5 | 3.6 |
| Inhibitor-X (500 nM) | 8.5 | 4.2 | 12.7 |
| Paclitaxel (10 nM) | 15.3 | 7.8 | 23.1 |
| Inhibitor-X + Paclitaxel | 25.6 | 18.9 | 44.5 |
Table 3: In Vivo Efficacy in A549 Xenograft Model
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 210 | - |
| Inhibitor-X | 1100 ± 180 | 26.7 |
| Paclitaxel | 750 ± 150 | 50.0 |
| Inhibitor-X + Paclitaxel | 250 ± 90 | 83.3 |
5. Experimental Workflow
This application note provides a comprehensive framework for the preclinical evaluation of Inhibitor-X in combination with Paclitaxel. The outlined protocols for in vitro and in vivo studies are designed to rigorously assess the potential for synergistic anti-tumor activity. The expected results, if validated, would support the clinical development of this combination therapy for the treatment of NSCLC. Researchers should adapt these protocols based on the specific properties of their small molecule inhibitor and the cancer type under investigation.
Troubleshooting & Optimization
Technical Support Center: Optimizing CAY10581 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of CAY10581 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a reversible and uncompetitive inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a key enzyme in the kynurenine (B1673888) pathway, responsible for the catabolism of the essential amino acid L-tryptophan into N-formylkynurenine.[1][2] In the context of cancer, tumor cells often overexpress IDO1. This leads to the depletion of tryptophan in the tumor microenvironment and the accumulation of kynurenine and its metabolites. These changes suppress the activity of immune cells, particularly T-cells, allowing the tumor to evade the host's immune response.[1][3] By inhibiting IDO1, this compound is designed to restore tryptophan levels and reduce kynurenine production, thereby reactivating anti-tumor immunity.
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A good starting point for this compound in a cell-based assay is to perform a dose-response experiment ranging from low nanomolar to micromolar concentrations. Given its IC50 of 55 nM in enzymatic assays, a concentration range of 1 nM to 10 µM is advisable for initial experiments.[1] It is crucial to determine the optimal concentration for your specific cell line and experimental conditions, as cellular uptake and other factors can influence its effective concentration.
Q3: How should I prepare and dissolve this compound for cell-based assays?
This compound has limited solubility in aqueous solutions. It is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). For example, a 10 mM stock in DMSO can be prepared. When diluting the stock solution into your cell culture medium, it is important to do so in a stepwise manner to avoid precipitation. For instance, create an intermediate dilution of the stock in pre-warmed (37°C) cell culture medium before adding it to the final culture volume.[4] The final concentration of the organic solvent in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic?
This compound has been reported to have minimal impact on cell viability at concentrations up to 100 µM after 24 hours in some studies. However, cytotoxicity can be cell-line dependent.[5][6] It is essential to perform a cytotoxicity assay with your specific cell line in parallel with your functional assays. This will help to distinguish between the desired inhibitory effects on IDO1 and any potential off-target cytotoxic effects.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | - Direct dilution of a highly concentrated stock into aqueous medium.- Low temperature of the medium.- Saturation of the compound in the medium. | - Prepare a fresh, lower concentration stock solution.- Perform serial dilutions of the stock in pre-warmed (37°C) cell culture medium.[4]- Ensure the final solvent concentration is as low as possible. |
| Inconsistent or no inhibitory effect observed. | - Suboptimal concentration of this compound.- Low or no expression of IDO1 in the chosen cell line.- Degradation of this compound in the culture medium.- Issues with the assay readout. | - Perform a dose-response experiment to determine the optimal concentration.- Confirm IDO1 expression in your cell line at the protein level (e.g., by Western blot) or induce its expression with interferon-gamma (IFNγ).[1]- Prepare fresh dilutions of this compound for each experiment.- Validate your assay for measuring kynurenine or other downstream metabolites. |
| Observed cytotoxicity is confounding the results. | - The concentration of this compound is too high.- The solvent concentration is toxic to the cells.- The cell line is particularly sensitive to the compound. | - Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the non-toxic concentration range for your cell line.[5]- Lower the final concentration of the organic solvent (e.g., DMSO) in the culture medium.- Consider using a different cell line that is less sensitive. |
| Discrepancy between enzymatic and cell-based assay results. | - Poor cell permeability of this compound.- Off-target effects of the compound within the cell.- Different reducing environments between the two assay types.[7] | - Use cell lines known to have good permeability or consider using permeabilizing agents if appropriate for the assay.- Investigate potential off-target effects through broader profiling.- Acknowledge the inherent differences between in-vitro enzymatic and cellular environments when interpreting results. |
Experimental Protocols
General Protocol for Determining Optimal this compound Concentration
-
Cell Seeding: Plate your cells of interest (e.g., IFNγ-stimulated HeLa or SKOV-3 cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in pre-warmed cell culture medium to achieve a range of final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
Readout:
-
IDO1 Activity: Collect the cell culture supernatant to measure the concentration of kynurenine. This can be done using various methods, including HPLC or commercially available kits.[8][9]
-
Cytotoxicity: In a parallel plate, assess cell viability using a standard method such as the MTT or LDH release assay.[5]
-
-
Data Analysis: Plot the kynurenine concentration and cell viability as a function of this compound concentration to determine the optimal inhibitory and non-toxic concentration range.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| DMSO | ~3 mg/mL |
| DMF | ~10 mg/mL |
| DMF:PBS (pH 7.2) (1:9) | ~0.1 mg/mL |
Table 2: this compound Activity Profile
| Parameter | Value |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) |
| Mechanism of Action | Reversible, Uncompetitive Inhibitor |
| IC50 (enzymatic) | 55 nM |
Visualizations
Caption: this compound inhibits IDO1, preventing tryptophan depletion and kynurenine production.
Caption: Workflow for optimizing this compound concentration in cell-based assays.
Caption: Troubleshooting flowchart for this compound cell-based assays.
References
- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-Dioxygenase 1 Activity Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
CAY10581 Technical Support Center: Troubleshooting Aqueous Buffer Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when preparing aqueous solutions of CAY10581 for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for dissolving this compound in aqueous buffers?
A1: this compound is sparingly soluble in aqueous buffers.[1] For optimal dissolution, it is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1] This stock solution can then be diluted with the aqueous buffer of your choice, such as phosphate-buffered saline (PBS).
Q2: I dissolved this compound in an organic solvent, but it precipitated when I diluted it in my aqueous buffer. What could be the cause and how can I fix it?
A2: This phenomenon, often called "crashing out," is common with hydrophobic compounds. Several factors could be contributing to this issue:
-
Final Concentration is Too High: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit.
-
Solution: Try lowering the final working concentration.
-
-
Rapid Dilution: Adding the concentrated organic stock solution too quickly to the aqueous buffer can cause localized high concentrations, leading to precipitation.
-
Solution: Add the stock solution dropwise to the pre-warmed (37°C) aqueous buffer while gently vortexing or stirring.[1]
-
-
Low Temperature: The temperature of your aqueous buffer can affect the solubility of this compound.
-
Solution: Ensure your aqueous buffer is pre-warmed to 37°C before adding the this compound stock solution.[1]
-
-
Buffer Composition: Components of your specific buffer system may be interacting with this compound, reducing its solubility. High concentrations of certain salts can lead to a "salting-out" effect.
-
Solution: If possible, test the solubility of this compound in a simpler buffer system like PBS. If you must use a complex buffer, consider preparing a fresh solution and adding the this compound stock slowly.
-
-
pH of the Buffer: The pH of your aqueous solution can influence the ionization state and solubility of this compound.
Q3: Can I store aqueous solutions of this compound?
A3: It is not recommended to store aqueous solutions of this compound for more than one day.[1] For best results, prepare fresh dilutions for each experiment.
Q4: Are there alternative organic solvents I can use to prepare the stock solution?
A4: While DMF and DMSO are the recommended solvents with known solubility data, other polar aprotic solvents might be suitable. However, you would need to empirically determine the solubility of this compound in any alternative solvent.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | ~10 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL |
| 1:9 solution of DMF:PBS (pH 7.2) | ~0.1 mg/mL |
Data sourced from Cayman Chemical product information.[1]
Experimental Protocols
Protocol for Preparing a this compound Working Solution in Aqueous Buffer
This protocol describes the preparation of a working solution of this compound in an aqueous buffer using the recommended dilution method.
Materials:
-
This compound (crystalline solid)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), purged with an inert gas
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound and dissolve it in the appropriate volume of DMF or DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL in DMF or 3 mg/mL in DMSO).
-
Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[2]
-
-
Prepare the Aqueous Working Solution:
-
Pre-warm your aqueous buffer to 37°C.
-
In a separate sterile tube, add the required volume of the pre-warmed aqueous buffer.
-
While gently vortexing the aqueous buffer, add the desired volume of the this compound stock solution dropwise.
-
Continue to vortex for a few minutes to ensure the solution is homogenous.
-
-
Final Concentration and Use:
-
The final concentration of the organic solvent in your working solution should be kept to a minimum to avoid cytotoxic effects in cell-based assays.
-
Use the freshly prepared aqueous solution of this compound in your experiment immediately. Do not store for more than one day.[1]
-
Visualizations
Troubleshooting Workflow for this compound Solubility Issues
Caption: A flowchart for troubleshooting this compound solubility issues.
Indoleamine 2,3-Dioxygenase (IDO1) Signaling Pathway
Caption: The IDO1 pathway and its inhibition by this compound.
References
Technical Support Center: CAY10581 Stability in Long-Term Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability of CAY10581 in long-term cell culture experiments. The following information includes troubleshooting advice, frequently asked questions, experimental protocols, and data presentation to ensure the effective use of this Indoleamine 2,3-dioxygenase (IDO1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent or no effect with this compound in my long-term experiments. Could this be a stability issue?
A1: Yes, inconsistent results are a common indicator of compound instability. Small molecules can degrade under various experimental conditions, leading to a decrease in the effective concentration and variability in your data. Factors such as the composition of the cell culture medium, pH, temperature, and light exposure can all impact the stability of CAY1s0581. It is crucial to systematically assess the stability of this compound under your specific experimental conditions.
Q2: How can I determine if this compound is degrading in my experiments?
A2: A straightforward approach is to perform a time-course experiment. Incubate this compound in your cell culture medium under your exact experimental conditions (e.g., 37°C, 5% CO2) and measure its concentration at different time points using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to the intact inhibitor over time indicates degradation.
Q3: My this compound is precipitating in the cell culture medium. What should I do?
A3: Precipitation can occur if the concentration of this compound exceeds its solubility in the aqueous medium. Here are a few troubleshooting steps:
-
Check the final concentration: You may be using a concentration that is too high. Try using a lower final concentration.
-
Optimize the dilution method: Instead of adding a concentrated DMSO stock directly to a large volume of medium, perform a serial dilution in pre-warmed (37°C) medium. Adding the compound dropwise while gently vortexing can also help.
-
Use pre-warmed media: Adding the compound to cold medium can decrease its solubility. Always use medium that has been pre-warmed to 37°C.
-
Solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is low, typically below 0.5%, to avoid both toxicity and precipitation.
Q4: What are the common causes of small molecule degradation in in vitro assays?
A4: Several factors can contribute to the degradation of a small molecule inhibitor in an in vitro setting:
-
Hydrolysis: The compound may react with water, leading to its breakdown. This is often pH-dependent.
-
Oxidation: The presence of reactive oxygen species in your buffer or exposure to air can lead to oxidative degradation.
-
Light Sensitivity: Some compounds are photosensitive and can degrade upon exposure to light.
-
Enzymatic Degradation: If you are using cell lysates or other biological matrices, enzymes such as esterases or cytochromes P450 could metabolize your inhibitor.
-
Adsorption: The compound may adsorb to plasticware, leading to a lower effective concentration.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values | Compound degradation, inaccurate pipetting, variable cell density. | Perform a stability study of this compound in your specific medium. Prepare fresh stock solutions and working dilutions for each experiment. Ensure consistent cell seeding density. |
| Complete loss of activity in long-term cultures | Significant degradation of this compound over time. | Replenish the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) based on its determined stability. |
| High background or off-target effects | The concentration of this compound is too high, or the compound has off-target activities. | Perform a dose-response experiment to determine the optimal concentration. Use a structurally different IDO1 inhibitor to confirm the observed phenotype. |
| Precipitation of this compound in media | Low aqueous solubility, high final solvent concentration. | Lower the final working concentration of this compound. Ensure the final DMSO concentration is typically ≤ 0.1%. Use pre-warmed media for dilutions. |
| Variability between experimental replicates | Incomplete solubilization of stock solution, analytical method variability. | Visually inspect stock solutions for precipitate. Gently warm and vortex to redissolve if necessary. Validate your analytical method (e.g., HPLC, LC-MS/MS) for linearity, precision, and accuracy. |
Data Presentation: Illustrative Stability of this compound in Cell Culture Medium
Disclaimer: The following data is for illustrative purposes only and represents a hypothetical degradation profile of this compound in a standard cell culture medium (e.g., DMEM with 10% FBS) at 37°C. Users must perform their own stability analysis to obtain accurate data for their specific experimental conditions.
| Time (hours) | Concentration (µM) - Hypothetical | Percent Remaining (%) - Hypothetical |
| 0 | 10.0 | 100 |
| 2 | 9.5 | 95 |
| 4 | 8.8 | 88 |
| 8 | 7.5 | 75 |
| 12 | 6.2 | 62 |
| 24 | 4.0 | 40 |
| 48 | 1.5 | 15 |
| 72 | < 0.5 | < 5 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a general procedure for determining the stability of this compound in cell culture medium using HPLC or LC-MS/MS.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640), with or without serum, as used in your experiments
-
Sterile, amber microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or trifluoroacetic acid (TFA)
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration such as 10 mM.
-
Spike the Medium: Dilute the stock solution into pre-warmed (37°C) cell culture medium to the desired final working concentration (e.g., 10 µM). Ensure the final solvent concentration is low (typically <0.1%).
-
Aliquot Samples: Dispense the spiked medium into sterile, amber microcentrifuge tubes or the wells of a multi-well plate. Prepare a sufficient number of replicates for each time point.
-
Time Zero (T=0) Sample: Immediately take an aliquot from the spiked medium. This will serve as your T=0 time point. Store this sample at -80°C until analysis.
-
Incubation: Place the remaining samples in a humidified incubator at 37°C with 5% CO2.
-
Collect Time Points: At your desired time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot for each replicate and immediately store it at -80°C.
-
Sample Preparation for Analysis:
-
Thaw all samples, including the T=0 sample.
-
To precipitate proteins, add a threefold excess of cold organic solvent (e.g., acetonitrile).
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or well for analysis.
-
-
Analysis: Analyze the concentration of the parent this compound in the processed samples using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.
Mandatory Visualizations
This compound Mechanism of Action: Inhibition of the IDO1 Pathway
This compound is a potent and reversible uncompetitive inhibitor of Indoleamine 2,3-dioxygenase (IDO1). IDO1 is a rate-limiting enzyme in the kynurenine (B1673888) pathway, which is involved in tryptophan metabolism. In the context of cancer, increased IDO1 activity in tumor cells or antigen-presenting cells leads to the depletion of the essential amino acid tryptophan and the accumulation of kynurenine metabolites. This creates an immunosuppressive tumor microenvironment that impairs the function of effector T cells and promotes immune tolerance, allowing cancer cells to evade the immune system. By inhibiting IDO1, this compound aims to restore T cell function and enhance anti-tumor immunity.
Caption: The IDO1 pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Stability
The following diagram illustrates the key steps for determining the stability of this compound in your cell culture experiments.
Caption: Workflow for determining this compound stability in cell culture.
Interpreting unexpected results in CAY10581 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CAY10581, a potent, reversible, and uncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a reversible and uncompetitive inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1).[1] IDO1 is the first and rate-limiting enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. By inhibiting IDO1, this compound is expected to decrease the production of kynurenine and its downstream metabolites.
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is a crystalline solid. For experimental use, it is recommended to prepare a stock solution in an organic solvent. The solubility of this compound in various solvents is provided in the table below. Stock solutions should be stored at -20°C for optimal stability.[1]
Q3: Does this compound have any known off-target effects?
Yes, a significant potential off-target effect of this compound and other IDO1 inhibitors is the activation of the Aryl Hydrocarbon Receptor (AHR).[2][3] This is due to the structural similarity of many IDO1 inhibitors to tryptophan, a precursor to endogenous AHR ligands. AHR activation can lead to a variety of cellular responses, including the modulation of immune responses and changes in gene expression, which may be independent of IDO1 inhibition.
Troubleshooting Guide for Unexpected Results
Problem 1: Unexpected Activation of Downstream Signaling Pathways Unrelated to IDO1 Inhibition
Possible Cause: Off-target activation of the Aryl Hydrocarbon Receptor (AHR). Kynurenine, the product of IDO1 activity, is a natural ligand for AHR. While this compound inhibits kynurenine production, its structural features may allow it to directly bind to and activate AHR.[2][3]
Troubleshooting Steps:
-
Confirm AHR Activation:
-
Perform a reporter gene assay using a cell line containing an AHR-responsive luciferase reporter construct.
-
Measure the expression of known AHR target genes, such as Cytochrome P450 1A1 (CYP1A1), via qPCR after treatment with this compound.[3]
-
-
Use an AHR Antagonist:
-
Co-treat cells with this compound and a known AHR antagonist (e.g., CH-223191).
-
Determine if the unexpected phenotype is reversed in the presence of the AHR antagonist.
-
-
Structure-Activity Relationship Analysis:
-
If available, test other IDO1 inhibitors with different chemical scaffolds to see if they produce the same off-target effect.
-
Problem 2: Higher than Expected Kynurenine Levels After Treatment with this compound
Possible Cause: This is a paradoxical effect that has been observed with some IDO1 inhibitors. The exact mechanism is not fully elucidated but could involve feedback loops or effects on other enzymes in the kynurenine pathway. One study reported that the IDO1 inhibitor Indoximod unexpectedly triggered an increased IFNγ-induced release of kynurenine in an ovarian cancer cell line.
Troubleshooting Steps:
-
Verify Compound Integrity and Concentration:
-
Ensure the this compound stock solution is correctly prepared and has not degraded.
-
Confirm the final concentration in your assay using analytical methods if possible.
-
-
Time-Course and Dose-Response Experiments:
-
Measure kynurenine levels at multiple time points and with a range of this compound concentrations to understand the dynamics of this effect.
-
-
Investigate Other Tryptophan Catabolizing Enzymes:
-
Consider the activity of other enzymes that can metabolize tryptophan, such as Tryptophan 2,3-dioxygenase (TDO) or IDO2, which would not be inhibited by this compound.
-
Problem 3: Discrepancy Between In Vitro Enzymatic Assay and Cell-Based Assay Results
Possible Cause: Differences in the reducing environment and the presence of cellular transport mechanisms can lead to varied efficacy of the inhibitor.
Troubleshooting Steps:
-
Cell Permeability Assessment:
-
Evaluate the ability of this compound to cross the cell membrane in your specific cell type.
-
-
Cytotoxicity Assessment:
-
Perform a dose-response curve for cytotoxicity to ensure that the observed effects in the cell-based assay are not due to cell death. This compound has been reported to have minimal impact on cell viability at 100 µM after 24 hours, but this can be cell-type dependent.[1]
-
-
Consider the Cellular Redox Environment:
-
Be aware that the in vitro enzymatic assays often use artificial reducing agents that may not reflect the intracellular environment.
-
Problem 4: Inconsistent or Irreproducible Results
Possible Cause: Issues with compound solubility, stability, or experimental technique.
Troubleshooting Steps:
-
Ensure Complete Solubilization:
-
When diluting the DMSO stock solution into aqueous media, ensure vigorous mixing to prevent precipitation. Pre-warming the media to 37°C can also help.
-
-
Control for Vehicle Effects:
-
Always include a vehicle control (e.g., DMSO) at the same final concentration as in your experimental conditions. High concentrations of DMSO can be toxic to cells.
-
-
Standardize Cell Culture Conditions:
-
Ensure consistent cell passage number, confluency, and media composition between experiments.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₁NO₄ |
| Formula Weight | 363.4 g/mol |
| Purity | ≥97% |
| Formulation | A crystalline solid |
| Solubility (DMF) | 10 mg/mL |
| Solubility (DMSO) | 3 mg/mL |
| Solubility (DMF:PBS (pH 7.2) (1:9)) | 0.1 mg/mL |
| Storage | -20°C |
| Stability | ≥ 4 years |
Data sourced from Cayman Chemical.[1]
Table 2: Representative Cytotoxicity Data for an IDO1 Inhibitor
| Cell Line | IC₅₀ (µM) after 72h exposure |
| MCF-7 (Human Breast Adenocarcinoma) | > 50 |
| A549 (Human Lung Carcinoma) | > 50 |
| HCT116 (Human Colorectal Carcinoma) | 35.6 |
| PC-3 (Human Prostate Adenocarcinoma) | 42.1 |
Note: This is representative data for an IDO1 inhibitor and may not directly reflect the activity of this compound in these specific cell lines. Researchers should determine the cytotoxicity of this compound in their experimental system.
Experimental Protocols
Protocol 1: Kynurenine Production Assay in Cell Culture
This protocol is for measuring the effect of this compound on IDO1 activity in cultured cells by quantifying kynurenine in the supernatant.
Materials:
-
Cell line of interest (e.g., HeLa, SK-OV-3)
-
Complete cell culture medium
-
Interferon-gamma (IFN-γ)
-
This compound
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Plate reader (492 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for 70-80% confluency at the time of treatment.
-
IDO1 Induction: The following day, replace the medium with fresh medium containing IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression. Incubate for 24-48 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the IFN-γ containing medium and add the medium with different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with this compound for 24-72 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement: a. To 100 µL of supernatant, add 50 µL of 30% TCA and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. b. Centrifuge at 10,000 x g for 5 minutes. c. Transfer 100 µL of the supernatant to a new 96-well plate. d. Add 100 µL of Ehrlich's reagent and incubate in the dark for 10 minutes. e. Read the absorbance at 492 nm.
-
Data Analysis: Create a standard curve with known concentrations of kynurenine to determine the concentration in your samples.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Mandatory Visualizations
Caption: IDO1-Kynurenine-AHR Signaling Pathway and this compound Interactions.
Caption: Experimental Workflow for this compound Cell-Based Assays.
Caption: Troubleshooting Logic for this compound Experiments.
References
Navigating CAY10581-Induced Cytotoxicity at High Concentrations: A Technical Guide
For researchers, scientists, and drug development professionals utilizing the GPR40/FFA1 antagonist CAY10581, encountering cytotoxicity at elevated concentrations can be a significant experimental hurdle. Distinguishing the compound's specific antagonistic effects from non-specific cellular toxicity is crucial for data integrity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you control for and understand these cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent antagonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2][3][4] Its primary mechanism involves blocking the Gq-coupled signaling pathway typically initiated by the binding of medium to long-chain fatty acids to GPR40.[1][2] This blockade prevents the activation of phospholipase C (PLC), the subsequent production of inositol (B14025) triphosphate (IP3), and the release of intracellular calcium.[2][5]
Q2: Why am I observing cytotoxicity at high concentrations of this compound?
While specific data on the off-target effects of this compound are not extensively published, high concentrations of small molecule inhibitors can often lead to cytotoxicity through several mechanisms:
-
Off-Target Effects: The compound may bind to and inhibit other cellular targets essential for cell survival, such as kinases or other receptors.[6][7]
-
Mitochondrial Dysfunction: The compound could interfere with mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering cell death.[8]
-
Membrane Disruption: At high concentrations, lipophilic compounds can physically disrupt the integrity of the cell membrane, leading to necrosis.
-
Induction of Apoptosis: The compound might activate programmed cell death pathways.
One supplier notes that this compound has "minimal impact on cell viability at 100 μM after 24 hours," suggesting that cytotoxicity is a concern at concentrations exceeding this threshold or with longer incubation times.[9]
Q3: How can I differentiate between GPR40/FFA1 antagonism and general cytotoxicity?
This is the key experimental challenge. The best approach is to determine the therapeutic window or Selectivity Index (SI) of the compound. This involves comparing the concentration required for 50% inhibition of the target (IC50) with the concentration that causes 50% cytotoxicity (CC50).[10] A high SI value (CC50 / IC50) indicates that the compound's desired effect occurs at concentrations well below those that cause cell death.[10]
Troubleshooting Guide: Controlling for Cytotoxicity
If you suspect high-concentration cytotoxicity is affecting your results, follow these steps to diagnose and control the issue.
Step 1: Determine the Cytotoxic Profile of this compound in Your System
The first step is to quantify the cytotoxicity. This involves generating a dose-response curve to determine the 50% cytotoxic concentration (CC50).
Recommended Experiments:
-
Cell Viability Assays: Measure the metabolic activity of your cells.
-
Cytotoxicity Assays: Measure markers of cell death.
-
Lactate Dehydrogenase (LDH) Release Assay: This colorimetric assay measures the activity of LDH, an enzyme released from cells with damaged plasma membranes.[13]
-
Experimental Workflow: Determining CC50
Caption: Workflow for determining the CC50 value of this compound.
Step 2: Establish the On-Target Potency (IC50)
To understand the compound's therapeutic window, you must also determine its potency for the GPR40 receptor in your specific assay.
Recommended Experiment:
-
Functional GPR40 Assay: Measure the inhibition of a GPR40-mediated response. A common method is to use a GPR40-expressing cell line, stimulate it with a known agonist (e.g., linoleic acid), and measure the resulting calcium flux in the presence of varying concentrations of this compound.
Step 3: Analyze the Selectivity Index and Choose Working Concentrations
Once you have both CC50 and IC50 values, you can calculate the Selectivity Index (SI).
Selectivity Index (SI) = CC50 / IC50
-
High SI (e.g., >10): Indicates a good separation between the desired antagonistic effect and cytotoxicity. You can confidently use concentrations around the IC50.
-
Low SI (e.g., <10): Suggests that the concentrations required for GPR40 antagonism are close to those that cause cytotoxicity. This necessitates careful experimental design.
Data Interpretation Table
| Parameter | Definition | How to Measure | Importance |
| IC50 | Concentration for 50% inhibition of GPR40 activity. | Functional assay (e.g., calcium flux). | Measures on-target potency . |
| CC50 | Concentration for 50% cytotoxicity . | Cell viability/cytotoxicity assay.[10] | Measures off-target toxicity . |
| SI | Selectivity Index (CC50 / IC50). | Calculated from CC50 and IC50.[10] | Determines the compound's therapeutic window . |
Troubleshooting Actions Based on SI:
-
Work Below the Cytotoxic Threshold: Design all subsequent experiments using this compound at concentrations well below the determined CC50 value.
-
Include Cytotoxicity Controls: In every experiment, include a "cytotoxicity control" group where cells are treated with a high, known cytotoxic concentration of this compound. This helps confirm that your experimental endpoint is not simply a result of cell death.
-
Use a Negative Control Compound: If available, use an inactive analog of this compound. This can help attribute the observed effects to the specific structure of this compound rather than general chemical stress.
-
Reduce Incubation Time: If possible, shorten the duration of this compound exposure to minimize time-dependent cytotoxic effects.
GPR40/FFA1 Signaling Pathway Overview
Understanding the target pathway is essential for designing effective functional assays. This compound blocks this process.
Caption: Simplified GPR40/FFA1 Gq signaling pathway blocked by this compound.
Detailed Experimental Protocol: MTT Cell Viability Assay
This protocol provides a standard method for assessing cell viability to determine the CC50 of this compound.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well clear, flat-bottom cell culture plates
-
This compound
-
Vehicle (e.g., DMSO)
-
Positive control for cytotoxicity (e.g., Staurosporine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium. Also prepare 2X stocks of the vehicle and positive controls.
-
Cell Treatment: Remove the old medium and add 100 µL of the 2X compound dilutions to the appropriate wells. This will result in a 1X final concentration.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) under standard culture conditions.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (media-only wells), normalize the data to the vehicle control wells (set to 100% viability), and plot the results to calculate the CC50 value.
References
- 1. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligands at Free Fatty Acid Receptor 1 (GPR40) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Free fatty acid receptor 1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 12. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 13. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
CAY10581 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CAY10581 in their experiments. The following sections offer detailed protocols and address common challenges to help optimize your dose-response curve generation and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound functions as a reversible and uncompetitive inhibitor of Indoleamine 2,3-dioxygenase (IDO).[1] IDO is an enzyme involved in tryptophan metabolism, and its inhibition can have significant effects on immune responses and cancer cell survival.
Q2: What are the recommended storage conditions and stability for this compound?
A2: For long-term storage, this compound should be kept at -20°C.[1] Under these conditions, it is stable for at least four years.[1]
Q3: In which solvents can I dissolve this compound?
A3: The solubility of this compound varies depending on the solvent. The table below summarizes the solubility data.[1] It is recommended to prepare a concentrated stock solution in DMF or DMSO and then dilute it with the appropriate aqueous buffer or cell culture medium for your experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect or weak response at expected concentrations. | 1. Compound Precipitation: this compound has limited aqueous solubility. Diluting a high-concentration stock directly into an aqueous buffer or media can cause it to precipitate. | - Prepare a fresh serial dilution series from your stock solution for each experiment. - When diluting the DMSO or DMF stock into your final aqueous medium, do so gradually and with gentle mixing. - Visually inspect your final dilutions for any signs of precipitation before adding them to your assay. |
| 2. Inactive Compound: Improper storage or handling may have led to compound degradation. | - Ensure the compound has been stored at -20°C as recommended. - Prepare a fresh stock solution from the solid compound. | |
| 3. Inappropriate Assay Conditions: The experimental setup may not be sensitive enough to detect the effects of IDO inhibition. | - Verify that your positive and negative controls are behaving as expected. - Optimize the assay parameters, such as incubation time and substrate concentration, to ensure a robust signal window. | |
| High variability between replicate wells. | 1. Inaccurate Pipetting: Small volumes of concentrated compound can be difficult to pipette accurately. | - Use calibrated pipettes and appropriate tip sizes for the volumes being dispensed. - Prepare a larger volume of each dilution and then aliquot it into the replicate wells. |
| 2. Edge Effects in Plate-Based Assays: Evaporation from the outer wells of a microplate can concentrate the compound and affect results. | - Avoid using the outermost wells of the plate for your dose-response curve. - Fill the outer wells with sterile water or PBS to maintain humidity within the plate. | |
| Unexpected cytotoxicity observed. | 1. High Solvent Concentration: The final concentration of the solvent (DMSO or DMF) may be toxic to the cells. | - Ensure the final solvent concentration in your assay does not exceed a level that is non-toxic to your specific cell line (typically ≤ 0.5% for most cells). - Run a solvent toxicity control where cells are exposed to the highest concentration of the solvent used in your experiment without the compound. |
| 2. Off-Target Effects: At very high concentrations, the compound may have off-target effects. | - this compound has been shown to have minimal impact on cell viability at 100 µM after 24 hours.[1] If toxicity is observed at lower concentrations, investigate potential off-target effects or interactions with other components in your assay system. |
Experimental Protocols
Generating a this compound Dose-Response Curve
This protocol outlines the general steps for creating a dose-response curve to determine the IC50 of this compound in a cell-based or enzymatic assay.
1. Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO or DMF to create a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex to ensure the compound is fully dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
2. Serial Dilution Preparation:
-
Based on the expected potency of this compound, determine the desired concentration range for your experiment. A common starting point is a wide range from 100 µM down to 1 nM.
-
Prepare a serial dilution series of this compound in your assay buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent (DMSO or DMF) remains constant across all dilutions and in the vehicle control.
3. Assay Performance:
-
Add the prepared dilutions of this compound to your assay system (e.g., cells expressing IDO or purified IDO enzyme).
-
Include appropriate controls:
-
Vehicle Control: Contains the same final concentration of the solvent (e.g., DMSO) as the compound-treated samples. This represents 100% activity or 0% inhibition.
-
Positive Control: A known inhibitor of IDO to confirm assay performance.
-
Negative Control (No Enzyme/Cell): To determine the background signal.
-
4. Incubation and Data Collection:
-
Incubate the assay for a predetermined period under optimal conditions (e.g., 37°C, 5% CO2 for cell-based assays).
-
Measure the desired endpoint (e.g., kynurenine (B1673888) production for IDO activity) using a suitable detection method (e.g., spectrophotometry, fluorometry).
5. Data Analysis:
-
Subtract the background signal from all data points.
-
Normalize the data to the vehicle control (representing 0% inhibition) and a maximal inhibition control (representing 100% inhibition).
-
Plot the normalized response (as a percentage of inhibition) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 value.
Data Presentation
| Solvent | Solubility [1] |
| DMF | 10 mg/ml |
| DMSO | 3 mg/ml |
| DMF:PBS (pH 7.2) (1:9) | 0.1 mg/ml |
Visualizations
Caption: Signaling pathway of IDO and the inhibitory action of this compound.
Caption: Experimental workflow for this compound dose-response curve generation.
References
Addressing variability in in vivo experiments with CAY10581
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in in vivo experiments using CAY10581. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and reversible uncompetitive inhibitor of Indoleamine 2,3-dioxygenase (IDO1).[1] IDO1 is an enzyme that plays a critical role in immune suppression by catalyzing the first and rate-limiting step in the degradation of the essential amino acid tryptophan.[2][3] By inhibiting IDO1, this compound can help to restore anti-tumor immune responses.
Q2: What are the solubility characteristics of this compound and how should I prepare it for in vivo administration?
A2: this compound is a hydrophobic compound with low solubility in aqueous solutions. For in vivo studies, a co-solvent system is often necessary to achieve a suitable formulation. While specific in vivo formulation data for this compound is limited, a common approach for poorly soluble compounds intended for intraperitoneal (i.p.) or oral administration involves a vehicle containing DMSO, PEG300, Tween 80, and saline. It is crucial to fully dissolve this compound in an organic solvent like DMSO before adding other components to prevent precipitation.
Q3: What is a recommended starting dose for this compound in a mouse cancer model?
A3: Specific in vivo dosing for this compound has not been widely published. However, based on its in vitro potency (IC50 of 55 nM) and data from other IDO1 inhibitors, a starting dose range can be estimated.[1] For example, another IDO1 inhibitor, PF-06840003, has been administered orally to rats at 100 mg/kg twice daily.[2] It is recommended to perform a dose-ranging study to determine the optimal and maximum tolerated dose (MTD) for your specific animal model and experimental conditions.
Q4: How can I monitor the in vivo efficacy of this compound?
A4: The efficacy of this compound can be assessed by monitoring tumor growth and survival in animal models.[4][5] Additionally, pharmacodynamic markers can be measured to confirm target engagement. A common method is to measure the levels of kynurenine (B1673888), the downstream metabolite of tryptophan, in plasma or tumor tissue.[3][6] A significant reduction in kynurenine levels indicates successful IDO1 inhibition.
Troubleshooting Guides
Issue 1: High Variability in Tumor Growth Inhibition
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | Ensure this compound is fully dissolved before administration. Prepare the formulation fresh for each experiment to avoid precipitation. Visually inspect the solution for any particulates. |
| Inaccurate Dosing | Calibrate all pipettes and balances. Ensure accurate animal weights for correct dose calculation. Use a consistent injection volume and technique for all animals. |
| Variable Drug Absorption (Oral) | For oral gavage, ensure consistent fasting times for all animals. Consider the impact of the vehicle on absorption. |
| Animal Health and Stress | Monitor animal health closely. Stressed or unhealthy animals can have altered immune responses and drug metabolism. Standardize housing and handling procedures to minimize stress. |
| Tumor Model Variability | Use a consistent source and passage number of tumor cells. Ensure uniform tumor cell implantation technique and location. |
Issue 2: this compound Formulation Precipitates
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent Ratios | The proportion of the aqueous component (e.g., saline) may be too high. Re-evaluate the vehicle composition. |
| Improper Mixing Order | Always dissolve this compound completely in the primary organic solvent (e.g., DMSO) before adding other co-solvents and the aqueous component. |
| Low Temperature | The formulation may be too cold, reducing solubility. Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution. |
| High Drug Concentration | The concentration of this compound may be too high for the chosen vehicle. Try preparing a lower concentration. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 | Cell-Based Assay | Reference |
| This compound | IDO1 | 55 nM | N/A | [1] |
| This compound | IDO1 | 100 nM | Abrogates IFN-gamma growth inhibition in MSCs | [1] |
Table 2: Example In Vivo Dosing of an IDO1 Inhibitor (for reference)
| Compound | Animal Model | Dose | Route of Administration | Dosing Frequency | Reference |
| PF-06840003 | Rat | 100 mg/kg | Oral | Twice daily | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection (Example)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG300, sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the this compound in a minimal amount of DMSO. Ensure it is completely dissolved by vortexing and, if necessary, brief sonication.
-
Add PEG300 to the DMSO solution and mix thoroughly.
-
Add Tween 80 to the mixture and mix until the solution is clear.
-
Slowly add the sterile saline to the desired final volume while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any particulates before administration. Prepare fresh on the day of dosing.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Procedure:
-
Gently restrain the mouse, exposing the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[7][8][9]
-
Insert a 25-27 gauge needle, bevel up, at a 15-20 degree angle.[8]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Visualizations
Caption: this compound inhibits the IDO1 enzyme, blocking tryptophan degradation.
Caption: Workflow for in vivo efficacy studies of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IDO-1 inhibition improves outcome after fluid percussion injury in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. targetedonc.com [targetedonc.com]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. queensu.ca [queensu.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
CAY10581 Technical Support Center: Experimental Controls and Best Practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CAY10581, a potent inhibitor of indoleamine 2,3-dioxygenase (IDO).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving properly in aqueous buffer. What should I do?
A1: this compound is sparingly soluble in aqueous buffers.[1] To achieve the desired concentration in your experimental medium, it is recommended to first prepare a stock solution in an organic solvent. This compound is soluble in DMSO at approximately 3 mg/mL and in dimethylformamide (DMF) at approximately 10 mg/mL.[1] For aqueous-based assays, first dissolve this compound in DMF and then dilute with the aqueous buffer of your choice. Using this method, a solubility of approximately 0.1 mg/mL can be achieved in a 1:9 solution of DMF:PBS (pH 7.2).[1] It is not recommended to store the aqueous solution for more than one day.[1]
Q2: I am observing unexpected or inconsistent results in my cell-based assay. What are the possible causes?
A2: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure that your stock solution of this compound is stored correctly at -20°C and that the aqueous working solution is freshly prepared for each experiment.[1]
-
Cell Viability: Although this compound has been shown to have minimal impact on cell viability at concentrations up to 100 μM for 24 hours, it is good practice to perform a cytotoxicity assay with your specific cell line and experimental conditions to rule out any off-target effects on cell health.[2]
-
Assay Conditions: The potency of enzyme inhibitors can be influenced by experimental conditions.[3] For instance, in assays involving ATP-dependent enzymes, the concentration of ATP can affect the IC50 value, especially for competitive inhibitors.[3] While this compound is an uncompetitive inhibitor, it is still crucial to maintain consistent assay conditions (e.g., substrate concentration, incubation time, cell density) across all experiments.
Q3: What is the recommended concentration range for this compound in my experiments?
A3: The optimal concentration of this compound will depend on your specific experimental setup, including the cell type and the expression level of the IDO1 enzyme. This compound is a potent inhibitor with a reported Ki in the low nanomolar range (61-70 nM).[4] For cell-based assays, a concentration range spanning from low nanomolar to low micromolar is a reasonable starting point for generating a dose-response curve.
Q4: How should I store this compound?
A4: this compound is supplied as a crystalline solid and should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1][2]
Q5: What are the known off-target effects of this compound?
A5: The available literature primarily focuses on the on-target activity of this compound as an IDO1 inhibitor. However, as with any small molecule inhibitor, off-target effects are a possibility.[5][6] It is always advisable to include appropriate controls in your experiments. For instance, using a structurally unrelated IDO1 inhibitor in parallel can help confirm that the observed effects are due to the inhibition of the IDO pathway. Additionally, some studies have shown that certain IDO1 inhibitors can activate the aryl hydrocarbon receptor (AhR), so this could be a potential off-target effect to consider.[2]
Quantitative Data Summary
| Parameter | Value | Source |
| Ki | 61-70 nM | [4] |
| Solubility in DMSO | ~3 mg/mL | [1] |
| Solubility in DMF | ~10 mg/mL | [1] |
| Aqueous Solubility | ~0.1 mg/mL (in 1:9 DMF:PBS, pH 7.2) | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years (at -20°C) | [1][2] |
Experimental Protocols
In Vitro IDO1 Enzyme Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound on recombinant human IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate (B84403) buffer (pH 6.5)
-
This compound
-
DMF
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMF.
-
Prepare a reaction buffer containing potassium phosphate buffer, methylene blue, ascorbic acid, and catalase.
-
Prepare a solution of L-Tryptophan in the reaction buffer.
-
-
Assay Protocol:
-
Add the reaction buffer to the wells of a 96-well plate.
-
Add serial dilutions of this compound (or vehicle control, DMF) to the wells.
-
Add the recombinant IDO1 enzyme to the wells and incubate for a short period at room temperature.
-
Initiate the reaction by adding the L-Tryptophan solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction. The product of the IDO1-catalyzed reaction, N-formylkynurenine, can be detected by measuring the absorbance at a specific wavelength (e.g., 321 nm).
-
-
Data Analysis:
Visualizations
Indoleamine 2,3-Dioxygenase (IDO) Signaling Pathway
Caption: this compound inhibits the IDO1 enzyme, blocking tryptophan catabolism.
Experimental Workflow for this compound Solubility and Use
Caption: Recommended workflow for preparing this compound for experimental use.
References
- 1. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-Dioxygenase Is the Anticancer Target for a Novel Series of Potent Naphthoquinone-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. Indoleamine 2,3-dioxygenase is the anticancer target for a novel series of potent naphthoquinone-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. clyte.tech [clyte.tech]
CAY10581 Technical Support Center: Ensuring Stability During Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of CAY10581 during storage and handling. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: this compound is supplied as a crystalline solid and should be stored at -20°C.[1][2][3] Under these conditions, it is stable for at least four years.[1][2]
Q2: How do I properly dissolve this compound to prepare stock solutions?
A2: To prepare a stock solution, dissolve the crystalline solid in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1] It is recommended to purge the solvent with an inert gas before dissolving the compound to minimize oxidation.[1]
Q3: What are the recommended concentrations for stock solutions?
A3: The solubility of this compound is approximately 3 mg/mL in DMSO and 10 mg/mL in DMF.[1][2] You can prepare your stock solution based on these concentrations.
Q4: How should I store the stock solution?
A4: Store the organic stock solution at -20°C. While the solid form is stable for years, it is best practice to use prepared stock solutions in a timely manner. For long-term storage, aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.
Q5: Can I store this compound in an aqueous solution?
A5: It is not recommended to store this compound in aqueous solutions for more than one day.[1] The compound is sparingly soluble in aqueous buffers and may be prone to degradation. For experiments requiring an aqueous solution, it is best to first dissolve this compound in DMF and then dilute it with the aqueous buffer of choice immediately before use.[1] The solubility in a 1:9 solution of DMF:PBS (pH 7.2) is approximately 0.1 mg/ml.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound | Insufficient solvent volume or use of an inappropriate solvent. | Ensure you are using the recommended solvents (DMSO or DMF) and a sufficient volume to not exceed the solubility limits (3 mg/mL in DMSO, 10 mg/mL in DMF).[1][2] Gentle warming and vortexing can aid dissolution. |
| Precipitation in Aqueous Solution | Exceeding the aqueous solubility limit. | This compound has low aqueous solubility.[1] Prepare a higher concentration stock in DMF and then dilute it into your aqueous buffer to the final desired concentration, ensuring the final DMF concentration is compatible with your experimental system. The solubility in a 1:9 DMF:PBS (pH 7.2) solution is approximately 0.1 mg/mL.[1][2] |
| Loss of Compound Activity | Possible degradation due to improper storage or handling. | Review storage conditions. Was the compound stored at -20°C as a solid or stock solution?[1][2] Were aqueous solutions prepared fresh? Avoid repeated freeze-thaw cycles by aliquoting stock solutions. Consider performing a purity check via HPLC (see experimental protocol below). |
| Color Change of Solution | Potential oxidation or degradation of the compound. | Naphthoquinone structures can be sensitive to light and oxidation. Protect solutions from light and use solvents purged with inert gas.[1] If a color change is observed, it is advisable to use a fresh vial of the compound and prepare a new solution. |
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature (Solid) | -20°C | [1][2][3] |
| Stability (Solid) | ≥ 4 years | [1][2] |
| Solubility in DMSO | ~3 mg/mL | [1][2] |
| Solubility in DMF | ~10 mg/mL | [1][2] |
| Solubility in 1:9 DMF:PBS (pH 7.2) | ~0.1 mg/mL | [1][2] |
| Aqueous Solution Storage | Not recommended for > 1 day | [1] |
Experimental Protocols
Protocol for Assessing this compound Purity and Stability by HPLC
This protocol provides a general method to assess the purity of this compound and can be adapted to evaluate its stability over time.
1. Materials:
- This compound solid or stock solution
- HPLC-grade acetonitrile (B52724) (ACN)
- HPLC-grade water
- Formic acid (or other appropriate modifier)
- C18 reverse-phase HPLC column
2. Standard Preparation: a. Prepare a 1 mg/mL stock solution of this compound in DMSO or DMF. b. Dilute the stock solution with the mobile phase to a final concentration of 10-20 µg/mL.
3. HPLC Conditions (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: Start with a suitable gradient (e.g., 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions). The gradient may need to be optimized.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection: UV spectrophotometer at the λmax of this compound (252, 279, 334 nm).[1][2]
4. Procedure: a. Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved. b. Inject the prepared standard solution. c. Analyze the resulting chromatogram. A pure sample should show a single major peak. The peak area can be used to quantify the amount of intact this compound.
5. Stability Assessment: a. To assess stability, analyze a freshly prepared solution (T=0). b. Store the solution under the desired test conditions (e.g., room temperature, 4°C, in aqueous buffer). c. Analyze aliquots of the stored solution at various time points (e.g., 1, 4, 8, 24 hours). d. Compare the peak area of this compound at each time point to the T=0 sample. A decrease in the main peak area and the appearance of new peaks indicate degradation.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for handling and preparing this compound solutions.
Caption: Decision tree for proper storage of this compound.
References
Optimizing CAY10581 treatment duration for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CAY10581, a potent and reversible uncompetitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate the optimization of this compound treatment for maximum experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a reversible uncompetitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), the first and rate-limiting enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. By inhibiting IDO1, this compound blocks the conversion of tryptophan to kynurenine, thereby mitigating the immunosuppressive effects of tryptophan depletion and kynurenine accumulation in the cellular microenvironment.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: A common starting concentration for this compound in cell culture is 100 nM. However, the optimal concentration is cell-line dependent and should be determined empirically. It is advisable to perform a dose-response experiment (e.g., from 1 nM to 10 µM) to identify the IC50 for IDO1 inhibition in your specific system.
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration depends on the experimental goals and the kinetics of the biological response being measured. Initial time-course experiments are recommended, with typical durations ranging from 24 to 72 hours. For guidance on systematically determining the optimal duration, please refer to the "Experimental Protocol: Optimizing this compound Treatment Duration" section.
Q4: My this compound is precipitating in the cell culture medium. What should I do?
A4: Poor solubility can be a challenge with small molecule inhibitors. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation. If issues persist, you can try pre-warming the medium to 37°C before adding the inhibitor stock solution or performing serial dilutions in the medium instead of a single large dilution.
Q5: How can I confirm that this compound is inhibiting IDO1 activity in my experiment?
A5: IDO1 activity can be assessed by measuring the concentration of kynurenine in the cell culture supernatant using methods such as high-performance liquid chromatography (HPLC) or a colorimetric assay. A significant reduction in kynurenine levels in this compound-treated cells compared to vehicle-treated controls indicates successful IDO1 inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | 1. Suboptimal concentration. 2. Insufficient treatment duration. 3. Low or absent IDO1 expression in the cell line. 4. Degradation of this compound in the culture medium. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Conduct a time-course experiment to identify the optimal treatment duration. 3. Verify IDO1 expression in your cells using qPCR or Western blot. Consider inducing IDO1 expression with interferon-gamma (IFN-γ) if appropriate for your model. 4. Assess the stability of this compound in your culture medium over time using HPLC. For long-term experiments, consider replenishing the medium with fresh inhibitor every 48-72 hours. |
| High variability between replicate wells. | 1. Inconsistent cell seeding. 2. Pipetting errors when adding the inhibitor. 3. Edge effects in the culture plate. | 1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. 2. Calibrate pipettes regularly and ensure thorough mixing after adding the inhibitor. 3. Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. |
| Observed cytotoxicity at effective concentrations. | 1. Off-target effects of the inhibitor. 2. Solvent toxicity. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to distinguish between specific inhibition and general toxicity. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically ≤ 0.5% for DMSO). Include a vehicle-only control in all experiments. |
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound treatment.
Technical Support Center: Assessing CAY10581 Efficacy in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the efficacy of CAY10581, a potent Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, in primary cell cultures. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data interpretation guidelines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is the first and rate-limiting enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. By catalyzing the conversion of tryptophan to kynurenine, IDO1 plays a critical role in creating an immunosuppressive microenvironment, which can be exploited by cancer cells to evade the immune system. This compound acts as a reversible and uncompetitive inhibitor of IDO1, with a reported half-maximal inhibitory concentration (IC50) of 55 nM in enzymatic assays. Its inhibition of IDO1 leads to a decrease in kynurenine production and a restoration of tryptophan levels, thereby helping to reverse immunosuppression.
Q2: Why is it important to use primary cell cultures for assessing this compound efficacy?
A2: Primary cells are isolated directly from tissues and are considered more physiologically relevant than immortalized cell lines. They better represent the cellular heterogeneity and complex signaling pathways found in vivo. For an immunomodulatory agent like this compound, which targets the interplay between tumor cells and immune cells, primary co-culture systems (e.g., peripheral blood mononuclear cells with cancer cells) provide a more accurate model to evaluate its therapeutic potential.
Q3: What are the key steps to consider before starting an experiment with this compound in primary cells?
A3: Before initiating your experiments, it is crucial to:
-
Source and characterize your primary cells: Ensure the viability and purity of your primary cell population.
-
Optimize cell culture conditions: Primary cells are often more sensitive than cell lines and may require specialized media and supplements.
-
Prepare this compound stock solutions correctly: this compound is soluble in organic solvents like DMSO and dimethylformamide (DMF). Prepare a high-concentration stock and dilute it to the final working concentration in your culture medium. Be mindful of the final solvent concentration, which should typically be below 0.1% to avoid solvent-induced toxicity.
-
Plan for appropriate controls: Include vehicle controls (medium with the same concentration of solvent used for this compound), positive controls (if available, another known IDO1 inhibitor), and negative controls (untreated cells).
Q4: How do I induce IDO1 expression in my primary cell cultures?
A4: IDO1 expression is often low in resting cells and can be induced by inflammatory stimuli. The most common method is to treat the cells with Interferon-gamma (IFN-γ). The optimal concentration and incubation time for IFN-γ stimulation can vary depending on the cell type. For human primary macrophages and dendritic cells, a concentration range of 25-100 ng/mL for 24-48 hours is a good starting point. It is recommended to perform a dose-response and time-course experiment to determine the optimal IFN-γ concentration for your specific primary cell type.
Experimental Workflow for Efficacy Assessment
A comprehensive assessment of this compound efficacy involves a multi-step approach that evaluates both the direct inhibitory effect on IDO1 and the broader cellular consequences.
Detailed Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity in Primary Cells
Objective: To determine the concentration range of this compound that is non-toxic to the primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or LDH cytotoxicity assay)
-
Plate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Measuring Kynurenine Production to Assess IDO1 Inhibition
Objective: To quantify the inhibitory effect of this compound on IDO1 activity by measuring the production of kynurenine.
Materials:
-
Primary cells capable of expressing IDO1 (e.g., macrophages, dendritic cells)
-
Complete cell culture medium
-
Recombinant IFN-γ
-
This compound stock solution
-
24-well or 48-well cell culture plates
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Kynurenine standard
-
HPLC system with a UV detector (for more sensitive and specific quantification)
Procedure:
-
Seed primary cells in a multi-well plate and allow them to adhere.
-
Induce IDO1 expression by treating the cells with the predetermined optimal concentration of IFN-γ for 24-48 hours.
-
After IFN-γ stimulation, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. A good starting range is from 10 nM to 10 µM.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
For colorimetric assay: a. Add TCA to the supernatant to a final concentration of 5% to precipitate proteins. b. Centrifuge to pellet the precipitate. c. Mix the clear supernatant with Ehrlich's reagent. d. Incubate at room temperature for 10-20 minutes. e. Measure the absorbance at 490 nm.
-
For HPLC analysis: a. Prepare the supernatant for injection according to established protocols for kynurenine measurement.[1][2] b. Analyze the samples using an HPLC system with a C18 column and a UV detector set at 360-365 nm.[1][2]
-
Quantify the kynurenine concentration by comparing the results to a standard curve generated with known concentrations of kynurenine.
-
Calculate the percentage of IDO1 inhibition for each this compound concentration relative to the IFN-γ-stimulated, vehicle-treated control.
Data Presentation
Table 1: Example Cytotoxicity Data for this compound in Primary Human Macrophages (72h Incubation)
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 97.1 ± 5.5 |
| 10 | 95.3 ± 6.1 |
| 50 | 92.8 ± 7.3 |
| 100 | 89.5 ± 8.0 |
Table 2: Example IDO1 Inhibition Data for this compound in IFN-γ Stimulated Primary Dendritic Cells
| This compound Concentration (nM) | Kynurenine Concentration (µM) | % IDO1 Inhibition |
| 0 (No IFN-γ) | 0.2 ± 0.05 | - |
| 0 (Vehicle Control + IFN-γ) | 8.5 ± 0.7 | 0 |
| 10 | 6.8 ± 0.6 | 20 |
| 50 | 4.3 ± 0.4 | 49.4 |
| 100 | 2.1 ± 0.3 | 75.3 |
| 500 | 0.5 ± 0.1 | 94.1 |
| 1000 | 0.3 ± 0.08 | 96.5 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background in kynurenine assay | - Media components interfering with the assay. - Contamination of cell cultures. | - Run a media-only control to determine background levels. - Use HPLC for more specific detection. - Regularly check for and discard contaminated cultures. |
| Low or no IDO1 activity after IFN-γ stimulation | - Primary cells are not responsive to IFN-γ. - Suboptimal concentration or incubation time of IFN-γ. - Low cell density. | - Use a different primary cell type known to express IDO1 (e.g., monocyte-derived macrophages or dendritic cells). - Perform a dose-response and time-course experiment for IFN-γ stimulation. - Optimize cell seeding density. |
| High variability between replicates | - Inconsistent cell seeding. - Pipetting errors. - Edge effects in multi-well plates. | - Ensure a homogenous cell suspension before plating. - Use calibrated pipettes and be consistent with technique. - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Discrepancy between enzymatic IC50 and cellular EC50 | - Poor cell permeability of this compound. - this compound is being metabolized or actively transported out of the cells. - Off-target effects at higher concentrations. | - This is expected; cellular potency is often lower than enzymatic potency. - Consider using cell permeability assays. - Always run a parallel cytotoxicity assay to identify concentrations with off-target effects. |
Signaling Pathway and Logical Diagrams
IDO1 Signaling Pathway and Inhibition by this compound
Troubleshooting Logic for Low IDO1 Activity
References
Validation & Comparative
A Head-to-Head Comparison of CAY10581 and Epacadostat in IDO1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint protein that plays a significant role in tumor-mediated immune evasion. By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates an immunosuppressive tumor microenvironment. This has led to the development of small molecule inhibitors targeting IDO1 to restore anti-tumor immunity. This guide provides a detailed comparison of two prominent IDO1 inhibitors, CAY10581 and epacadostat (B560056), focusing on their mechanisms of action, in vitro efficacy, and the experimental protocols for their evaluation.
Mechanism of Action: A Tale of Two Inhibition Strategies
This compound and epacadostat employ distinct mechanisms to disrupt the immunosuppressive activity of the IDO1 enzyme.
Epacadostat is an orally available hydroxyamidine that acts as a competitive inhibitor of IDO1.[1] It directly competes with the natural substrate, tryptophan, for binding to the active site of the IDO1 enzyme. By occupying the active site, epacadostat prevents the conversion of tryptophan to kynurenine (B1673888), thereby reducing the immunosuppressive effects of tryptophan depletion and kynurenine accumulation.[1] This leads to the restoration of proliferation and activation of various immune cells, including T-lymphocytes and NK cells.
This compound , a pyranonaphthoquinone derivative, is a highly specific and reversible uncompetitive inhibitor of IDO1. Unlike competitive inhibitors, uncompetitive inhibitors do not bind to the free enzyme. Instead, this compound binds to the enzyme-substrate complex (the IDO1-tryptophan complex). This binding event stabilizes the complex and prevents the enzyme from releasing the product, effectively halting the catalytic cycle.
In Vitro Efficacy: A Quantitative Comparison
The potency of IDO1 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for this compound and epacadostat from various studies. It is important to note that these values were determined in different assays and cell lines, and direct comparison should be made with caution in the absence of a head-to-head study under identical conditions.
| Inhibitor | IC50 Value (nM) | Assay Type/Cell Line | Reference |
| This compound | 55 | Not specified | Not specified in provided search results |
| Epacadostat | ~10 | Cellular Assay | [2] |
| Epacadostat | 12 | Cell-based Assay | Not specified in provided search results |
| Epacadostat | ~15.3 | SKOV-3 cells | [3] |
| Epacadostat | 17.63 | SKOV-3 cells | Not specified in provided search results |
| Epacadostat | 54.46 | P1.HTR cells expressing mouse IDO1 | [4] |
| Epacadostat | 71.8 | Not specified | [2] |
| Epacadostat | 88 | B16F10 melanoma cells expressing mouse IDO1 | [4] |
IDO1 Signaling Pathway and Inhibition
The catabolism of tryptophan initiated by IDO1 is a key mechanism of immune suppression.[5][6][7] IDO1 is the rate-limiting enzyme in the conversion of tryptophan to kynurenine.[5][6] The depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment lead to the suppression of effector T-cell and natural killer (NK) cell function and the promotion of regulatory T-cell (Treg) activity, ultimately allowing tumor cells to evade the immune system.[8][9]
Caption: IDO1 signaling pathway and points of intervention by inhibitors.
Experimental Protocols
Accurate evaluation of IDO1 inhibitors requires robust and well-defined experimental protocols. Below are generalized methodologies for key in vitro and in vivo assays.
In Vitro IDO1 Enzymatic Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified IDO1.
Objective: To determine the direct inhibitory potency (IC50) of a test compound against recombinant human IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)
-
Reducing agents (e.g., ascorbic acid and methylene (B1212753) blue)
-
Catalase
-
Test compounds (this compound, epacadostat) and vehicle control (e.g., DMSO)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.
-
Add serial dilutions of the test compounds or vehicle control to the wells of the 96-well plate.
-
Initiate the enzymatic reaction by adding the recombinant IDO1 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Measure the production of kynurenine, often by converting it to a colored or fluorescent product that can be quantified using a plate reader. For instance, a common method involves the reaction of kynurenine with p-dimethylaminobenzaldehyde to produce a yellow product with absorbance at 480 nm.[10]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular IDO1 Inhibition Assay
This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context.
Objective: To determine the cellular potency (IC50) of a test compound in a cell line that expresses IDO1.
Materials:
-
A suitable cell line that expresses IDO1, either constitutively or upon induction (e.g., human ovarian cancer cell line SKOV-3 or HeLa cells).[3][11]
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) to induce IDO1 expression (if necessary)[3][11]
-
Test compounds (this compound, epacadostat) and vehicle control
-
96-well cell culture plate
-
Reagents for kynurenine measurement (as in the enzymatic assay)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
If required, stimulate the cells with IFN-γ to induce IDO1 expression and incubate for a specified period (e.g., 24-48 hours).[3][11]
-
Treat the cells with serial dilutions of the test compounds or vehicle control and incubate for an additional 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant using a suitable method (e.g., reaction with p-dimethylaminobenzaldehyde or LC-MS/MS).[11]
-
Calculate the percent inhibition and determine the cellular IC50 value.
In Vivo Assessment in Syngeneic Mouse Tumor Models
This protocol outlines a general workflow for evaluating the in vivo efficacy of IDO1 inhibitors.
Objective: To assess the anti-tumor efficacy of an IDO1 inhibitor, alone or in combination with other immunotherapies, in a mouse model.
Materials:
-
Immunocompetent mice (e.g., BALB/c or C57BL/6)
-
Syngeneic tumor cell line (e.g., CT26 colon carcinoma or B16F10 melanoma)
-
Test compounds (this compound, epacadostat) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant the tumor cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, this compound, epacadostat).
-
Administer the test compounds and vehicle control according to a predefined dosing schedule (e.g., once or twice daily oral gavage).
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, collect blood and tumor tissue for pharmacodynamic analysis (e.g., measurement of tryptophan and kynurenine levels by LC-MS/MS) and immunophenotyping of the tumor microenvironment by flow cytometry.[8][11]
-
Evaluate the anti-tumor efficacy based on tumor growth inhibition.
Caption: General experimental workflow for IDO1 inhibitor evaluation.
Conclusion
Both this compound and epacadostat are potent inhibitors of the IDO1 enzyme, a key target in cancer immunotherapy. They exhibit distinct mechanisms of action, with epacadostat acting as a competitive inhibitor and this compound as an uncompetitive inhibitor. While in vitro data from various sources indicate that both compounds are active in the nanomolar range, the absence of direct head-to-head comparative studies, particularly in vivo, makes it challenging to definitively declare one as superior to the other. The choice of inhibitor for further research and development may depend on specific experimental contexts, desired kinetic profiles, and further in vivo efficacy and safety data. The provided experimental protocols offer a foundation for the rigorous evaluation and comparison of these and other novel IDO1 inhibitors.
References
- 1. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. oncotarget.com [oncotarget.com]
- 4. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Indoleamine 2, 3-Dioxygenase in Immune Suppression and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tryptophan Catabolism as Immune Mechanism of Primary Resistance to Anti-PD-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison of CAY10581 and Indoximod for Cancer Research: A Guide for Scientists
In the rapidly evolving landscape of cancer immunotherapy, the inhibition of the indoleamine 2,3-dioxygenase 1 (IDO1) pathway has emerged as a promising strategy to overcome tumor-induced immune suppression. This guide provides a detailed comparison of two key research compounds targeting this pathway: CAY10581 and indoximod. Designed for researchers, scientists, and drug development professionals, this document outlines their distinct mechanisms of action, summarizes key experimental data, and provides detailed experimental protocols to support informed decisions in cancer research.
At a Glance: this compound vs. Indoximod
| Feature | This compound | Indoximod (NLG-8189) |
| Target | Direct, uncompetitive inhibitor of IDO1 enzymatic activity. | Downstream effector of the IDO1 pathway; does not directly inhibit the enzyme. |
| Mechanism of Action | Binds to the IDO1 enzyme, preventing the conversion of tryptophan to kynurenine (B1673888). | Acts as a tryptophan mimetic, reversing the immunosuppressive effects of tryptophan depletion and activating mTOR signaling. |
| Potency (IDO1) | IC50 = 55 nM; Ki = 61-70 nM | Does not directly inhibit IDO1 enzyme activity. |
| Development Stage | Preclinical | Extensively studied in Phase I and II clinical trials. |
| Chemical Class | Pyranonaphthoquinone | Tryptophan analog (D-1-methyl-tryptophan) |
Unraveling the Mechanisms of Action
This compound and indoximod represent two distinct approaches to targeting the IDO1 pathway. This compound is a direct enzymatic inhibitor, while indoximod modulates the downstream consequences of IDO1 activity.
This compound: A Direct IDO1 Inhibitor
This compound, a derivative of pyranonaphthoquinone, functions as a reversible and uncompetitive inhibitor of the IDO1 enzyme.[1][2] This means it binds to the enzyme-substrate complex, locking it in an inactive state and thereby preventing the catalytic conversion of the essential amino acid tryptophan into kynurenine. The reduction in kynurenine levels in the tumor microenvironment is believed to alleviate the suppression of effector T cells and natural killer (NK) cells, allowing for a more robust anti-tumor immune response.
Indoximod: A Downstream Modulator
In contrast, indoximod (the D-isomer of 1-methyl-tryptophan) does not directly inhibit the enzymatic activity of IDO1. Instead, it acts as a tryptophan mimetic.[2] By mimicking tryptophan, indoximod is thought to counteract the downstream effects of tryptophan depletion that are induced by high IDO1 activity in the tumor microenvironment. It effectively signals tryptophan sufficiency to immune cells, leading to the reactivation of the mTOR pathway, which is crucial for T cell proliferation and function.[1] This mechanism relieves the immunosuppressive state without directly blocking the IDO1 enzyme.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct mechanisms of this compound and indoximod in the context of the IDO1 pathway, as well as a general workflow for evaluating IDO1 inhibitors.
References
Head-to-Head Comparison of IDO1 Inhibitors: An In Vitro Perspective
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune-oncology target due to its role in mediating tumor immune evasion.[1][2] The enzyme catalyzes the first and rate-limiting step in the catabolism of L-tryptophan to N-formylkynurenine, leading to a suppressed tumor microenvironment.[1][2] This guide provides a head-to-head in vitro comparison of prominent IDO1 inhibitors, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Performance of IDO1 Inhibitors
The in vitro potency of IDO1 inhibitors is a key determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the in vitro IC50 values for several well-characterized IDO1 inhibitors from both biochemical (enzymatic) and cell-based assays.
| Inhibitor | Biochemical IC50 (nM) | Cell-Based IC50 (nM) | Notes |
| Epacadostat (INCB024360) | ~70[3] | ~12 - 19[3][4] | A reversible, competitive inhibitor that binds to the heme cofactor of IDO1.[1] It is highly selective for IDO1 over IDO2 and TDO2.[4] |
| BMS-986205 (Linrodostat) | Not directly comparable in standard enzymatic assays | ~8 - 9.5[1] | An irreversible inhibitor that binds to the apo-form of IDO1, competing with heme.[1] Its maximum inhibition in cell-based assays is approximately 80%.[1] |
| NLG919 | ~38 | Not consistently reported in direct comparisons | A potent IDO1 inhibitor. |
| PCC0208009 | Not specified in direct comparisons | ~2[5][6] | Demonstrated potent inhibition of IDO activity at a lower dose and for a longer duration compared to INCB024360 and NLG919 in one study.[5][6] |
Experimental Protocols
Robust and reproducible in vitro assays are crucial for the evaluation and comparison of IDO1 inhibitors. Below are detailed methodologies for key experiments.
Biochemical (Cell-Free) Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.
Objective: To determine the IC50 value of a test compound against recombinant human IDO1.
Materials:
-
Recombinant human IDO1 (rhIDO1) protein
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 6.5)[7]
-
Cofactors and additives: 20 mM L-ascorbic acid, 10 µM methylene (B1212753) blue, and 100 µg/mL catalase[7]
-
Substrate: L-Tryptophan (L-Trp)[7]
-
Test compounds (inhibitors) dissolved in DMSO
-
Stop Solution: 30% (w/v) trichloroacetic acid (TCA)[7]
-
Detection Reagent: p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in the assay buffer containing L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (a known IDO1 inhibitor like Epacadostat) and a negative control (DMSO vehicle).
-
Initiate the enzymatic reaction by adding the rhIDO1 enzyme to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 15-60 minutes).
-
Stop the reaction by adding the TCA solution.
-
Incubate the plate for an additional 30 minutes to allow for the conversion of N-formylkynurenine to kynurenine (B1673888).
-
Add the DMAB reagent to each well, which reacts with kynurenine to produce a colored product.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing a more physiologically relevant assessment of inhibitor potency.
Objective: To determine the cellular IC50 value of a test compound in a cell line expressing IDO1.
Materials:
-
Cell Line: HeLa or SKOV-3 cells are commonly used.
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) for IDO1 induction[7]
-
L-Tryptophan
-
Test compounds (inhibitors) dissolved in DMSO
-
Reagents for kynurenine measurement (as in the biochemical assay) or an HPLC system for quantification.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 10-100 ng/mL) and incubate for 24-48 hours.[7]
-
Replace the medium with fresh medium containing various concentrations of the test compound and incubate for 1 hour.[7]
-
Add L-Tryptophan to the wells.
-
Incubate the plates for 24-48 hours to allow for tryptophan catabolism.
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using either the colorimetric method with DMAB or by HPLC.[7]
-
Determine the cellular IC50 values by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration.[7]
Visualizing the IDO1 Pathway and Experimental Workflow
IDO1 Signaling Pathway in the Tumor Microenvironment
The following diagram illustrates the central role of IDO1 in creating an immunosuppressive tumor microenvironment.
Caption: IDO1 pathway leading to immune suppression.
Experimental Workflow for Cell-Based IDO1 Inhibition Assay
This diagram outlines the key steps in the cell-based assay for evaluating IDO1 inhibitor potency.
References
- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Frontiers | Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations [frontiersin.org]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
CAY10581: A Comparative Efficacy Analysis Against Other Pyranonaphthoquinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of CAY10581 with other notable pyranonaphthoquinone derivatives. The information presented is based on available experimental data, offering an objective analysis to inform research and development decisions in the field of cancer therapeutics.
Executive Summary
This compound is a potent and reversible uncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion.[1] This guide compares the inhibitory activity of this compound against IDO1 with the cytotoxic effects of other pyranonaphthoquinone derivatives, such as β-lapachone, α-lapachone, and eleutherine, which exhibit anticancer properties through different mechanisms, primarily topoisomerase inhibition and induction of DNA damage.
Data Presentation: Efficacy and Cytotoxicity Comparison
The following table summarizes the available quantitative data for this compound and other selected pyranonaphthoquinone derivatives. It is important to note that the primary target and mechanism of action for this compound differ from the other compounds listed, making a direct comparison of IC50 values for different assays an indicator of relative potency within their respective mechanistic classes.
| Compound | Target/Assay | Cell Line/System | IC50 / Ki | Reference |
| This compound | IDO1 Inhibition | Recombinant human IDO1 | Ki = 70 nM | [2][3] |
| Cell Viability | Not specified | Minimal impact at 100 µM after 24h | [1] | |
| β-lapachone | Cytotoxicity | Oesophageal cancer (WHCO1) | IC50 = 1.6 - 11.7 µM | [3] |
| Cytotoxicity | Hepatocellular carcinoma (various) | NQO1-dependent | [4] | |
| α-lapachone | Cytotoxicity | Human leukemic cells (K562, Lucena-1, Daudi) | Largely insensitive | [5][6] |
| Eleutherine | Cytotoxicity | Rat Glioma C6 | IC50 = 4.98 µM (24h) | [7][8] |
Mechanism of Action and Signaling Pathways
This compound and the IDO1 Pathway
This compound exerts its effect by inhibiting indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine (B1673888) pathway.[2] In the tumor microenvironment, upregulation of IDO1 by cancer cells leads to tryptophan depletion, which suppresses the proliferation and function of effector T cells and promotes the generation of regulatory T cells (Tregs), thereby facilitating immune escape.[6] By inhibiting IDO1, this compound helps to restore the local tryptophan concentration, thereby enhancing anti-tumor immune responses.
Figure 1: IDO1 Signaling Pathway in Cancer and the Action of this compound.
Other Pyranonaphthoquinone Derivatives: Topoisomerase Inhibition
In contrast to this compound, other pyranonaphthoquinone derivatives like eleutherin, α-lapachone, and β-lapachone have been shown to exert their anticancer effects through mechanisms such as the inhibition of DNA topoisomerase II.[9] Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Their inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.
Figure 2: Workflow for Topoisomerase II Inhibition Assay.
Experimental Protocols
IDO1 Inhibition Assay (for this compound)
The inhibitory activity of this compound against human IDO1 can be determined using a high-performance liquid chromatography (HPLC)-based assay as described by Kumar et al. (2008).
-
Enzyme and Substrate: Recombinant human IDO1 is used as the enzyme source, and L-tryptophan is the substrate.
-
Reaction Mixture: The assay is typically performed in a reaction buffer containing potassium phosphate (B84403) buffer (pH 6.5), ascorbic acid, methylene (B1212753) blue, and catalase.
-
Procedure:
-
The reaction is initiated by the addition of the IDO1 enzyme to the reaction mixture containing L-tryptophan and the inhibitor (this compound) at various concentrations.
-
The reaction is incubated at 25°C for a specified time (e.g., 15 minutes).
-
The reaction is terminated by the addition of trichloroacetic acid.
-
The samples are then centrifuged, and the supernatant is analyzed by HPLC to quantify the formation of the product, N-formylkynurenine.
-
-
Data Analysis: The concentration of N-formylkynurenine is measured by its absorbance at 321 nm. The inhibitor concentration that causes 50% inhibition of enzyme activity (IC50) is calculated. The inhibitor constant (Ki) can be determined by fitting the data to appropriate enzyme inhibition models.
Cell Viability (MTT) Assay (for Cytotoxicity Screening)
The cytotoxicity of pyranonaphthoquinone derivatives against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][7][10][11]
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL) is added to each well, and the plates are incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Topoisomerase II Inhibition Assay
The ability of pyranonaphthoquinone derivatives to inhibit topoisomerase II can be evaluated using a DNA relaxation or decatenation assay.[8][12][13][14]
-
Substrate: Supercoiled plasmid DNA (for relaxation assay) or kinetoplast DNA (kDNA) (for decatenation assay) is used as the substrate.
-
Enzyme: Purified human topoisomerase II is used.
-
Reaction: The reaction mixture contains the DNA substrate, topoisomerase II, the test compound at various concentrations, and a reaction buffer containing ATP and MgCl2.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Analysis: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K. The DNA products are then separated by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized by staining with ethidium (B1194527) bromide. Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed or decatenated DNA compared to the control.
Conclusion
This compound represents a distinct class of pyranonaphthoquinone derivatives that targets the IDO1 pathway, a key mechanism of immune evasion in cancer. Its high potency as an IDO1 inhibitor with minimal direct cytotoxicity suggests a favorable therapeutic window for immunotherapy applications. In contrast, other pyranonaphthoquinones like β-lapachone and eleutherine demonstrate direct cytotoxic effects on cancer cells, often through the inhibition of essential enzymes like topoisomerase II. The choice between these compounds for further drug development will depend on the desired therapeutic strategy: immunomodulation with this compound or direct cytotoxicity with other derivatives. The provided experimental protocols offer a foundation for conducting comparative studies to further elucidate the therapeutic potential of these compounds.
References
- 1. topogen.com [topogen.com]
- 2. Indoleamine 2,3-Dioxygenase Is the Anticancer Target for a Novel Series of Potent Naphthoquinone-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-dioxygenase is the anticancer target for a novel series of potent naphthoquinone-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Targeting the IDO1 pathway in cancer: from bench to bedside | springermedizin.de [springermedizin.de]
- 6. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
Validating CAY10581's On-Target Effects: A Comparative Guide Utilizing IDO1 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of CAY10581, a potent and selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. By juxtaposing experimental data from this compound and other prominent IDO1 inhibitors with the established phenotype of IDO1 knockout (KO) mouse models, this document offers a framework for robust on-target validation and preclinical assessment.
Introduction to this compound and IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immune-regulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine (B1673888). In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and accumulation of kynurenine, which collectively suppress T-cell function and promote immune tolerance, thereby allowing cancer cells to evade immune surveillance.
This compound is a pyranonaphthoquinone derivative identified as a highly specific and reversible uncompetitive inhibitor of IDO1 with an in vitro IC50 of 55 nM. Its mechanism of action makes it a valuable tool for research and a potential candidate for cancer immunotherapy. Validating that the observed in vivo effects of this compound are a direct consequence of IDO1 inhibition is critical for its preclinical and clinical development.
The Gold Standard: IDO1 Knockout Models for On-Target Validation
IDO1 knockout (KO) mice provide an invaluable tool for unequivocally validating the on-target effects of IDO1 inhibitors. These mice lack the IDO1 enzyme, and therefore, any physiological or therapeutic effect observed in wild-type mice that is absent in IDO1 KO mice following treatment with an IDO1 inhibitor can be directly attributed to the inhibition of IDO1.
Phenotype of IDO1 Knockout Mice:
-
Biochemical: IDO1 KO mice exhibit a significant reduction in plasma and tissue kynurenine levels compared to wild-type mice, while tryptophan levels are typically elevated.
-
Immunological: Under normal conditions, IDO1 KO mice have a largely normal immune system development and function. However, in response to specific immunological challenges, such as certain tumors or inflammatory stimuli, they can exhibit enhanced anti-tumor immunity and altered inflammatory responses.
-
General Health: IDO1 KO mice are viable, fertile, and do not display any overt adverse health issues under standard laboratory conditions.
By comparing the response of wild-type and IDO1 KO mice to this compound treatment, researchers can dissect the on-target versus off-target effects of the compound.
Comparative Analysis of IDO1 Inhibitors
To provide context for the evaluation of this compound, this guide includes a comparison with other well-characterized IDO1 inhibitors, Epacadostat and Navoximod. While direct in vivo efficacy, pharmacokinetic (PK), and pharmacodynamic (PD) data for this compound are not extensively available in the public domain, data from structurally related pyranonaphthoquinone derivatives and other potent IDO1 inhibitors provide a basis for expected outcomes.
Table 1: In Vitro Potency of Selected IDO1 Inhibitors
| Compound | Chemical Class | In Vitro IC50 (IDO1) |
| This compound | Pyranonaphthoquinone | 55 nM |
| Epacadostat | Hydroxyamidine | ~10 nM |
| Navoximod | Phenylimidazole | ~75 nM |
Experimental Design for On-Target Validation of this compound
The following experimental workflow is proposed to validate the on-target effects of this compound using IDO1 KO mice.
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_0" { label="Preclinical Model Setup"; bgcolor="#FFFFFF"; "Tumor_Cell_Implantation" [label="Tumor Cell Implantation\n(e.g., CT26 or B16F10)\ninto Wild-Type and IDO1 KO mice"]; }
subgraph "cluster_1" { label="Treatment Groups"; bgcolor="#FFFFFF"; "WT_Vehicle" [label="Wild-Type + Vehicle"]; "WT_this compound" [label="Wild-Type + this compound"]; "KO_Vehicle" [label="IDO1 KO + Vehicle"]; "KO_this compound" [label="IDO1 KO + this compound"]; }
subgraph "cluster_2" { label="Efficacy and Pharmacodynamic Readouts"; bgcolor="#FFFFFF"; "Tumor_Growth_Monitoring" [label="Tumor Growth Monitoring"]; "PK_PD_Analysis" [label="Pharmacokinetic/Pharmacodynamic Analysis\n(Plasma and Tumor Tryptophan/Kynurenine Levels)"]; "Immune_Profiling" [label="Immune Cell Profiling\n(Tumor and Spleen)"]; }
"Tumor_Cell_Implantation" -> {"WT_Vehicle", "WT_this compound", "KO_Vehicle", "KO_this compound"}; {"WT_Vehicle", "WT_this compound", "KO_Vehicle", "KO_this compound"} -> "Tumor_Growth_Monitoring"; "Tumor_Growth_Monitoring" -> "PK_PD_Analysis"; "PK_PD_Analysis" -> "Immune_Profiling"; } Experimental workflow for validating this compound's on-target effects.
Expected Outcomes for On-Target Validation:
-
Tumor Growth Inhibition: this compound is expected to inhibit tumor growth in wild-type mice. This effect should be significantly diminished or absent in IDO1 KO mice, as the target of the drug is not present.
-
Pharmacodynamics: In wild-type mice treated with this compound, a significant decrease in kynurenine and an increase in tryptophan levels in both plasma and tumor tissue are anticipated. In contrast, IDO1 KO mice will already have low basal kynurenine levels, and this compound treatment is not expected to cause further significant changes.
-
Immune Cell Infiltration: Treatment with this compound in wild-type mice is expected to lead to an increase in the infiltration of anti-tumor immune cells, such as CD8+ T cells, and a decrease in immunosuppressive cells, like regulatory T cells (Tregs), within the tumor microenvironment. These immunological changes are expected to be less pronounced or absent in IDO1 KO mice treated with this compound.
Signaling Pathway and Point of Intervention
dot graph "IDO1_Signaling_Pathway" { rankdir="LR"; node [shape="box", style="filled", fontcolor="#FFFFFF"];
"Tryptophan" [fillcolor="#4285F4"]; "IDO1" [fillcolor="#EA4335", label="IDO1\n(Target of this compound)"]; "Kynurenine" [fillcolor="#FBBC05"]; "Immune_Suppression" [fillcolor="#34A853", shape="ellipse"];
"Tryptophan" -> "IDO1" [label="Catalysis", color="#202124", fontcolor="#202124"]; "IDO1" -> "Kynurenine" [color="#202124", fontcolor="#202124"]; "Kynurenine" -> "Immune_Suppression" [label="Promotes", color="#202124", fontcolor="#202124"]; "Tryptophan" -> "Immune_Suppression" [label="Depletion leads to", dir="back", color="#202124", fontcolor="#202124"]; } IDO1 signaling pathway and the point of intervention for this compound.
Experimental Protocols
1. Murine Syngeneic Tumor Model
-
Cell Lines: CT26 (colon carcinoma) or B16F10 (melanoma) cell lines are commonly used.
-
Animals: 6-8 week old female BALB/c (for CT26) or C57BL/6 (for B16F10) wild-type and IDO1 KO mice.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of sterile PBS into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups. Administer this compound (dose to be determined by formulation and preliminary toxicity studies) or vehicle control orally or via intraperitoneal injection daily.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and general health.
-
Endpoint: Euthanize mice when tumors in the control group reach the predetermined maximum size. Collect blood, tumors, and spleens for analysis.
2. Pharmacodynamic Analysis: Measurement of Tryptophan and Kynurenine
-
Sample Preparation: Prepare plasma from collected blood. Homogenize tumor tissue in a suitable buffer.
-
Analytical Method: Use a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the simultaneous quantification of tryptophan and kynurenine in plasma and tumor homogenates.
-
Data Analysis: Calculate the kynurenine-to-tryptophan (K/T) ratio as a key pharmacodynamic biomarker of IDO1 activity.
3. Immune Cell Profiling by Flow Cytometry
-
Sample Preparation: Prepare single-cell suspensions from tumors and spleens.
-
Staining: Stain cells with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for T-cell subsets).
-
Analysis: Acquire data on a flow cytometer and analyze the percentage and absolute numbers of different immune cell populations within the tumor microenvironment and spleen.
Conclusion
Validating the on-target effects of novel therapeutic agents is a cornerstone of drug development. The use of IDO1 knockout mouse models provides a definitive approach to confirm that the anti-tumor and immunomodulatory effects of this compound are mediated through the inhibition of its intended target, IDO1. The experimental framework and comparative data presented in this guide offer a robust strategy for the preclinical evaluation of this compound and other emerging IDO1 inhibitors, ultimately facilitating their translation into effective cancer immunotherapies.
CAY10581: A Comparative Analysis of its Cross-reactivity with Tryptophan-Catabolizing Enzymes
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a detailed comparison of CAY10581, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), and evaluates its cross-reactivity with other key enzymes in the tryptophan catabolism pathway, namely Indoleamine 2,3-dioxygenase 2 (IDO2) and Tryptophan 2,3-dioxygenase (TDO).
This compound, a derivative of pyranonaphthoquinone, has been identified as a highly specific and reversible uncompetitive inhibitor of IDO1 with a reported IC50 value of 55 nM.[1] IDO1 is a critical enzyme in the kynurenine (B1673888) pathway, responsible for the degradation of the essential amino acid tryptophan. This pathway is a key mechanism of immune suppression, often exploited by tumors to evade the host's immune system. Consequently, inhibitors of IDO1 are of significant interest in the field of cancer immunotherapy.
Quantitative Comparison of Inhibitory Activity
Due to the limited availability of public data on the cross-reactivity of this compound, a direct quantitative comparison is challenging. The table below summarizes the known inhibitory activity of this compound against IDO1.
| Enzyme | This compound IC50 (nM) | Comments |
| IDO1 | 55 | Highly potent and specific inhibitor. |
| IDO2 | Data Not Available | - |
| TDO | Data Not Available | - |
The lack of specific IC50 or Ki values for IDO2 and TDO in the reviewed literature prevents a conclusive statement on the degree of selectivity of this compound. However, its description as "highly specific" in scientific literature and by chemical suppliers suggests that its inhibitory activity against IDO2 and TDO is significantly lower than against IDO1.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity, it is crucial to visualize the tryptophan catabolism pathway and the experimental workflow used to assess enzyme inhibition.
The diagram above illustrates how IDO1, IDO2, and TDO initiate the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway. This compound specifically targets and inhibits IDO1, thereby blocking this pathway.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound typically involves both cell-free enzymatic assays and cell-based assays.
Cell-Free Enzymatic Assay for IDO1 Inhibition
This type of assay directly measures the effect of the inhibitor on the purified enzyme.
Objective: To determine the IC50 value of this compound against recombinant human IDO1.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) Blue (cofactor)
-
Ascorbic Acid (cofactor)
-
Catalase
-
Potassium Phosphate (B84403) Buffer (pH 6.5)
-
This compound (test compound)
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Incubator and microplate reader
Procedure:
-
Reagent Preparation: A reaction mixture is prepared in 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbate, 10 μM methylene blue, and 100 μg/mL catalase.[2]
-
Inhibitor Addition: Serial dilutions of this compound (typically dissolved in DMSO) are added to the wells of a 96-well plate. A control with DMSO alone is included.
-
Enzyme Addition: Recombinant human IDO1 is added to each well and pre-incubated with the inhibitor for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by adding L-tryptophan (e.g., 400 μM final concentration).[2]
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).[2]
-
Reaction Termination: The reaction is stopped by adding a solution of 30% (w/v) TCA.[2]
-
Hydrolysis: The plate is then incubated at a higher temperature (e.g., 50-60°C) for approximately 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[2]
-
Detection: A colorimetric reagent, p-DMAB in acetic acid, is added to each well. The p-DMAB reacts with kynurenine to produce a yellow-colored product.[2]
-
Measurement: The absorbance is measured at approximately 480 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Assay for IDO1 Activity
This assay measures the inhibitor's activity in a more physiologically relevant context.
Objective: To assess the ability of this compound to inhibit IDO1 activity in cultured cells.
Materials:
-
Human cell line that expresses IDO1 upon stimulation (e.g., HeLa or A375 cells)
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Cell culture medium and supplements
-
This compound
-
Reagents for kynurenine detection as described above.
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Induction and Treatment: The cell medium is replaced with fresh medium containing IFN-γ (to induce IDO1 expression) and varying concentrations of this compound.
-
Incubation: The cells are incubated for a period sufficient to allow for IDO1 expression and activity (e.g., 24-48 hours).
-
Sample Collection: A portion of the cell culture supernatant is collected from each well.
-
Kynurenine Measurement: The concentration of kynurenine in the supernatant is measured using the TCA and p-DMAB method as described in the cell-free assay.[2]
-
Data Analysis: The IC50 value is calculated based on the reduction of kynurenine production in the presence of the inhibitor.
Conclusion
This compound is a well-established, potent inhibitor of the IDO1 enzyme. While its high specificity is frequently cited, a lack of publicly available, direct comparative data against the other key tryptophan-catabolizing enzymes, IDO2 and TDO, makes a definitive quantitative assessment of its cross-reactivity challenging. For researchers utilizing this compound as a chemical probe, it is crucial to acknowledge this data gap. The experimental protocols provided herein offer a standardized framework for independently verifying the selectivity of this compound or other inhibitors against the full panel of tryptophan-catabolizing enzymes, should recombinant IDO2 and TDO be available. Such analysis is essential for the unambiguous interpretation of experimental results and for the advancement of selective inhibitors in drug development pipelines.
References
A Comparative Guide to CAY10581 and Next-Generation Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein in oncology. By catalyzing the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan to L-kynurenine, IDO1 plays a pivotal role in creating an immunosuppressive tumor microenvironment.[1][2][3] This enzymatic activity depletes tryptophan, which is necessary for T-cell proliferation, and produces kynurenine (B1673888) metabolites that actively suppress effector T cells and promote the generation of regulatory T cells (Tregs).[3][4] Consequently, inhibiting IDO1 is a promising therapeutic strategy to restore anti-tumor immunity.
This guide provides an objective comparison of CAY10581 against key next-generation IDO1 inhibitors, including Linrodostat (B606295) (BMS-986205) and Navoximod (B609430) (GDC-0919), with Epacadostat included as a critical benchmark. The comparison is based on available biochemical data, mechanisms of action, and the experimental protocols used for their evaluation.
Data Presentation: Inhibitor Characteristics
The following table summarizes the key quantitative and qualitative characteristics of this compound and selected next-generation IDO1 inhibitors.
| Inhibitor | Type / Chemical Class | Mechanism of Action | IC50 Value |
| This compound | Pyranonaphthoquinone derivative | Reversible, uncompetitive inhibitor of IDO1.[5][6] | 55 nM[5][7] |
| Linrodostat (BMS-986205) | Quinoline derivative | Irreversible, suicide inhibitor; competes with the heme cofactor for binding to the apo-form of IDO1.[8][9][10] | ~1.1 - 1.7 nM (in cell-based assays)[9] |
| Navoximod (GDC-0919) | Small molecule | Tryptophan noncompetitive inhibitor.[11] | 75 - 90 nM (in cell-based assays)[12] |
| Epacadostat (INCB024360) | Hydroxyamidine | Competitive inhibitor with respect to tryptophan.[10] | ~10 nM (enzymatic); 7.1 nM (cellular)[10][13] |
IDO1 Signaling Pathway
The IDO1 pathway is a key mechanism of acquired immune resistance in cancer.[14] Upon induction by inflammatory stimuli like interferon-gamma (IFN-γ) in the tumor microenvironment, IDO1 is expressed in both tumor cells and antigen-presenting cells.[2] The subsequent depletion of tryptophan and accumulation of kynurenine leads to T-cell anergy and apoptosis, thereby allowing tumor cells to evade immune destruction.[3] Some research also points to a non-enzymatic, signal-transducing function of IDO1 that contributes to an immunoregulatory phenotype.[2][15]
Experimental Protocols
The evaluation of IDO1 inhibitors typically involves a combination of cell-free enzymatic assays and cell-based assays to determine potency and cellular activity.
Cell-Free IDO1 Enzymatic Assay
This assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified recombinant human IDO1.
-
Objective: To determine the direct inhibitory effect of the compound on IDO1 enzyme kinetics and calculate its IC50 value.
-
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Reaction Buffer (e.g., Potassium Phosphate Buffer, pH 6.5)
-
Cofactors and Reagents: Methylene (B1212753) Blue, Ascorbic Acid, Catalase[13][16]
-
Test Compound (e.g., this compound) and Positive Control (e.g., Epacadostat)
-
Detection Reagent: p-Dimethylaminobenzaldehyde (DMAB) in acetic acid, which reacts with kynurenine to produce a colored product.[16]
-
96-well microplate and microplate reader.
-
-
Procedure:
-
A reaction mixture is prepared in the buffer containing L-Tryptophan, ascorbic acid, methylene blue, and catalase.[16]
-
The test compound is added in a series of dilutions to different wells.
-
The reaction is initiated by adding the purified IDO1 enzyme.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
The reaction is stopped (e.g., by adding trichloroacetic acid).[16]
-
The DMAB reagent is added, and after a color development period, the absorbance is measured with a microplate reader.
-
The amount of kynurenine produced is quantified, and the percent inhibition at each compound concentration is calculated relative to a no-inhibitor control.
-
The IC50 value is determined by fitting the dose-response data to a suitable model.[17][18]
-
Cell-Based IDO1 Activity Assay
This assay assesses the compound's ability to inhibit IDO1 activity within a cellular context, providing a more physiologically relevant measure of potency.
-
Objective: To measure the inhibition of kynurenine production in cells expressing IDO1.
-
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SKOV-3, or HEK293 cells engineered to overexpress IDO1).[9][19]
-
Cell culture medium and supplements.
-
IDO1 Inducer: Interferon-gamma (IFN-γ).
-
Test Compound and Positive Control.
-
Reagents for kynurenine detection (as in the enzymatic assay) or analytical equipment like LC-MS/MS for more sensitive quantification.
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are stimulated with IFN-γ to induce the expression of the IDO1 enzyme.
-
After induction, the medium is replaced with fresh medium containing various concentrations of the test compound.
-
The plates are incubated for a set period (e.g., 24-48 hours).
-
After incubation, the cell supernatant is collected.
-
The concentration of kynurenine in the supernatant is measured, typically using the colorimetric method with DMAB or by HPLC/LC-MS.
-
The IC50 value is calculated based on the reduction of kynurenine production in treated versus untreated cells.[20]
-
General Experimental Workflow
The discovery and validation of novel IDO1 inhibitors follow a structured workflow, progressing from initial screening to detailed characterization. This process ensures that lead compounds are not only potent but also possess favorable properties for further development.
Conclusion
This compound is a potent, reversible, and uncompetitive inhibitor of IDO1 with a reported IC50 of 55 nM.[5][6] When benchmarked against next-generation inhibitors, it shows a distinct mechanistic profile. Linrodostat, for example, is an irreversible suicide inhibitor with significantly higher potency in cellular assays (IC50 ~1.1-1.7 nM).[9] Navoximod operates as a noncompetitive inhibitor with a cellular potency (IC50 75-90 nM) that is in a similar range to this compound.[12]
The landscape of IDO1 inhibition has evolved, with a focus on developing compounds with high potency, novel mechanisms of action (such as irreversibility or heme-competition), and improved pharmacokinetic properties for sustained target engagement in vivo.[21][22][23] While early clinical trials of first-generation inhibitors like Epacadostat in combination with checkpoint blockade were disappointing, the therapeutic rationale for targeting the IDO1 pathway remains compelling.[19][24] this compound serves as a valuable research tool and a reference compound with a specific uncompetitive mechanism. The continued development of next-generation inhibitors like Linrodostat, which employ different inhibitory strategies, highlights the ongoing effort to effectively modulate this critical immunosuppressive pathway for cancer therapy.
References
- 1. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. linrodostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. clyte.tech [clyte.tech]
- 19. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell‐Based Identification of New IDO1 Modulator Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Identification and optimisation of next generation inhibitors of IDO1 and TDO - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic effects of CAY10581 with PD-1/PD-L1 inhibitors compared to other IDO inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of various indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors when combined with programmed cell death protein 1 (PD-1) or its ligand (PD-L1) inhibitors. The focus is on providing a comparative analysis of CAY10581 against other notable IDO1 inhibitors: Epacadostat (B560056), Indoximod, and Navoximod (B609430), supported by available preclinical and clinical data.
Executive Summary
The combination of IDO1 inhibitors with PD-1/PD-L1 checkpoint blockade has been a significant area of investigation in immuno-oncology. The rationale lies in the complementary mechanisms of overcoming tumor-induced immunosuppression. While initial clinical data for some combinations showed promise, the field has faced challenges, notably with the phase 3 trial of Epacadostat. This guide aims to provide a clear, data-driven comparison to aid researchers in understanding the landscape of these combination therapies.
A critical finding of this review is the current lack of publicly available preclinical or clinical data on the synergistic effects of This compound with PD-1/PD-L1 inhibitors. While this compound is a potent and highly specific uncompetitive IDO1 inhibitor with a reported IC50 of 55 nM, its evaluation in combination with checkpoint blockade has not been documented in the reviewed literature.[1] Therefore, this guide will focus on a detailed comparison of Epacadostat, Indoximod, and Navoximod, for which experimental data are available.
IDO1 Signaling Pathway and Therapeutic Rationale
IDO1 is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[2] In the tumor microenvironment, upregulation of IDO1 by cancer cells or immune cells leads to the depletion of tryptophan and the accumulation of kynurenine and its metabolites.[3][4] This metabolic shift suppresses the proliferation and function of effector T cells and natural killer (NK) cells while promoting the generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby fostering an immunosuppressive milieu that allows tumors to evade immune destruction.[4]
PD-1 is an inhibitory receptor expressed on activated T cells, and its interaction with PD-L1, often overexpressed on tumor cells, leads to T-cell exhaustion and dysfunction. By inhibiting the IDO1 pathway, the immunosuppressive metabolic environment can be reversed, potentially restoring the anti-tumor activity of T cells. The synergistic hypothesis is that combining an IDO1 inhibitor with a PD-1/PD-L1 blocker will simultaneously release two key brakes on the anti-tumor immune response, leading to a more robust and durable therapeutic effect.
Caption: IDO1 and PD-1/PD-L1 signaling pathways in the tumor microenvironment.
Comparative Analysis of IDO1 Inhibitors
This section provides a comparative overview of this compound and other prominent IDO1 inhibitors based on available data.
| Feature | This compound | Epacadostat | Indoximod | Navoximod (GDC-0919) |
| Mechanism of Action | Uncompetitive IDO1 inhibitor | Competitive IDO1 inhibitor | Tryptophan mimetic, indirect IDO pathway inhibitor | Competitive IDO1 inhibitor |
| IC50 / Potency | 55 nM | ~12 nM (cell-based) | Weak direct IDO1 inhibitor | 70-90 nM (cell-based) |
| Combination Data with PD-1/PD-L1 Inhibitors | No data available | Preclinical and clinical data available | Preclinical and clinical data available | Preclinical and clinical data available |
This compound
This compound is a pyranonaphthoquinone derivative identified as a highly specific and reversible uncompetitive inhibitor of IDO1 with an IC50 of 55 nM.[1] In vitro studies have shown that this compound can abrogate the growth-inhibitory effects of interferon-gamma (IFN-γ) in mesenchymal stem cells.[1] However, to date, there are no published preclinical or clinical studies evaluating the synergistic effects of this compound in combination with PD-1 or PD-L1 inhibitors.
Epacadostat
Epacadostat is a potent and selective oral inhibitor of IDO1. Preclinical studies in various mouse tumor models, including B16-F10 melanoma, demonstrated that the combination of epacadostat with anti-PD-1 or anti-CTLA-4 antibodies resulted in enhanced anti-tumor immunity and tumor growth inhibition compared to either agent alone.[5][6]
Early phase clinical trials of epacadostat in combination with the anti-PD-1 antibody pembrolizumab (B1139204) showed promising results in patients with advanced melanoma. However, the subsequent phase 3 ECHO-301 trial in patients with unresectable or metastatic melanoma was terminated as it failed to demonstrate an improvement in progression-free survival or overall survival for the combination compared to pembrolizumab monotherapy.
Indoximod
Indoximod is an orally administered small-molecule that acts as a tryptophan mimetic to inhibit the IDO pathway. Its mechanism differs from direct enzymatic inhibitors like epacadostat. Preclinical studies have shown that indoximod can synergize with checkpoint inhibitors to enhance anti-tumor immune responses.[7]
In a phase 2 clinical trial, the combination of indoximod with pembrolizumab in patients with advanced melanoma demonstrated an objective response rate (ORR) of 51% and a complete response (CR) rate of 20%.[8] The combination was reported to be well-tolerated.[8]
Navoximod (GDC-0919)
Navoximod is a potent and selective oral inhibitor of IDO1. Preclinical studies have shown that navoximod in combination with an anti-PD-L1 antibody leads to enhanced activation of intratumoral CD8+ T cells and improved tumor growth inhibition compared to monotherapy.[9]
A phase 1b clinical trial evaluated navoximod in combination with the anti-PD-L1 antibody atezolizumab in patients with advanced solid tumors. The combination was found to be safe and well-tolerated.[9] While clinical activity was observed, the study concluded that there was no clear evidence of benefit from adding navoximod to atezolizumab.[9]
Quantitative Data from Clinical Trials
The following tables summarize key efficacy and safety data from selected clinical trials of IDO1 inhibitors in combination with PD-1/PD-L1 inhibitors.
Table 1: Efficacy of IDO1 Inhibitor + PD-1/PD-L1 Inhibitor Combinations in Advanced Melanoma
| Trial (Inhibitor + Checkpoint Inhibitor) | Phase | N | ORR (%) | CR (%) | DCR (%) | PFS (months) | Reference |
| ECHO-202/KEYNOTE-037 (Epacadostat + Pembrolizumab) | I/II | 54 | 56 | 13 | 78 | 12.4 | [3] |
| Phase II (Indoximod + Pembrolizumab) | II | 89 | 51 | 20 | 70 | 12.4 | [8] |
Table 2: Efficacy of Navoximod + Atezolizumab in Advanced Solid Tumors
| Trial (Inhibitor + Checkpoint Inhibitor) | Phase | N | Tumor Types | ORR (%) | CR (%) | Reference |
| Phase Ib (Navoximod + Atezolizumab) | Ib | 157 | Various Solid Tumors | 10 | <1 | [9] |
Experimental Protocols
Detailed experimental protocols from preclinical studies are often not fully published. However, a general workflow for evaluating the synergy of an IDO1 inhibitor with a PD-1/PD-L1 inhibitor in a syngeneic mouse tumor model is described below.
Caption: A representative preclinical experimental workflow.
Key Methodological Details from Preclinical Studies:
-
Mouse Models: Commonly used syngeneic mouse models include B16-F10 (melanoma), CT26 and MC38 (colon carcinoma) implanted in immunocompetent mice (e.g., C57BL/6 or BALB/c).[10]
-
Tumor Cell Implantation: Tumor cells are typically injected subcutaneously into the flank of the mice.
-
Treatment Administration: IDO1 inhibitors are often administered orally (p.o.) once or twice daily. Anti-PD-1/PD-L1 antibodies are typically administered intraperitoneally (i.p.) on a schedule such as every 3-4 days.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: Key endpoints include tumor growth inhibition (TGI) and overall survival. At the end of the study, tumors and spleens are often harvested for immunophenotyping by flow cytometry to analyze the composition and activation state of immune cell populations.
Logical Comparison Framework
The following diagram illustrates the logical framework for comparing this compound with other IDO1 inhibitors in the context of combination therapy with PD-1/PD-L1 blockade.
Caption: Logical framework for comparing IDO1 inhibitors.
Conclusion
While this compound is a potent IDO1 inhibitor, the absence of data on its combination with PD-1/PD-L1 blockade makes a direct comparison of its synergistic effects impossible at this time. Further preclinical studies are warranted to evaluate its potential in this therapeutic context.
Among the other IDO1 inhibitors, the initial promise from early-phase clinical trials has been tempered by the negative results of the phase 3 trial with Epacadostat. Indoximod and Navoximod have shown some clinical activity in combination with checkpoint inhibitors, but the overall benefit remains a subject of ongoing research and discussion. The differing mechanisms of action, particularly that of Indoximod, may warrant further investigation to identify specific patient populations or tumor types that may benefit from this combination approach. Researchers and drug developers should carefully consider the lessons learned from past trials and focus on robust preclinical models and biomarker strategies to guide the future development of IDO1 inhibitor and PD-1/PD-L1 inhibitor combination therapies.
References
- 1. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic therapy to enhance therapeutic effects of PD-1 inhibition in therapy-resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the tumor microenvironment by liposomal Epacadostat in combination with liposomal gp100 vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AntiâPD-L1 Antibody and/or 17β-Estradiol Treatment Induces Changes in the Gut Microbiome in MC38 Colon Tumor Model [e-crt.org]
- 9. COX-2 inhibitors decrease expression of PD-L1 in colon tumors and increase the influx of Type I tumor infiltrating lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes and therapeutic candidates is paramount. This guide provides a detailed comparison of two prominent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), CAY10581 and navoximod (B609430), focusing on their mechanisms of action and available in vivo efficacy data.
Both this compound and navoximod target the IDO1 enzyme, a critical regulator of immune responses. IDO1 catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. In the tumor microenvironment, elevated IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine and its metabolites. This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation of immunosuppressive regulatory T cells (Tregs), thereby allowing cancer cells to evade immune destruction. By inhibiting IDO1, both this compound and navoximod aim to restore anti-tumor immunity.
Mechanism of Action at a Glance
| Feature | This compound | Navoximod (GDC-0919) |
| Target | Indoleamine 2,3-dioxygenase (IDO) | Indoleamine 2,3-dioxygenase 1 (IDO1) |
| Inhibition Type | Reversible, uncompetitive | Potent inhibitor |
| In Vitro Potency (IC50) | 55 nM[1][2][3][4] | 75 nM (EC50)[2][3][4] |
Navoximod is an orally available small molecule that potently inhibits the IDO1 enzyme.[1][5] By blocking the conversion of tryptophan to kynurenine, navoximod restores the proliferation and activation of various immune cells, including dendritic cells, NK cells, and T lymphocytes, and reduces the population of tumor-associated Tregs.[1][5]
This compound, a pyranonaphthoquinone derivative, is a highly specific and reversible uncompetitive inhibitor of IDO.[1][2][3][4] Its potent enzymatic inhibition suggests a similar downstream immunological effect to navoximod, aiming to alleviate the immunosuppressive tumor microenvironment.
Signaling Pathway and Experimental Workflow
The diagram below illustrates the IDO1 signaling pathway targeted by both inhibitors and a general workflow for assessing their in vivo efficacy.
Caption: IDO1 pathway and points of inhibition by this compound and navoximod.
Caption: A typical experimental workflow for evaluating IDO1 inhibitors in vivo.
In Vivo Efficacy Data: Navoximod
Numerous preclinical in vivo studies have evaluated the efficacy of navoximod. A single oral administration in mice has been shown to reduce plasma and tissue kynurenine concentrations by approximately 50%. In a B16F10 melanoma model, navoximod markedly enhanced anti-tumor responses when combined with a vaccine.
| Animal Model | Dosing Regimen | Key In Vivo Findings | Reference |
| B16F10 tumor-bearing mice | Not specified | Markedly enhanced anti-tumor responses to vaccination. A single oral administration reduced plasma and tissue kynurenine by ~50%. | [3] |
| CT26 tumor-bearing Balb/c mice | 100 mg/kg, orally, twice daily for 12 days (as part of a comparison with other IDO inhibitors) | Suppressed kynurenine in plasma, tumors, and lymph nodes. | [3] |
In Vivo Efficacy Data: this compound
Experimental Protocols
General In Vivo Efficacy Study Protocol (Syngeneic Mouse Model)
-
Cell Culture: Murine tumor cells (e.g., CT26 colon carcinoma or B16F10 melanoma) are cultured in appropriate media and conditions.
-
Tumor Implantation: A specified number of tumor cells are implanted subcutaneously or orthotopically into the flank of syngeneic mice (e.g., BALB/c for CT26, C57BL/6 for B16F10).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width2).
-
Randomization and Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups (e.g., vehicle control, navoximod, this compound, combination therapy). The investigational compounds are administered via an appropriate route (e.g., oral gavage) at a specified dose and schedule.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. Primary endpoints often include tumor growth inhibition and overall survival.
-
Pharmacodynamic Analysis: At the end of the study, blood and tumor tissue are collected to measure tryptophan and kynurenine levels (e.g., by LC-MS/MS) to confirm target engagement.
-
Immunophenotyping: Tumor-infiltrating lymphocytes and splenocytes can be analyzed by flow cytometry to assess changes in immune cell populations (e.g., CD8+ T cells, Tregs).
Summary and Conclusion
Both this compound and navoximod are potent inhibitors of the immunosuppressive enzyme IDO1. Navoximod has been more extensively characterized in in vivo models and has demonstrated its ability to modulate the kynurenine pathway and enhance anti-tumor immunity, both as a single agent and in combination therapies. While this compound exhibits high in vitro potency and belongs to a class of compounds with genetically validated in vivo IDO1 targeting, specific in vivo efficacy data for this compound is lacking in the currently available literature.
For researchers selecting an IDO1 inhibitor for in vivo studies, navoximod represents a well-documented option with established protocols and expected outcomes. This compound, on the other hand, may serve as a valuable tool for in vitro studies and as a starting point for further medicinal chemistry optimization and subsequent in vivo characterization. A direct head-to-head in vivo comparison would be necessary to definitively determine the relative efficacy of these two compounds.
References
- 1. connectsci.au [connectsci.au]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamine 2,3-Dioxygenase Is the Anticancer Target for a Novel Series of Potent Naphthoquinone-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating CAY10581's mechanism of action with structural biology techniques
A comprehensive guide for researchers, scientists, and drug development professionals on validating the mechanism of action of CAY10581, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), through structural biology techniques. This guide provides a comparative analysis with alternative IDO1 inhibitors, supported by experimental data and detailed protocols.
This compound is a highly specific and reversible uncompetitive inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 55 nM.[1] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. This enzymatic activity is a key mechanism of immune suppression in the tumor microenvironment, making IDO1 a prime target for cancer immunotherapy. Validating the precise mechanism by which small molecules like this compound inhibit IDO1 is crucial for advancing their development as therapeutic agents. Structural biology techniques, in conjunction with biochemical assays, provide the atomic-level detail necessary to elucidate these mechanisms.
Comparative Analysis of IDO1 Inhibitors
This guide compares this compound with other well-characterized IDO1 inhibitors: Epacadostat, Navoximod, and Indoximod. These alternatives exhibit different mechanisms of action and binding modes, providing a valuable context for understanding this compound.
| Inhibitor | Target | IC50 / Ki | Mechanism of Action | Structural Data Available |
| This compound | IDO1 | 55 nM (IC50)[1] | Reversible, Uncompetitive | Molecular Modeling (of analog) |
| Epacadostat | IDO1 | ~10 nM (IC50) | Competitive, Reversible | X-ray Co-crystal Structure |
| Navoximod | IDO1 | 7 nM (Ki), 75 nM (EC50) | Potent IDO pathway inhibitor | X-ray Co-crystal Structure |
| Indoximod | IDO Pathway | (Does not directly inhibit IDO1 enzyme) | Tryptophan mimetic, modulates mTOR pathway | No direct binding to IDO1 |
Elucidating Mechanism of Action with Structural Biology
Structural biology techniques are indispensable for visualizing the direct interaction between an inhibitor and its target protein. These methods provide a detailed map of the binding site and the conformational changes that occur upon binding, thereby validating the mechanism of action.
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. By crystallizing the target protein in the presence of the inhibitor, researchers can visualize the precise binding mode, identify key interacting residues, and understand the basis of inhibitor potency and selectivity.
Experimental Protocol: X-ray Crystallography of IDO1-Inhibitor Complex
-
Protein Expression and Purification: Express recombinant human IDO1 in a suitable expression system (e.g., E. coli). Purify the protein to homogeneity using affinity and size-exclusion chromatography.
-
Crystallization: Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods. Screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives) to obtain well-diffracting crystals of apo-IDO1.
-
Soaking or Co-crystallization:
-
Soaking: Transfer apo-IDO1 crystals to a solution containing the inhibitor (e.g., this compound) at a concentration several-fold higher than its IC50. Allow the inhibitor to diffuse into the crystal over a period of hours to days.[2]
-
Co-crystallization: Mix the purified IDO1 protein with the inhibitor prior to setting up crystallization trials.
-
-
Data Collection: Flash-cool the crystals in a cryoprotectant solution and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build the atomic model of the IDO1-inhibitor complex and refine it to obtain a high-resolution structure.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile technique for studying protein-ligand interactions in solution. It can provide information on the binding site, affinity, and conformational changes of the protein upon ligand binding. Chemical shift perturbation (CSP) mapping is a common NMR experiment used to identify the binding site of a small molecule on a protein.
Experimental Protocol: NMR Spectroscopy for IDO1-Ligand Binding
-
Protein Preparation: Prepare a solution of uniformly ¹⁵N-labeled IDO1 in a suitable NMR buffer.
-
NMR Data Acquisition: Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled IDO1.
-
Titration: Add increasing concentrations of the inhibitor (e.g., this compound) to the protein sample and acquire a 2D ¹H-¹⁵N HSQC spectrum at each concentration point.
-
Data Analysis: Monitor the changes in the chemical shifts of the protein's backbone amide signals. Residues exhibiting significant chemical shift perturbations upon inhibitor binding are likely part of or in close proximity to the binding site.
-
Binding Affinity Determination: The dissociation constant (Kd) can be calculated by fitting the chemical shift perturbation data to a binding isotherm.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is an emerging technique for determining the structure of biological macromolecules. While it has been particularly powerful for large protein complexes, recent advances have made it applicable to smaller proteins as well. Cryo-EM can be a valuable alternative when obtaining high-quality crystals for X-ray crystallography is challenging.
Biochemical Validation
Biochemical assays are essential for quantifying the inhibitory potency of a compound and determining its mode of inhibition.
IDO1 Inhibition Assay
This assay measures the enzymatic activity of IDO1 by quantifying the production of its product, kynurenine.
Experimental Protocol: IDO1 Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human IDO1 enzyme, L-tryptophan (substrate), and necessary co-factors in an appropriate buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of kynurenine produced. This can be done using various methods, including a colorimetric assay with p-dimethylaminobenzaldehyde or a fluorogenic assay.[4][5][6]
-
Data Analysis: Plot the percentage of IDO1 inhibition against the inhibitor concentration to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Experimental Protocol: Isothermal Titration Calorimetry (ITC) for IDO1-Inhibitor Interaction
-
Sample Preparation: Prepare solutions of purified IDO1 and the inhibitor (e.g., this compound) in the same dialysis buffer to minimize heat of dilution effects.
-
ITC Experiment: Fill the ITC sample cell with the IDO1 solution and the injection syringe with the inhibitor solution.
-
Titration: Perform a series of injections of the inhibitor into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.[7][8][9]
Visualizing the Molecular Interactions
The following diagrams illustrate the key concepts and workflows discussed in this guide.
IDO1 Signaling Pathway and Inhibition by this compound.
Experimental workflow for validating inhibitor mechanism of action.
Logical relationship in mechanism of action validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1 in a new crystal form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1 in a new crystal form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tainstruments.com [tainstruments.com]
- 9. Khan Academy [khanacademy.org]
Comparative Analysis of CAY10581: An Indoleamine 2,3-Dioxygenase (IDO1) Inhibitor in the Context of Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CAY10581, a potent inhibitor of indoleamine 2,3-dioxygenase (IDO1), a critical enzyme implicated in cancer immune evasion. Contrary to cytotoxic agents, this compound's therapeutic potential lies in its ability to modulate the tumor microenvironment and restore anti-tumor immunity. This document outlines the mechanism of action of this compound, compares it with other IDO1 inhibitors, and provides detailed experimental protocols for its evaluation.
Introduction to this compound and its Target: IDO1
This compound is a pyranonaphthoquinone derivative that acts as a highly specific and reversible uncompetitive inhibitor of IDO1.[1] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[2][3] In the context of cancer, elevated IDO1 activity in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines.[4][5] This metabolic alteration suppresses the proliferation and function of effector T cells while promoting the generation of regulatory T cells, thereby fostering an immunosuppressive environment that allows tumor cells to evade immune destruction.[4][5]
Given its mechanism, this compound is not directly cytotoxic to cancer cells. One report indicates that it has a minimal impact on cell viability at concentrations up to 100 μM after 24 hours of treatment.[1] Therefore, its evaluation in different cancer cell lines should focus on its ability to inhibit IDO1 activity and reverse the downstream immunosuppressive effects, rather than on direct cell killing.
Comparative Data of IDO1 Inhibitors
This compound belongs to a class of naphthoquinone-based IDO inhibitors.[2][6] Its potency is comparable to or greater than other well-known IDO1 inhibitors that have been evaluated in clinical trials. The table below summarizes key parameters for this compound and provides a comparison with other notable IDO1 inhibitors.
| Compound | Chemical Class | Mechanism of Inhibition | Potency (IC50/Ki) | Reference(s) |
| This compound | Pyranonaphthoquinone | Reversible, Uncompetitive | IC50: 55 nM; Ki: 61-70 nM | [1][2][6] |
| Epacadostat (INCB024360) | Hydroxyamidine | Reversible, Competitive | IC50: ~10 nM | [3][7] |
| Navoximod (GDC-0919) | Naphthyridine | Reversible, Competitive | IC50: ~67 nM | [5] |
| BMS-986205 | Not specified | Irreversible | IC50: ~2 nM | [5][8] |
| Indoximod (NLG8189) | Tryptophan analog | Indirect, acts downstream of IDO1 | Not a direct enzyme inhibitor | [4][5] |
Signaling Pathways and Experimental Workflows
IDO1-Mediated Immune Suppression Signaling Pathway
The following diagram illustrates the central role of IDO1 in creating an immunosuppressive tumor microenvironment.
Mechanism of Action of this compound
This compound acts as an uncompetitive inhibitor of IDO1. This means it binds to the enzyme-substrate complex, preventing the catalytic conversion of tryptophan to kynurenine.
Experimental Protocols
Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
This protocol is adapted from established methods to measure IDO1 activity in cancer cell lines by quantifying the production of kynurenine.[3][9]
Objective: To determine the IC50 of this compound for IDO1 inhibition in a cellular context.
Materials:
-
Cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3, HeLa).[3]
-
Cell culture medium and supplements.
-
Recombinant human interferon-gamma (IFNγ).
-
This compound and other comparators (e.g., Epacadostat).
-
96-well cell culture plates.
-
Trichloroacetic acid (TCA).
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid.
-
Microplate reader.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., SKOV-3) at a density of 3 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.[3]
-
IDO1 Induction: The next day, replace the medium with fresh medium containing IFNγ at a final concentration of 100 ng/mL to induce IDO1 expression.[3]
-
Inhibitor Treatment: Immediately add serial dilutions of this compound and other control inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.[3]
-
Kynurenine Detection:
-
Carefully collect 140 µL of the conditioned medium from each well.[3]
-
Add 10 µL of 6.1 N TCA to each sample, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[3]
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new 96-well plate and add an equal volume of DMAB reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis: Create a kynurenine standard curve to quantify the concentration in the samples. Plot the percentage of IDO1 inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
T-Cell Co-culture Assay
This assay evaluates the functional consequence of IDO1 inhibition by measuring the restoration of T-cell proliferation and function in the presence of IDO1-expressing cancer cells.[3][10]
Objective: To assess the ability of this compound to reverse IDO1-mediated T-cell suppression.
Materials:
-
IDO1-expressing cancer cell line (pre-treated with IFNγ).
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat).
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA).
-
Cell proliferation dye (e.g., CFSE) or assay kit (e.g., MTS/WST-1).
-
This compound and control inhibitors.
-
Flow cytometer or microplate reader.
Workflow:
Detailed Steps:
-
Prepare Cancer Cells: Seed cancer cells and treat with IFNγ for 24 hours to induce IDO1 expression. On the day of the co-culture, wash the cells to remove excess IFNγ.
-
Prepare T-Cells: Isolate PBMCs or use a T-cell line. For proliferation analysis, label the T-cells with a proliferation dye like CFSE according to the manufacturer's protocol.
-
Set up Co-culture: Add the prepared T-cells to the wells containing the IDO1-expressing cancer cells at an appropriate effector-to-target ratio (e.g., 10:1).
-
Treatment and Activation: Add this compound (and controls) and a T-cell activation stimulus to the co-culture.
-
Incubation: Incubate for 72-96 hours.
-
Analysis:
-
Proliferation: Harvest the T-cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE intensity indicates cell division.
-
Cytokine Secretion: Collect the supernatant and measure the concentration of T-cell-derived cytokines (e.g., IFNγ, IL-2) using ELISA or a cytometric bead array (CBA).
-
Viability: T-cell and cancer cell viability can be assessed using specific markers and flow cytometry or by using a metabolic assay if analyzing total well viability.
-
Conclusion
This compound is a potent and specific uncompetitive inhibitor of IDO1. Its anticancer activity is not based on direct cytotoxicity but on the reversal of immune suppression within the tumor microenvironment. Comparative studies should therefore focus on its inhibitory effect on IDO1 enzymatic activity and the downstream functional consequences on immune cells, particularly T-cells. The provided experimental protocols offer a framework for evaluating this compound and comparing its efficacy against other IDO1 pathway inhibitors in relevant in vitro cancer models. This approach will provide a more accurate and meaningful assessment of its therapeutic potential for researchers and drug development professionals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indoleamine 2,3-Dioxygenase Is the Anticancer Target for a Novel Series of Potent Naphthoquinone-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoleamine 2,3-dioxygenase is the anticancer target for a novel series of potent naphthoquinone-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An adverse tumor-protective effect of IDO1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the specificity of CAY10581 for IDO1 over IDO2 and TDO
A detailed comparison of CAY10581 with other key inhibitors targeting the immunosuppressive enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). This guide provides researchers, scientists, and drug development professionals with a comparative analysis of inhibitor specificity against the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO), supported by available data and generalized experimental protocols.
Comparative Inhibitor Specificity
The table below summarizes the inhibitory concentrations (IC50) of this compound and other prominent IDO1 inhibitors against IDO1, IDO2, and TDO. This data is essential for researchers selecting the most appropriate tool compound for their studies, where distinguishing between the activities of these enzymes is critical.
| Inhibitor | IDO1 IC50 (nM) | IDO2 IC50 (nM) | TDO IC50 (nM) | Fold Selectivity (IDO1 vs. IDO2) | Fold Selectivity (IDO1 vs. TDO) |
| This compound | 55[1] | Data not available | Data not available | Data not available | Data not available |
| Epacadostat | ~10 - 72 | >10,000 | >10,000 | >1000 | >1000 |
| Linrodostat (BMS-986205) | 1.1 - 1.7 | Data not available | >2000 | Data not available | >1176 |
| Navoximod (GDC-0919) | 7 (Ki) / 75 (EC50) | Data not available | Data not available | Data not available | Data not available |
The Tryptophan Catabolic Pathway and Points of Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1), Indoleamine 2,3-dioxygenase 2 (IDO2), and Tryptophan 2,3-dioxygenase (TDO) are the three enzymes that catalyze the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan catabolism. The depletion of tryptophan and the accumulation of its metabolites, such as kynurenine, lead to an immunosuppressive microenvironment that can facilitate tumor immune evasion. The following diagram illustrates this pathway and the points of enzymatic inhibition.
Caption: The kynurenine pathway of tryptophan metabolism and points of inhibition.
Experimental Protocols for Assessing Inhibitor Specificity
To determine the specificity of an inhibitor like this compound, its inhibitory activity is measured against purified recombinant IDO1, IDO2, and TDO enzymes. Below is a generalized protocol for such an assessment.
Biochemical Enzyme Inhibition Assay
1. Reagents and Materials:
-
Purified recombinant human IDO1, IDO2, and TDO enzymes.
-
L-Tryptophan (substrate).
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5).
-
Cofactors and reducing agents (e.g., methylene (B1212753) blue, ascorbic acid, catalase).
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well UV-transparent microplates.
-
Spectrophotometer capable of reading absorbance at ~321 nm.
2. Assay Procedure:
-
Prepare a reaction mixture containing assay buffer, cofactors, and the respective enzyme (IDO1, IDO2, or TDO).
-
Add serial dilutions of the test inhibitor to the wells of the microplate. Include a vehicle control (e.g., DMSO) for baseline activity.
-
Initiate the enzymatic reaction by adding L-Tryptophan to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
Measure the formation of N-formylkynurenine by reading the absorbance at approximately 321 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
The following diagram outlines the general workflow for determining inhibitor specificity.
Caption: A generalized workflow for assessing the specificity of an IDO/TDO inhibitor.
Conclusion
This compound is a potent inhibitor of IDO1. While it is reported to be highly specific, the lack of publicly available quantitative data for its activity against IDO2 and TDO makes a direct comparison of its selectivity profile with that of other inhibitors like Epacadostat and Linrodostat challenging. Researchers should consider this lack of quantitative specificity data when selecting this compound for studies where discrimination between IDO1, IDO2, and TDO activity is crucial. The provided experimental framework offers a basis for conducting such specificity assessments.
References
The Evolving Landscape of IDO Inhibitor Combination Therapies: A Comparative Guide
The inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism, has been a promising strategy in cancer immunotherapy. By blocking IDO1, the aim is to reverse the immunosuppressive tumor microenvironment and enhance anti-tumor immune responses. CAY10581 has been identified as a potent and reversible uncompetitive inhibitor of IDO1 with an IC50 of 55 nM.[1] However, a comprehensive evaluation of its efficacy in combination therapies through publicly available preclinical and clinical data remains limited. This guide provides a comparative framework for evaluating IDO inhibitor combination therapies, drawing on data from more extensively studied inhibitors such as Epacadostat, Indoximod, Linrodostat, and Navoximod, to contextualize the potential of this compound and outline the necessary data for a thorough comparison.
Mechanism of Action and the Rationale for Combination Therapy
IDO1 is an intracellular enzyme that catalyzes the rate-limiting step in the degradation of the essential amino acid tryptophan to kynurenine.[2][3] This process has two main immunosuppressive effects: the depletion of tryptophan, which is necessary for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T cells (Tregs). By inhibiting IDO1, the goal is to restore T-cell function and enhance the body's natural anti-tumor immunity.
Given that IDO inhibitors primarily act by modulating the immune system rather than directly killing cancer cells, they are prime candidates for combination therapies. The most explored combinations are with immune checkpoint inhibitors (ICIs) and chemotherapy. ICIs, such as anti-PD-1 and anti-CTLA-4 antibodies, work by releasing the "brakes" on the immune system, while IDO inhibitors aim to create a more favorable, less immunosuppressive tumor microenvironment for these activated immune cells to function effectively. Chemotherapy, in addition to its cytotoxic effects, can induce immunogenic cell death, releasing tumor antigens and further stimulating an anti-tumor immune response that can be augmented by IDO inhibition.
Comparative Analysis of IDO Inhibitors in Combination Therapy
A direct comparison of this compound with other IDO inhibitors is challenging due to the lack of published combination therapy data for this compound. However, we can establish a framework for comparison based on key preclinical and clinical parameters, populated with data from other well-studied IDO inhibitors.
Preclinical Efficacy
Preclinical studies are crucial for establishing the initial efficacy and mechanism of action of a drug combination. Key parameters include in vitro potency, in vivo tumor growth inhibition, and effects on the tumor microenvironment.
Table 1: Preclinical Characteristics of Selected IDO Inhibitors
| Parameter | This compound | Epacadostat (INCB024360) | Indoximod (NLG8189) | Linrodostat (BMS-986205) | Navoximod (GDC-0919/NLG919) |
| Mechanism | Reversible, uncompetitive | Reversible, competitive | Tryptophan mimetic, indirect | Irreversible | Reversible, non-competitive |
| IC50/EC50 | 55 nM (IC50)[1] | ~10 nM (IC50) | Not a direct enzyme inhibitor | ~2 nM (IC50) | ~75 nM (EC50)[3] |
| Combination Data (Preclinical) | Not available | Synergistic tumor growth inhibition with anti-PD-1 and anti-CTLA-4 in murine models. | Enhanced efficacy of chemotherapy and checkpoint inhibitors. | Potent anti-tumor activity in combination with nivolumab (B1139203) in preclinical models. | Synergistic anti-tumor effects with paclitaxel (B517696) in a murine melanoma model. |
Experimental Protocols: Preclinical Efficacy
-
In Vitro IDO1 Inhibition Assay: The half-maximal inhibitory concentration (IC50) is determined by incubating the recombinant human IDO1 enzyme with varying concentrations of the inhibitor. The conversion of tryptophan to N-formylkynurenine is then measured, typically by spectrophotometry.
-
Cell-Based IDO1 Activity Assay: Human tumor cells (e.g., HeLa) are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression. The cells are then treated with the IDO inhibitor, and the concentration of kynurenine in the cell culture supernatant is measured using liquid chromatography-mass spectrometry (LC-MS).
-
In Vivo Tumor Models: Syngeneic mouse tumor models (e.g., B16-F10 melanoma, CT26 colon carcinoma) are commonly used. Mice bearing tumors are treated with the IDO inhibitor alone, the combination partner (e.g., anti-PD-1 antibody, chemotherapy) alone, or the combination. Tumor growth is monitored over time. At the end of the study, tumors can be harvested for analysis of the tumor microenvironment.
-
Tumor Microenvironment Analysis: This involves techniques such as flow cytometry or immunohistochemistry to quantify the infiltration of immune cells (e.g., CD8+ T cells, Tregs) and analysis of cytokine levels within the tumor.
References
Preclinical Comparison of CAY10581 and Other Indoleamine 2,3-Dioxygenase (IDO) Inhibitors
A Meta-analysis for Researchers and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator, playing a pivotal role in tumor immune evasion by catalyzing the degradation of the essential amino acid tryptophan. This process leads to the suppression of T-cell activity and the promotion of an immunosuppressive tumor microenvironment.[1][2] Consequently, the development of small molecule inhibitors targeting IDO1 has been a significant focus in cancer immunotherapy. This guide provides a detailed, data-driven comparison of the preclinical performance of CAY10581 and other notable IDO inhibitors, including Epacadostat, Navoximod, and Indoximod, based on available experimental data.
In Vitro Potency: A Comparative Overview
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other selected IDO1 inhibitors from various preclinical studies.
| Inhibitor | IC50 (IDO1) | Assay Type | Notes |
| This compound | 55 nM[3] | Enzymatic Assay | A pyranonaphthoquinone derivative, described as a highly specific and reversible uncompetitive inhibitor.[3] |
| Epacadostat (INCB024360) | ~10 nM[4][5][6] | Human IDO1 Cellular Assay | Potent and selective inhibitor.[4][5] |
| 71.8 nM[4][5][7][8] | Enzymatic Assay | ||
| 52.4 nM[4][5] | Mouse IDO1 Cellular Assay | ||
| Navoximod (GDC-0919/NLG-919) | 28 nM[9][10] | Recombinant Human IDO1 Enzymatic Assay | Potent inhibitor of the IDO pathway.[11][12] |
| 70 nM[10] | Human IDO Cellular Assay | ||
| 75 nM[11][12][13] | Cellular Assay (EC50) | ||
| 90 nM[10] | Human T-cell Proliferation MLR Assay (EC50) | ||
| Indoximod (D-1MT) | Weak inhibitor | Enzymatic Assay | Acts downstream of IDO1, affecting mTOR signaling, rather than directly inhibiting the enzyme.[14][15][16] |
IDO1 Signaling Pathway and Inhibition
The IDO1 enzyme is a central player in a complex signaling network that leads to immune suppression within the tumor microenvironment. Inflammatory signals, such as interferon-gamma (IFN-γ), upregulate IDO1 expression in tumor cells and antigen-presenting cells.[17][18] IDO1 then catabolizes tryptophan into kynurenine (B1673888). This depletion of tryptophan and accumulation of kynurenine leads to the suppression of effector T cells and natural killer (NK) cells, while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2][19] IDO1 inhibitors aim to block this pathway, thereby restoring anti-tumor immunity.[20]
Caption: IDO1 signaling pathway and points of inhibition.
In Vivo Efficacy
Preclinical in vivo studies, typically in mouse models of cancer, are crucial for evaluating the therapeutic potential of IDO1 inhibitors. These studies often assess the impact of the inhibitor on tumor growth, either as a monotherapy or in combination with other immunotherapies, and measure pharmacodynamic markers like kynurenine levels.
| Inhibitor | Animal Model | Dosing Regimen | Key In Vivo Findings |
| This compound | No publicly available in vivo data found. | N/A | Further studies are needed to determine the in vivo efficacy. |
| Epacadostat | CT26 tumor-bearing Balb/c mice[4][21] | 100 mg/kg, orally, twice daily for 12 days[4][21] | Suppressed kynurenine in plasma, tumors, and lymph nodes.[4][21] |
| Naive C57BL/6 mice[4] | 50 mg/kg, orally | Decreased plasma kynurenine levels within 1 hour, with at least 50% suppression maintained for 8 hours.[4] | |
| Navoximod | Panc02 murine pancreatic adenocarcinoma model[9] | 500 mg/kg | Decreased tumor volume.[9] |
| B16F10 tumor-bearing mice[13][21][22] | Not specified | A single oral administration reduced plasma and tissue kynurenine by ~50%.[11][13][21] Markedly enhanced anti-tumor responses to vaccination.[21][22] | |
| Indoximod | MMTV-neu mouse models[23] | Not specified | More effective in causing tumor regression when combined with chemotherapy than either agent alone.[23] |
| B16 murine melanoma model[15] | Not specified | Improved the response of tumors to immune checkpoint therapy.[15] |
Experimental Protocols
Standardized experimental protocols are essential for the comparison of preclinical data. Below are summaries of typical methodologies used in the evaluation of IDO1 inhibitors.
In Vitro IDO1 Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1.
-
Methodology:
-
Recombinant human IDO1 enzyme is incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of the substrate L-tryptophan and a reducing agent system (e.g., ascorbic acid and methylene (B1212753) blue).[1]
-
The production of kynurenine is measured, typically by spectrophotometry or HPLC.
-
IC50 values are calculated from the dose-response curves.
-
Human Cellular Assay for IDO1 Activity
-
Objective: To assess the potency of an IDO1 inhibitor in a cellular context.
-
Methodology:
-
Human cancer cells known to express IDO1 (e.g., HeLa or SKOV-3 cells) are seeded in 96-well plates.[6][21]
-
The cells are stimulated with interferon-gamma (IFN-γ) to induce the expression of the IDO1 enzyme.[21]
-
The stimulated cells are then treated with various concentrations of the IDO1 inhibitor.[21]
-
The supernatant is collected, and the concentration of kynurenine is measured.
-
The cellular IC50 value is determined by the reduction in kynurenine production.
-
In Vivo Tumor Models
-
Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of an IDO1 inhibitor in a living organism.
-
Methodology:
-
Immunocompetent mice (e.g., Balb/c or C57BL/6) are implanted with syngeneic tumor cells (e.g., CT26 colon carcinoma or B16 melanoma).[4][21]
-
Once tumors are established, mice are treated with the IDO1 inhibitor, vehicle control, and/or combination therapies according to a specified dosing regimen.
-
Tumor volume is measured regularly.
-
Plasma, tumor, and lymph node samples may be collected to measure tryptophan and kynurenine levels as a pharmacodynamic readout of IDO1 inhibition.[4]
-
Immune cell populations within the tumor microenvironment can also be analyzed by flow cytometry.
-
Experimental Workflow for IDO1 Inhibitor Evaluation
The preclinical evaluation of IDO1 inhibitors typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. fortislife.com [fortislife.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Epacadostat | INCB 024360 | IDO1 Inhibitor | TargetMol [targetmol.com]
- 8. universalbiologicals.com [universalbiologicals.com]
- 9. caymanchem.com [caymanchem.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Navoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. springermedizin.de [springermedizin.de]
- 18. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 19. d-nb.info [d-nb.info]
- 20. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 21. benchchem.com [benchchem.com]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. ASCO – American Society of Clinical Oncology [asco.org]
Safety Operating Guide
Proper Disposal of CAY10581: A Guide for Laboratory Professionals
For immediate reference, CAY10581, a research chemical, should be disposed of as hazardous chemical waste in accordance with local, regional, and national regulations. Researchers and laboratory personnel must handle and dispose of this compound with care, adhering to established safety protocols for chemical waste management.
This compound is described as an inhibitor of indoleamine 2,3-dioxygenase and is intended for research use only, not for human or veterinary use. As with many novel chemical entities, comprehensive environmental impact and disposal data may not be fully available. Therefore, a cautious approach to its disposal is paramount to ensure the safety of personnel and the environment.
Disposal Procedures
The primary recommendation for the disposal of this compound is to treat it as hazardous chemical waste. This involves collection in a designated, properly labeled, and sealed waste container for pickup and disposal by a certified hazardous waste management service.
Step-by-Step Disposal Protocol:
-
Consult the Safety Data Sheet (SDS): Before handling, always refer to the specific SDS for this compound provided by the manufacturer. While a direct SDS was not found in public searches, Cayman Chemical, a supplier, generally advises disposing of contents and containers in accordance with local, regional, national, and international regulations.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound and its waste.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
-
Container Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name (this compound), and any known hazard characteristics (e.g., irritant, toxic).
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they are collected by environmental health and safety (EHS) personnel or a licensed waste disposal contractor.
-
Empty Containers: Empty containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, deface the label on the empty container before disposal in the appropriate solid waste stream, as per institutional guidelines.[1]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal. Ventilate the area and clean the spill site thoroughly.
Key Experimental Data
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound and its associated waste.
Caption: this compound Disposal Decision Workflow
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal protocols and the manufacturer's Safety Data Sheet for complete and accurate information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
